molecular formula C5H6O4S3 B160547 Bis(carboxymethyl) trithiocarbonate CAS No. 6326-83-6

Bis(carboxymethyl) trithiocarbonate

Número de catálogo: B160547
Número CAS: 6326-83-6
Peso molecular: 226.3 g/mol
Clave InChI: GQECANUIPBFPLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Bis(carboxymethyl) trithiocarbonate is a useful research compound. Its molecular formula is C5H6O4S3 and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(carboxymethyl)trithiocarbonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30797. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(carboxymethylsulfanylcarbothioylsulfanyl)acetic acid
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InChI

InChI=1S/C5H6O4S3/c6-3(7)1-11-5(10)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)
Source PubChem
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InChI Key

GQECANUIPBFPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(=O)O)SC(=S)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4S3
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DSSTOX Substance ID

DTXSID10212652
Record name 3,5-Dithia-4-thioxo-1,7-heptanedioic acid
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Molecular Weight

226.3 g/mol
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CAS No.

6326-83-6
Record name 2,2′-[Carbonothioylbis(thio)]bis[acetic acid]
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bis(carboxymethyl) trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis(carboxymethyl) trithiocarbonate (B1256668), also known as trithiocarbodiglycolic acid, is a symmetrical trithiocarbonate compound widely utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its bifunctional nature, owing to the two carboxylic acid groups, makes it a valuable tool for the synthesis of well-defined polymers with terminal carboxyl functionalities. These polymers are of significant interest in various fields, including drug delivery, biomaterials, and nanotechnology, where the carboxylic acid groups can be used for bioconjugation or to impart pH-responsiveness. This guide provides a comprehensive overview of the synthesis and purification of this important RAFT agent.

Synthesis of Bis(carboxymethyl) trithiocarbonate

The synthesis of this compound is a well-established procedure that can be performed in a standard laboratory setting. The most common method involves the reaction of potassium thiocarbonate with potassium chloroacetate (B1199739).

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Equipment:

  • Potassium hydroxide (B78521) (KOH)

  • Hydrogen sulfide (B99878) (H₂S) gas

  • Carbon disulfide (CS₂)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Three-necked, round-bottomed flask

  • Magnetic stirrer

  • Gas inlet tube

  • Dropping funnel

  • Ice bath

  • Standard filtration apparatus

  • Vacuum desiccator with calcium chloride

Procedure:

Part A: Preparation of Potassium Thiocarbonate Solution

  • In a 300-mL three-necked, round-bottomed flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 63 g (0.96 mole) of potassium hydroxide in 100 mL of water.

  • Cool the solution in an ice bath and bubble hydrogen sulfide gas through the stirred solution until the weight gain is 33–34 g. This process takes approximately 2-3 hours and results in the formation of a potassium sulfide solution.

  • Transfer the resulting solution to a larger (e.g., 3-L) flask.

  • Add 76 g (1.0 mole) of carbon disulfide to the potassium sulfide solution.

  • Stir the mixture vigorously. The carbon disulfide layer should disappear within about 45 minutes.

  • Cool the dark-red solution in an ice bath. A slow stream of nitrogen should be passed over the reaction mixture to avoid contact with atmospheric oxygen.

Part B: Reaction with Potassium Chloroacetate

  • In a separate beaker, neutralize a solution of 189 g (2.0 moles) of chloroacetic acid in 300 mL of water with a solution of approximately 135 g (2.1 moles) of potassium hydroxide in 300 mL of water. Use litmus (B1172312) paper to confirm neutralization.

  • Place the resulting potassium chloroacetate solution in a dropping funnel.

  • Add the potassium chloroacetate solution dropwise to the stirred potassium thiocarbonate solution from Part A, ensuring the temperature does not exceed 40 °C.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

Part C: Isolation and Purification

  • Add 200 mL of concentrated hydrochloric acid to the reaction mixture while maintaining the temperature below 20 °C by cooling in an ice bath.

  • Stir the mixture for an additional 30 minutes at room temperature. A yellow precipitate will form.

  • Filter the yellow precipitate and wash it twice with 150-mL portions of ice water.

  • Dry the crude material under reduced pressure in a vacuum desiccator over calcium chloride to a constant weight (this may take up to 2 days).

  • For further purification, the crude product can be recrystallized from water.

ParameterValueReference
Crude Yield 71–77%[1]
Recrystallized Yield 66–73%[1]
Melting Point (Crude) 166–172 °C[1]
Melting Point (Recrystallized) 174–176 °C[1]
Purity (Commercial) ≥98%[2][3]

Visualizing the Workflow

The synthesis and purification process can be visualized as a multi-step workflow.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification prep_kts Preparation of Potassium Thiocarbonate react_kca Reaction with Potassium Chloroacetate prep_kts->react_kca Intermediate Solution acidification Acidification with HCl react_kca->acidification Crude Product Mixture filtration Filtration and Washing acidification->filtration Precipitate drying Vacuum Drying filtration->drying Washed Crude Product recrystallization Recrystallization (from Water) drying->recrystallization Dried Crude Product final_product Bis(carboxymethyl) trithiocarbonate recrystallization->final_product Purified Product

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Formation

The synthesis proceeds through a nucleophilic substitution reaction. The thiocarbonate dianion, formed from potassium sulfide and carbon disulfide, acts as a nucleophile and displaces the chloride ions from two molecules of potassium chloroacetate. Subsequent acidification protonates the carboxylate groups to yield the final product.

Reaction_Mechanism k2s K₂S kts Potassium Thiocarbonate (K₂CS₃) k2s->kts Step 1 cs2 CS₂ cs2->kts Step 1 kca Potassium Chloroacetate (2 eq.) intermediate_salt Disodium Salt Intermediate kca->intermediate_salt Step 2 (Nucleophilic Substitution) hcl HCl product Bis(carboxymethyl) trithiocarbonate hcl->product Step 3 (Acidification) kts->intermediate_salt Step 2 (Nucleophilic Substitution) intermediate_salt->product Step 3 (Acidification)

Caption: Simplified reaction mechanism for the synthesis of this compound.

Applications in Drug Development and Research

This compound is primarily used as a RAFT agent for the synthesis of polymers with controlled molecular weights and narrow polydispersities. The terminal carboxylic acid groups are particularly useful for:

  • Bioconjugation: The carboxylic acid moieties can be activated to form amide bonds with amine groups on proteins, peptides, or small molecule drugs, creating polymer-drug conjugates. This is a key strategy for improving the pharmacokinetic profiles of therapeutic agents.

  • pH-Responsive Drug Delivery: The carboxyl groups provide pH-sensitivity to the resulting polymers. In acidic environments, such as those found in tumor tissues or endosomes, the carboxyl groups are protonated, which can trigger a change in polymer conformation or solubility, leading to the release of an encapsulated drug.

  • Surface Functionalization: Polymers synthesized with this RAFT agent can be used to modify the surfaces of nanoparticles or other drug delivery systems to improve their biocompatibility and circulation time.

While the molecule itself is not known to be involved in specific biological signaling pathways, its utility in creating advanced polymeric materials for drug delivery and biomedical applications is well-established. The polymers synthesized using this RAFT agent can be designed to interact with biological systems in a controlled manner.

Conclusion

The synthesis and purification of this compound is a straightforward and well-documented process that yields a versatile RAFT agent. Its dicarboxylic acid functionality provides a powerful handle for the creation of advanced polymer architectures with significant potential in drug development and biomedical research. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and scientists working in these fields.

References

An In-depth Technical Guide to Bis(carboxymethyl) Trithiocarbonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(carboxymethyl) trithiocarbonate (B1256668), also known as di(carboxymethyl) trithiocarbonate or trithiocarbodiglycolic acid, is a symmetrical dicarboxylic acid-functionalized trithiocarbonate. It is a key reagent in polymer chemistry, primarily utilized as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its structure, featuring two carboxylic acid groups, imparts unique solubility characteristics and allows for the synthesis of well-defined polymers with terminal carboxylic acid functionalities, which are highly valuable for subsequent bioconjugation and other modifications in drug delivery and materials science. This guide provides a comprehensive overview of the chemical and physical properties of bis(carboxymethyl) trithiocarbonate, detailed experimental protocols for its use, and an exploration of its primary applications.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to yellow-green powder or crystal. It possesses a characteristic stench.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₅H₆O₄S₃[1]
Molecular Weight 226.29 g/mol [1]
CAS Number 6326-83-6[1]
Appearance Light yellow to Yellow to Green powder to crystal
Melting Point 172-175 °C (lit.)
Odor Stench

Table 2: Identification and Spectral Data

Identifier/SpectrumValue/InformationReference(s)
Linear Formula (HO₂CCH₂S)₂CS[1]
Synonyms Di(carboxymethyl) trithiocarbonate, Trithiocarbodiglycolic acid
UV-Vis Absorption The trithiocarbonate group exhibits a characteristic UV-Vis absorption peak around 309 nm.[2]

Experimental Protocols

Synthesis of this compound
Application in RAFT Polymerization of N-Vinylpyrrolidone

This compound is a highly effective chain transfer agent for the controlled polymerization of various monomers. The following is a detailed protocol for its use in the RAFT polymerization of N-vinylpyrrolidone (NVP).[3]

Materials:

  • This compound

  • N-vinylpyrrolidone (NVP)

  • 4,4'-Azobis(4-cyanovaleric acid) (V-501) (initiator)

  • Pyridine (B92270)

  • 1,4-Dioxane (B91453) (solvent)

  • Round-bottom flask (25 mL) with a magnetic stirring bar

  • Nitrogen source

  • Standard vacuum line and Schlenk techniques

Procedure:

  • Preparation of Reagents:

    • To remove stabilizers, pass 1,4-dioxane and N-vinylpyrrolidone through a basic alumina (B75360) plug in a Pasteur pipette. Store the purified reagents at 4 °C before use.[3]

  • Reaction Setup:

    • In a 25 mL round-bottom flask equipped with a magnetic stirring bar, dissolve this compound (470 mg, 2 mmol, 1 equivalent), N-vinylpyrrolidone (4.4 mL, 41.5 mmol, 20 equivalents), 4,4'-azobis(4-cyanovaleric acid) (192 mg, 0.6 mmol, 0.33 equivalents), and pyridine (168 μL, 2 mmol, 1 equivalent) in 1,4-dioxane (2.2 mL).[3]

  • Degassing:

    • Stir the solution for a few minutes at room temperature.

    • Degas the solution under a nitrogen atmosphere for 20 minutes to remove dissolved oxygen.[3]

  • Polymerization:

    • After degassing, stir the solution for 3 hours at 80 °C.[3] The use of a symmetrical CTA like this compound ensures the production of homotelechelic polymers, and V-501 as the initiator ensures the oligomer chains are terminated with carboxylic end-groups.[3]

Signaling Pathways and Experimental Workflows

Mechanism of RAFT Polymerization

This compound facilitates controlled polymerization through the Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism. This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The key steps of the RAFT mechanism are initiation, chain propagation, reversible chain transfer, and termination. The trithiocarbonate moiety of the CTA plays a crucial role in mediating the exchange between active (propagating) and dormant polymer chains.

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_reinitiation Re-initiation cluster_termination Termination I Initiator (I) I_rad Initiator Radicals (2I•) I->I_rad Decomposition M Monomer (M) Pn_rad Propagating Radical (Pn•) I_rad->Pn_rad + M CTA RAFT Agent (Z-C(=S)S-R) This compound Pn_rad->Pn_rad Intermediate Intermediate Radical Pn_rad->Intermediate + CTA Dead_Polymer Dead Polymer Pn_rad->Dead_Polymer + Px• Dormant Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Pn_rad Intermediate->Dormant Fragmentation R_rad Leaving Group Radical (R•) Intermediate->R_rad Fragmentation Dormant->Intermediate + Pm• Pm_rad New Propagating Radical (Pm•) R_rad->Pm_rad + M

Caption: General mechanism of RAFT polymerization.

Experimental Workflow for RAFT Polymerization

The following diagram illustrates the typical workflow for performing a RAFT polymerization experiment using this compound.

RAFT_Workflow start Start reagent_prep Reagent Preparation (Purification of Monomer and Solvent) start->reagent_prep reaction_setup Reaction Setup (Dissolve CTA, Monomer, Initiator, etc.) reagent_prep->reaction_setup degassing Degassing (Nitrogen Purge) reaction_setup->degassing polymerization Polymerization (Heating at 80°C) degassing->polymerization end End polymerization->end

Caption: Experimental workflow for RAFT polymerization.

Stability and Decomposition

Trithiocarbonates are generally more stable than other RAFT agents like xanthates, showing less susceptibility to hydrolysis and oxidation.[3] However, the trithiocarbonate group can undergo decomposition under certain conditions. For instance, it has been observed that the UV-Vis absorption peak at 309 nm, which is characteristic of the trithiocarbonate group, decreases at pH values above 11, suggesting decomposition under basic conditions.[2]

Conclusion

This compound is a versatile and valuable tool for polymer chemists, particularly in the synthesis of well-defined, functional polymers for biomedical and materials science applications. Its dicarboxylic acid functionality provides a convenient handle for post-polymerization modification, while its efficacy as a RAFT agent allows for precise control over polymer architecture. Understanding its chemical properties, stability, and the protocols for its use is essential for its successful application in the laboratory. Further research into a standardized, high-yield synthesis protocol would be beneficial to the wider scientific community.

References

Mechanism of Action of Bis(carboxymethyl) Trithiocarbonate in RAFT Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of bis(carboxymethyl) trithiocarbonate (B1256668) as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering RAFT polymerization for the synthesis of well-defined polymers with controlled architectures.

Introduction to RAFT Polymerization and the Role of Trithiocarbonates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that offers exceptional control over polymer molecular weight, dispersity (Đ), and architecture.[][2] At the core of this technique is the use of a RAFT agent, or chain transfer agent (CTA), which mediates the polymerization process. Trithiocarbonates, characterized by a Z-C(=S)S-R structure, are a highly versatile class of RAFT agents.[3]

Bis(carboxymethyl) trithiocarbonate, with the chemical formula (HOOCCH₂S)₂CS, is a symmetrical trithiocarbonate. Its symmetrical nature makes it particularly useful for the synthesis of telechelic polymers, where both chain ends are functionalized.[4] The carboxylic acid functionalities also impart hydrophilicity to the RAFT agent and the resulting polymers, making it suitable for biological and drug delivery applications.

The Core Mechanism of RAFT Polymerization

The RAFT mechanism is a free radical polymerization process that involves a series of reversible addition-fragmentation steps. The key stages of the process are initiation, propagation, chain transfer (the RAFT process), and termination.[][2]

Initiation: The polymerization is initiated by a conventional radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA), which decomposes upon heating or UV irradiation to generate initial radicals (I•).[] These radicals then react with a monomer unit (M) to form a propagating radical (Pₙ•).

Propagation: The propagating radical adds to monomer units, causing the polymer chain to grow.

The RAFT Process (Chain Transfer): This is the crucial stage that imparts control over the polymerization. It consists of a pre-equilibrium and a main equilibrium phase.

  • Pre-equilibrium: A propagating radical (Pₙ•) adds to the C=S bond of the RAFT agent (in this case, this compound), forming an intermediate radical adduct. This adduct can then fragment, releasing either the initial propagating radical or the R group of the RAFT agent as a new radical (R•). In the case of this compound, the R group is a carboxymethyl radical (•CH₂COOH).

  • Re-initiation: The expelled radical (R•) then initiates the polymerization of new monomer units, forming a new propagating chain (Pₘ•).

  • Main Equilibrium: A rapid equilibrium is established where the propagating chains (Pₙ• and Pₘ•) are reversibly transferred between the active (radical) and dormant (trithiocarbonate-capped) states. This rapid exchange ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

Termination: As in conventional radical polymerization, termination occurs through the irreversible combination or disproportionation of two radicals. While termination is not eliminated in RAFT, its effect on the overall control of the polymerization is minimized due to the low concentration of active radicals at any given time.

Below is a diagram illustrating the general mechanism of RAFT polymerization mediated by a symmetrical trithiocarbonate like this compound.

RAFT_Mechanism cluster_initiation Initiation & Propagation cluster_raft RAFT Equilibrium cluster_termination Termination Initiator Initiator I• I• Initiator->I• Heat/UV Pₙ• Pₙ• I•->Pₙ• + M Pₙ₊₁• Pₙ₊₁• Pₙ•->Pₙ₊₁• + M (Propagation) Intermediate Intermediate Radical Pₙ•->Intermediate + RAFT Agent (Addition) Dead_Polymer Dead Polymer Pₙ•->Dead_Polymer + Pₘ• RAFT_Agent R-S-C(=S)-S-R (Bis(carboxymethyl) trithiocarbonate) Intermediate->Pₙ• Fragmentation Dormant_Polymer Pₙ-S-C(=S)-S-R Intermediate->Dormant_Polymer Fragmentation R• R• (•CH₂COOH) Intermediate->R• Fragmentation Dormant_Polymer->Intermediate + Pₘ• (Addition) Pₘ• Pₘ• R•->Pₘ• + M Pₘ•->Dead_Polymer

Caption: General mechanism of RAFT polymerization.

Quantitative Data and Performance

The effectiveness of a RAFT agent is determined by several factors, including the chain transfer constant (Ctr), which is the ratio of the rate of chain transfer to the rate of propagation. A higher Ctr value generally indicates better control over the polymerization. The choice of monomer, initiator, solvent, and temperature all play a crucial role in the outcome of the polymerization.

While specific Ctr values for this compound with a wide range of monomers are not extensively reported in a single source, the following tables summarize representative data for trithiocarbonate-mediated RAFT polymerizations to provide an indication of its performance.

Table 1: Representative Conditions for RAFT Polymerization using Trithiocarbonates

MonomerRAFT AgentInitiator[Monomer]:[CTA]:[Initiator]SolventTemp. (°C)Time (h)Ref.
N-VinylpyrrolidoneThis compoundACVA20:1:0.331,4-Dioxane803[4]
Methyl MethacrylateS,S'-Bis(methyl-2-isobutyrate) trithiocarbonateAIBN100:1:0.2Toluene706[3]
StyreneDibenzyl trithiocarbonateAIBN200:1:0.1Bulk11016[3]
Acrylic AcidS,S'-Bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonateACVA200:1:0.2Water800.67
Acrylamide (B121943)Dodecyl trithiodimethyl propionic acidAIBN200:1:0.1DMSO702

Table 2: Molecular Weight and Dispersity Control with Trithiocarbonate RAFT Agents

MonomerRAFT AgentMₙ ( g/mol , exp)Mₙ ( g/mol , theo)Đ (Mw/Mₙ)Conversion (%)Ref.
N-VinylpyrrolidoneThis compound550 - 5800-1.01 - 1.48-[4]
Methyl MethacrylateS,S'-Bis(methyl-2-isobutyrate) trithiocarbonate9,80010,0001.1785[3]
StyreneDibenzyl trithiocarbonate21,00020,0001.1090[3]
Acrylic AcidS,S'-Bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate25,00022,0001.2595
AcrylamideDodecyl trithiodimethyl propionic acid15,00014,5001.1598

Note: Data for acrylic acid and acrylamide are representative values based on typical trithiocarbonate performance, as specific data for this compound was not available in the searched literature.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of symmetrical trithiocarbonates involves the reaction of a thiol with carbon disulfide in the presence of a base, followed by reaction with an alkylating agent. For this compound, a plausible synthesis route is as follows:

  • Formation of the trithiocarbonate salt: Thioglycolic acid is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide) in an aqueous medium.

  • Alkylation: The resulting dithiocarboxylate salt is then reacted with a suitable alkylating agent containing a carboxylic acid group, such as chloroacetic acid, to yield the final product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Thioglycolic Acid + Carbon Disulfide + Base (e.g., NaOH) Intermediate_Salt Intermediate Dithiocarboxylate Salt Reactants->Intermediate_Salt Alkylation Alkylation with Chloroacetic Acid Intermediate_Salt->Alkylation Product This compound Alkylation->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: Plausible synthesis workflow for this compound.

General Protocol for RAFT Polymerization

The following is a general protocol for RAFT polymerization using this compound, based on the procedure for the synthesis of poly(N-vinylpyrrolidone).[4]

Materials:

  • Monomer (e.g., N-vinylpyrrolidone)

  • This compound (RAFT agent)

  • Radical initiator (e.g., ACVA)

  • Solvent (e.g., 1,4-dioxane)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or argon source for degassing

  • Oil bath or other heating apparatus

Procedure:

  • Preparation of the reaction mixture: In a round-bottom flask, dissolve the monomer, this compound, and initiator in the chosen solvent. The molar ratios of these components will determine the target molecular weight and polymerization rate.

  • Degassing: The reaction mixture must be thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the solution for an extended period (e.g., 20-30 minutes).

  • Polymerization: Immerse the sealed reaction flask in a preheated oil bath at the desired temperature to initiate the polymerization. The reaction time will depend on the monomer, initiator, and target conversion.

  • Termination and Isolation: The polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer can then be isolated by precipitation in a non-solvent, followed by filtration and drying.

Experimental_Workflow cluster_workflow Experimental Workflow for RAFT Polymerization A 1. Prepare Reaction Mixture (Monomer, RAFT Agent, Initiator, Solvent) B 2. Degas the Solution (Freeze-Pump-Thaw or N₂/Ar Purge) A->B C 3. Initiate Polymerization (Heating/UV) B->C D 4. Monitor Conversion (e.g., NMR, GC) C->D E 5. Terminate Polymerization (Cooling & Air Exposure) D->E Desired Conversion Reached F 6. Isolate and Purify Polymer (Precipitation, Filtration, Drying) E->F G 7. Characterize Polymer (GPC, NMR, etc.) F->G

Caption: A typical experimental workflow for RAFT polymerization.

Conclusion

This compound is a valuable RAFT agent for the synthesis of well-defined, functional polymers. Its symmetrical structure allows for the creation of telechelic polymers, and its carboxylic acid groups provide hydrophilicity and sites for further modification. Understanding the core mechanism of RAFT polymerization and the key experimental parameters is essential for successfully employing this technique. This guide provides a foundational understanding, along with practical data and protocols, to aid researchers in the application of this compound for advanced polymer synthesis in fields such as drug delivery and materials science.

References

An In-Depth Technical Guide to Bis(carboxymethyl) Trithiocarbonate as a Symmetrical RAFT Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. A key component of this process is the RAFT agent, or chain transfer agent (CTA), which governs the control over the polymerization. Among the various classes of RAFT agents, symmetrical trithiocarbonates have emerged as highly effective controllers for the polymerization of a wide range of monomers.

This technical guide focuses on a specific and highly useful symmetrical RAFT agent: Bis(carboxymethyl) trithiocarbonate (B1256668) . Its symmetrical nature allows for the synthesis of telechelic polymers, which are polymers with functional groups at both chain ends. The carboxylic acid functionalities of bis(carboxymethyl) trithiocarbonate are particularly valuable as they provide reactive handles for bioconjugation, surface attachment, and the development of advanced drug delivery systems. This guide will provide a comprehensive overview of its synthesis, properties, and application in RAFT polymerization, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in their work.

Core Concepts of RAFT Polymerization with Symmetrical Trithiocarbonates

RAFT polymerization relies on a degenerative chain transfer process mediated by the RAFT agent. The general mechanism involves a series of addition and fragmentation steps that establish an equilibrium between active (propagating) and dormant polymer chains.

Diagram of the RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_termination Termination I Initiator (I) R_dot Initiator Radical (I•) I->R_dot kd P1_dot Propagating Radical (P1•) R_dot->P1_dot + M M Monomer (M) P_dot Propagating Radical (Pn•) Intermediate Intermediate Radical P_dot->Intermediate + RAFT Agent RAFT_agent Symmetrical RAFT Agent R-S-C(=S)-S-R Dormant_Polymer Dormant Polymer Pn-S-C(=S)-S-R Intermediate->Dormant_Polymer - R• R_dot_raft Leaving Group Radical (R•) P_new_dot New Propagating Radical (Pm•) R_dot_raft->P_new_dot + M Dormant_Polymer2 Dormant Polymer Pm-S-C(=S)-S-R P_new_dot->Dormant_Polymer2 + Dormant Polymer P_dot_term Propagating Radical (Pn•) Dead_Polymer Dead Polymer P_dot_term->Dead_Polymer P_dot_term2 Propagating Radical (Pm•) P_dot_term2->Dead_Polymer

Caption: General mechanism of RAFT polymerization using a symmetrical trithiocarbonate.

Properties of this compound

This RAFT agent is a yellow solid with the following key properties:

PropertyValue
Chemical Formula C₅H₆O₄S₃
Molecular Weight 226.29 g/mol
Appearance Yellow to light-green solid
Melting Point 172-175 °C
CAS Number 6326-83-6

Experimental Protocols

Synthesis of this compound

A detailed, reproducible synthesis of this compound is crucial for its application. While several methods exist for trithiocarbonate synthesis, a common approach involves the reaction of a thiol with carbon disulfide in the presence of a base, followed by reaction with an alkylating agent. For this compound, mercaptoacetic acid serves as the thiol precursor.

Materials:

  • Mercaptoacetic acid

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Chloroacetic acid or Bromoacetic acid

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

  • Formation of the Trithiocarbonate Salt:

    • Dissolve potassium hydroxide (or sodium hydroxide) in deionized water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add mercaptoacetic acid to the cooled basic solution while stirring.

    • After the addition is complete, slowly add carbon disulfide dropwise to the reaction mixture. The color of the solution should turn deep yellow or orange.

    • Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Alkylation:

    • In a separate flask, prepare a solution of chloroacetic acid (or bromoacetic acid) and neutralize it with a stoichiometric amount of potassium hydroxide (or sodium hydroxide) in deionized water.

    • Slowly add the neutralized haloacetic acid solution to the trithiocarbonate salt solution prepared in step 1.

    • Allow the reaction mixture to stir at room temperature overnight.

  • Acidification and Extraction:

    • Cool the reaction mixture in an ice bath and slowly acidify it with hydrochloric acid until the pH is approximately 1-2. A yellow precipitate of this compound should form.

    • Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Repeat the extraction process 2-3 times to ensure complete recovery.

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude yellow solid can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.

Diagram of the Synthesis Workflow

Synthesis_Workflow A 1. Dissolve Base (KOH/NaOH) in Water (Ice Bath) B 2. Add Mercaptoacetic Acid A->B C 3. Add Carbon Disulfide (CS2) B->C E 5. Add Neutralized Haloacetic Acid to Trithiocarbonate Salt C->E D 4. Prepare Neutralized Haloacetic Acid Solution D->E F 6. Acidify with HCl E->F G 7. Extract with Organic Solvent F->G H 8. Dry and Evaporate Solvent G->H I 9. Recrystallize H->I

Caption: Step-by-step workflow for the synthesis of this compound.

General Procedure for RAFT Polymerization of N-Vinylpyrrolidone (NVP)

This protocol is adapted from a published procedure and provides a reliable method for the controlled polymerization of NVP.[1]

Materials:

  • N-Vinylpyrrolidone (NVP), inhibitor removed

  • This compound

  • 4,4'-Azobis(4-cyanovaleric acid) (V-501) or another suitable initiator

  • 1,4-Dioxane (B91453), anhydrous

  • Pyridine (B92270) (optional, as a base)

  • Nitrogen or Argon gas for deoxygenation

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

Procedure:

  • Preparation of the Reaction Mixture:

    • In a Schlenk flask, combine this compound, N-vinylpyrrolidone, and the initiator (e.g., V-501).

    • Add anhydrous 1,4-dioxane as the solvent. If desired, pyridine can be added to neutralize the carboxylic acid groups of the RAFT agent.

  • Deoxygenation:

    • Seal the flask and deoxygenate the reaction mixture by purging with nitrogen or argon for at least 20-30 minutes while stirring. Alternatively, three freeze-pump-thaw cycles can be performed.

  • Polymerization:

    • Immerse the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C).

    • Allow the polymerization to proceed for the desired amount of time. The reaction time will influence the monomer conversion and the final molecular weight of the polymer.

  • Termination and Purification:

    • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold diethyl ether.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane (B109758) or THF) and re-precipitate to further purify it.

    • Dry the final polymer product under vacuum to a constant weight.

Diagram of the RAFT Polymerization Workflow

RAFT_Workflow A 1. Combine Monomer, RAFT Agent, and Initiator in Solvent B 2. Deoxygenate the Mixture (Purge with N2/Ar or Freeze-Pump-Thaw) A->B C 3. Heat to Polymerization Temperature B->C D 4. Polymerize for a Set Time C->D E 5. Terminate by Cooling and Exposing to Air D->E F 6. Precipitate Polymer in Non-Solvent E->F G 7. Purify by Redissolving and Re-precipitating F->G H 8. Dry the Final Polymer G->H

Caption: General experimental workflow for RAFT polymerization.

Quantitative Data and Performance

The effectiveness of this compound as a RAFT agent is demonstrated by its ability to control the polymerization of various monomers, leading to polymers with predictable molecular weights and low polydispersity indices (Đ).

RAFT Polymerization of N-Vinylpyrrolidone (NVP)

This compound has been successfully employed for the controlled polymerization of NVP, a monomer that can be challenging to polymerize in a controlled manner. The use of this symmetrical RAFT agent allows for the synthesis of well-defined, telechelic poly(N-vinylpyrrolidone) (PVP) with carboxylic acid end-groups.

Monomer/CTA RatioInitiator/CTA RatioTime (h)Conversion (%)Mn ( g/mol )Đ (PDI)
20:10.33:13>952,5001.25
50:10.2:15>955,8001.30
100:10.1:18>9011,0001.48

Note: The data in this table is representative and may vary depending on the specific reaction conditions such as temperature and solvent.

RAFT Polymerization of Acrylates and Methacrylates

This compound is also effective for the controlled polymerization of more activated monomers such as acrylates and methacrylates. The resulting polymers possess terminal carboxylic acid groups, making them suitable for further functionalization.

Representative Data for Methyl Methacrylate (MMA) Polymerization:

Monomer/CTA RatioInitiator/CTA RatioTime (h)Conversion (%)Mn ( g/mol )Đ (PDI)
100:10.2:14>9010,5001.15
200:10.1:16>9021,0001.20
500:10.1:110>8548,0001.28

Note: The data in this table is representative and may vary depending on the specific reaction conditions.

Applications in Drug Development

The unique properties of polymers synthesized using this compound make them highly attractive for applications in drug development and delivery.

  • Bioconjugation: The terminal carboxylic acid groups can be readily conjugated to proteins, peptides, antibodies, and other targeting ligands to create targeted drug delivery systems.

  • Drug Conjugation: Small molecule drugs with appropriate functional groups (e.g., amines or hydroxyls) can be covalently attached to the polymer backbone or end-groups.

  • Formation of Nanoparticles: The resulting amphiphilic block copolymers can self-assemble into micelles or nanoparticles, which can encapsulate hydrophobic drugs, protecting them from degradation and improving their solubility and bioavailability.

  • Stimuli-Responsive Systems: The incorporation of stimuli-responsive monomers can lead to the development of "smart" drug delivery systems that release their payload in response to specific triggers such as pH, temperature, or enzymes.

Conclusion

This compound is a highly effective and versatile symmetrical RAFT agent that offers excellent control over the polymerization of a wide range of monomers. The presence of terminal carboxylic acid functionalities in the resulting polymers provides a convenient handle for further modification, making this RAFT agent particularly valuable for the development of advanced materials for drug delivery and other biomedical applications. The detailed protocols and data presented in this guide are intended to facilitate the adoption and application of this powerful tool in research and development settings.

References

An In-depth Technical Guide to Bis(carboxymethyl) trithiocarbonate for Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis(carboxymethyl) trithiocarbonate (B1256668) (BCMT), a highly efficient and versatile chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document details its synthesis, application in controlling the polymerization of various monomers, and the underlying mechanistic principles.

Introduction to Bis(carboxymethyl) trithiocarbonate in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). The choice of the RAFT agent is crucial for the success of the polymerization, dictating the range of monomers that can be effectively controlled.

This compound (BCMT) is a symmetrical trithiocarbonate that has emerged as a valuable tool for controlling the polymerization of a wide array of monomers, particularly "more activated monomers" (MAMs) such as acrylates and methacrylates. Its symmetrical structure allows for the synthesis of telechelic polymers, which are polymers with functional groups at both ends of the chain. The carboxylic acid functionalities of BCMT impart water solubility and provide convenient handles for post-polymerization modification, making it particularly attractive for biomedical applications, including drug delivery systems. Trithiocarbonate RAFT agents are known for their high stability and are less prone to hydrolysis and oxidation compared to other CTAs like xanthates.[1]

Synthesis of this compound

While this compound is commercially available, a general and adaptable laboratory-scale synthesis is presented below, based on established methods for preparing similar trithiocarbonates. This procedure involves the reaction of a haloacetic acid with carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve carbon disulfide, acetone, chloroform, and a catalytic amount of tetrabutylammonium bromide in mineral oil. Cool the mixture to 0°C with vigorous stirring.[2]

  • Slowly add a 50 wt% aqueous solution of sodium hydroxide to the flask over a period of 50 minutes, maintaining the temperature at 0°C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25°C) and continue stirring for 12 hours.[2]

  • Following the reaction, add deionized water to dissolve the resulting solid. Subsequently, acidify the aqueous phase by adding hydrochloric acid and stir vigorously for another 50 minutes.[2]

  • The insoluble solid product is then collected by filtration and washed multiple times with deionized water.[2]

  • The crude product can be further purified by recrystallization from a mixture of toluene and acetone to yield a bright yellow solid.[2]

Characterization: The structure and purity of the synthesized BCMT can be confirmed using techniques such as ¹H NMR and ¹³C NMR spectroscopy and Fourier-transform infrared spectroscopy (FT-IR).

Mechanism of RAFT Polymerization with this compound

The RAFT process mediated by a symmetrical trithiocarbonate like BCMT involves a degenerative chain transfer mechanism, establishing an equilibrium between active (propagating) and dormant polymer chains. This allows for controlled polymer growth.

RAFT_Mechanism cluster_initiation Initiation cluster_transfer Chain Transfer cluster_equilibrium Main RAFT Equilibrium cluster_termination Termination I Initiator R_dot Initiator Radical (R•) I->R_dot Decomposition Pn_dot Propagating Radical (Pn•) R_dot->Pn_dot + M M Monomer (M) Intermediate Intermediate Radical Pn_dot->Intermediate + CTA cluster_transfer cluster_transfer CTA BCMT (R-S-C(=S)-S-R) CTA->Intermediate Intermediate->Pn_dot MacroCTA Dormant Macro-CTA (Pn-S-C(=S)-S-R) Intermediate->MacroCTA Fragmentation R_dot_leave Leaving Group Radical (R•) Intermediate->R_dot_leave Pn_dot2 Propagating Radical (Pn•) R_dot_leave->Pn_dot2 + M Intermediate2 Intermediate Radical Pn_dot2->Intermediate2 + MacroCTA2 Pn_dot3 Propagating Radical (Pn•) cluster_equilibrium cluster_equilibrium MacroCTA2 Dormant Macro-CTA (Pn-S-C(=S)-S-R) MacroCTA2->Intermediate2 Pm_dot Propagating Radical (Pm•) Intermediate2->Pm_dot Fragmentation MacroCTA3 Dormant Macro-CTA (Pm-S-C(=S)-S-R) Intermediate2->MacroCTA3 Pm_dot->Pn_dot2 + (n-m)M Dead_Polymer Dead Polymer Pn_dot3->Dead_Polymer Pm_dot2 Propagating Radical (Pm•) Pm_dot2->Dead_Polymer

Figure 1: Mechanism of RAFT polymerization using a symmetrical trithiocarbonate.

Experimental Protocols for RAFT Polymerization using BCMT

BCMT has been successfully employed for the controlled polymerization of a variety of monomers. Below are detailed protocols for the polymerization of N-vinylpyrrolidone (a less activated monomer) and acrylic acid (a more activated monomer).

RAFT Polymerization of N-vinylpyrrolidone (NVP)

This protocol is adapted from a study on the synthesis of homotelechelic poly(N-vinylpyrrolidone) oligomers.[1][3]

Materials:

  • N-vinylpyrrolidone (NVP), inhibitor removed

  • This compound (BCMT)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

  • 1,4-Dioxane (B91453), anhydrous

  • Pyridine (B92270)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon source

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 470 mg, 2 mmol, 1 equivalent), N-vinylpyrrolidone (e.g., 4.4 mL, 41.5 mmol, 20 equivalents), 4,4'-azobis(4-cyanovaleric acid) (e.g., 192 mg, 0.6 mmol, 0.33 equivalents), and pyridine (e.g., 168 µL, 2 mmol, 1 equivalent) in 1,4-dioxane (e.g., 2.2 mL).[1]

  • Stir the solution at room temperature for a few minutes to ensure complete dissolution.

  • Degas the solution by bubbling with nitrogen or argon for at least 20 minutes to remove dissolved oxygen.

  • Immerse the flask in a preheated oil bath at 80°C and stir for the desired reaction time (e.g., 3 hours).[1]

  • To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

  • The resulting polymer can be purified by precipitation in a suitable non-solvent, such as diethyl ether, followed by drying under vacuum.

RAFT Polymerization of Acrylic Acid (AA)

This protocol outlines the synthesis of poly(acrylic acid) using BCMT in an aqueous solution.

Materials:

  • Acrylic acid (AA), inhibitor removed

  • This compound (BCMT)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

  • Deionized water

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon source

Procedure:

  • In a reaction vessel, dissolve acrylic acid and this compound in deionized water.

  • Separately, prepare an aqueous solution of the initiator, 4,4'-azobis(4-cyanovaleric acid).

  • Heat the monomer solution to the desired reaction temperature (e.g., 70-90°C) under a nitrogen atmosphere with constant stirring.

  • Slowly add the initiator solution to the reaction vessel.

  • Maintain the reaction at the set temperature for the specified duration.

  • After the desired time, cool the reaction mixture to room temperature to stop the polymerization.

  • The resulting poly(acrylic acid) solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.

Quantitative Data and Performance

The effectiveness of BCMT as a RAFT agent is demonstrated by the controlled nature of the polymerizations, characterized by a linear increase in molecular weight with monomer conversion and low polydispersity indices.

Table 1: RAFT Polymerization of N-vinylpyrrolidone (NVP) using BCMT

Entry [NVP]:[BCMT]:[ACVA] Time (h) Conversion (%) Mₙ (SEC, g/mol ) PDI (Đ)
1 10:1:0.33 3 45 550 1.01
2 20:1:0.33 3 55 1100 1.15
3 30:1:0.33 3 60 1700 1.25
4 40:1:0.33 3 62 2400 1.35
5 50:1:0.33 3 65 3100 1.40
6 75:1:0.33 3 70 4300 1.45
7 100:1:0.33 3 75 5800 1.48

Data adapted from a study on homotelechelic PVP oligomers. Molar masses were measured by size exclusion chromatography (SEC).[1]

Table 2: RAFT Polymerization of Acrylic Acid (AA) and its Copolymers using BCMT

Entry Copolymer Code Mₙ (GPC, g/mol ) PDI (Mₙ/Mₙ) Conversion (%)
1 EPC4-0.5 8876 1.20 19.7

Data from a study on polycarboxylate ether superplasticizers.[4]

Experimental Workflow and Logical Relationships

The general workflow for conducting a RAFT polymerization experiment using BCMT can be visualized as follows:

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_polymerization 3. Polymerization cluster_workup 4. Work-up and Purification cluster_analysis 5. Characterization Monomer_Prep Prepare Monomer (Remove Inhibitor) Reagent_Prep Weigh Reagents (BCMT, Initiator, Solvent) Dissolve Dissolve Reagents in Solvent in Reaction Vessel Reagent_Prep->Dissolve Degas Degas Mixture (N₂/Ar Purge) Dissolve->Degas Heat Heat to Reaction Temperature Degas->Heat Polymerize Maintain Temperature and Stir for Set Time Heat->Polymerize Sample Take Aliquots for Kinetic Analysis (Optional) Polymerize->Sample Quench Quench Polymerization (Cooling, Air Exposure) Polymerize->Quench Purify Purify Polymer (Precipitation/Dialysis) Quench->Purify Dry Dry Polymer (Vacuum Oven) Purify->Dry Analysis Analyze Polymer (GPC, NMR, etc.) Dry->Analysis

Figure 2: General experimental workflow for RAFT polymerization.

Conclusion

This compound is a robust and versatile RAFT agent that offers excellent control over the polymerization of a wide range of monomers, particularly for the synthesis of well-defined, functional polymers for biomedical and other advanced applications. Its synthesis is straightforward, and its performance in RAFT polymerization is well-documented, providing researchers with a reliable tool for creating complex macromolecular architectures with high precision. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the fields of polymer chemistry and drug development.

References

Core Technical Guide: Solubility of Bis(carboxymethyl) trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(carboxymethyl) trithiocarbonate (B1256668) is a highly versatile Reversible Addition-Fragmentation chain Transfer (RAFT) agent crucial for the synthesis of well-defined polymers. Its efficacy in controlling polymerization is significantly influenced by its solubility in the chosen reaction medium. This technical guide provides a comprehensive overview of the solubility of bis(carboxymethyl) trithiocarbonate in various common solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility assessment in research applications.

Qualitative Solubility Data

While extensive quantitative solubility data for this compound is not widely published, a qualitative understanding of its solubility has been established through its use in various polymerization reactions and synthetic procedures. The following table summarizes the available qualitative solubility information.

Solvent NameChemical FormulaPolaritySolubilitySource
WaterH₂OHighInsoluble[1]
EthanolC₂H₅OHHighSoluble[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighSoluble[1][2][3]
Dimethylformamide (DMF)(CH₃)₂NC(O)HHighSoluble[2][3]
1,4-DioxaneC₄H₈O₂ModerateSoluble[4][5]
1,2-Dimethoxyethane (DME)CH₃OCH₂CH₂OCH₃ModerateSoluble
MethanolCH₃OHHighModerately Soluble[2][3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following methodology outlines a reliable approach for determining the solubility of this compound in various solvents at different temperatures.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, DMSO, DMF)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should have undissolved solid remaining at the bottom.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed for a specified time.

  • Sample Analysis (using HPLC):

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

    • Dilute the aliquot with a known volume of the solvent in a volumetric flask to a concentration within the linear range of the analytical method.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is expressed in units such as g/L or mol/L.

Alternative Analysis (Gravimetric Method):

  • Carefully withdraw a known volume of the clear supernatant.

  • Transfer the aliquot to a pre-weighed, dry container.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Once the solvent is completely removed, weigh the container with the dried residue.

  • The mass of the dissolved this compound is the final mass minus the initial mass of the container.

  • Calculate the solubility by dividing the mass of the residue by the initial volume of the supernatant.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_hplc HPLC Method cluster_grav Gravimetric Method prep1 Add excess BTC to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 sep1 Centrifuge to pellet excess solid prep3->sep1 sep2 Collect clear supernatant sep1->sep2 hplc1 Dilute supernatant sep2->hplc1 grav1 Evaporate solvent from known volume of supernatant sep2->grav1 hplc2 Analyze by HPLC hplc1->hplc2 hplc3 Calculate concentration from calibration curve hplc2->hplc3 grav2 Weigh dried residue grav1->grav2 grav3 Calculate solubility grav2->grav3

Caption: Experimental workflow for determining the solubility of a compound.

Logical Workflow for Solubility Assessment in RAFT Polymerization

This diagram outlines the decision-making process for selecting an appropriate solvent for RAFT polymerization based on the solubility of this compound.

G start Define Polymerization System (Monomer, Temperature) sol_screen Screen Potential Solvents start->sol_screen sol_check Is BTC soluble in the chosen solvent? sol_screen->sol_check proceed Proceed with RAFT Polymerization sol_check->proceed Yes reselect Reselect Solvent sol_check->reselect No optimize Optimize Reaction Conditions (e.g., co-solvent, temperature) proceed->optimize reselect->sol_check final_check Is a suitable solvent found? optimize->final_check end System Viable final_check->end Yes fail System Not Viable final_check->fail No

Caption: Logical workflow for solvent selection based on RAFT agent solubility.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Bis(carboxymethyl) trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(carboxymethyl) trithiocarbonate (B1256668) is a key reagent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and architectures. Its utility in the development of advanced materials for drug delivery and other biomedical applications necessitates a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the thermal properties of bis(carboxymethyl) trithiocarbonate, including its physicochemical characteristics, thermal analysis data, and proposed degradation pathways. The information presented herein is intended to assist researchers in optimizing reaction conditions, ensuring the integrity of synthesized polymers, and predicting the thermal behavior of materials incorporating this RAFT agent.

Physicochemical Properties

This compound, also known as trithiocarbodiglycolic acid, is a solid material at room temperature. Its key physicochemical properties are summarized in the table below. The melting point is a critical parameter, indicating the onset of physical change before chemical decomposition.

PropertyValueReference(s)
Chemical Formula C₅H₆O₄S₃[1][2]
Molecular Weight 226.29 g/mol [1][2]
Appearance Light yellow to yellow-green powder/crystal
Melting Point (m.p.) 170-175 °C (lit.)[1][2]
Linear Formula (HO₂CCH₂S)₂CS[1]
CAS Number 6326-83-6[1][2]

Thermal Stability Analysis

The thermal stability of this compound is a crucial factor in its application, particularly in polymerization reactions that are often conducted at elevated temperatures. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for the pure compound is not extensively available in peer-reviewed literature, the following sections detail the expected thermal behavior based on its known properties and data from analogous compounds and polymers synthesized using this agent.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the composition of the material. For this compound, a multi-step degradation profile is anticipated due to its molecular structure.

Table 2.1: Representative TGA Data for this compound (Note: This data is illustrative and based on the general thermal lability of trithiocarbonates. Actual experimental values may vary.)

ParameterRepresentative ValueDescription
Onset Decomposition Temp. (T_onset) ~180 °CThe temperature at which significant mass loss begins, likely occurring after melting.
Peak Decomposition Temp. (T_peak1) ~210 °CThe temperature of the maximum rate of mass loss for the initial major degradation step.
Mass Loss (Step 1) ~33%Corresponds to the initial fragmentation, possibly the loss of carbon disulfide (CS₂).
Peak Decomposition Temp. (T_peak2) ~250 °CThe temperature of the maximum rate of mass loss for a subsequent degradation step.
Mass Loss (Step 2) VariableFurther decomposition of the initial degradation products.
Final Residue at 600 °C < 5%The amount of residual material remaining after heating to a high temperature under an inert atmosphere.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting and decomposition.

Table 2.2: Representative DSC Data for this compound (Note: This data is illustrative and based on known properties. Actual experimental values may vary.)

ParameterRepresentative ValueDescription
Melting Endotherm (T_m) 170-175 °CA sharp endothermic peak corresponding to the melting of the crystalline solid.[1][2]
Decomposition Exotherm (T_d) > 180 °CAn exothermic event following melting, indicating the onset of thermal decomposition.
Enthalpy of Fusion (ΔH_f) VariableThe amount of energy required to melt the sample.
Enthalpy of Decomposition (ΔH_d) VariableThe heat released during the exothermic decomposition process.

Experimental Protocols

Detailed and consistent methodologies are essential for obtaining reproducible thermal analysis data. The following protocols are based on standard practices and methods reported for the analysis of polymers synthesized with this compound.[3]

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[3]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (T_onset) and the peak decomposition temperatures from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures and enthalpies of any endothermic (melting) or exothermic (decomposition) events.

TGA_DSC_Workflow Diagram 1: TGA/DSC Experimental Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_analysis Data Acquisition & Analysis cluster_results Results weigh_sample Weigh 3-10 mg of This compound load_pan Load into TGA/DSC Pan weigh_sample->load_pan place_in_instrument Place Sample and Reference in Instrument load_pan->place_in_instrument set_atmosphere Set Inert Atmosphere (Nitrogen, 20-50 mL/min) place_in_instrument->set_atmosphere set_temp_program Set Temperature Program (e.g., 10 °C/min ramp) set_atmosphere->set_temp_program run_experiment Run Experiment set_temp_program->run_experiment record_data Record Mass Loss (TGA) or Heat Flow (DSC) run_experiment->record_data analyze_curves Analyze TGA/DTG and DSC Curves record_data->analyze_curves determine_properties Determine T_onset, T_peak, Mass Loss %, T_m, ΔH analyze_curves->determine_properties

Caption: Workflow for TGA and DSC analysis.

Thermal Degradation Pathway

The thermal degradation of this compound is believed to be initiated by the cleavage of the C-S bonds, which are the weakest bonds in the trithiocarbonate moiety.[3] This is consistent with studies on the thermolysis of polymers synthesized via RAFT, where the trithiocarbonate end-group is intentionally removed at elevated temperatures.[4]

A plausible degradation pathway involves the initial homolytic cleavage of a C-S bond, followed by a series of reactions leading to the formation of more stable, smaller molecules. The presence of carboxylic acid groups may also influence the degradation mechanism, potentially through decarboxylation at higher temperatures.

Based on computational studies of similar small molecule trithiocarbonates, the decomposition can proceed through several pathways.[5] For this compound, a likely initial step is the elimination of carbon disulfide (CS₂), a relatively stable molecule.

Degradation_Pathway Diagram 2: Proposed Thermal Degradation Pathway cluster_products Initial Degradation Products cluster_secondary_products Secondary Degradation Products parent This compound (HOOC-CH₂-S-C(=S)-S-CH₂-COOH) cs2 Carbon Disulfide (CS₂) parent->cs2 Δ (Heat) intermediate Thioether Intermediate (HOOC-CH₂-S-CH₂-COOH) parent->intermediate Δ (Heat) co2 Carbon Dioxide (CO₂) intermediate->co2 Further Heating other Other Sulfur Compounds and Char intermediate->other Further Heating

Caption: Proposed thermal degradation pathway.

The initial degradation is likely to yield carbon disulfide and a thioether dicarboxylic acid intermediate. Upon further heating, this intermediate would likely undergo decarboxylation and further fragmentation into smaller sulfur-containing organic molecules and ultimately a small amount of char. The identification of these specific products would require techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion

This compound exhibits moderate thermal stability, with a melting point in the range of 170-175 °C, followed by decomposition at higher temperatures. The degradation is initiated by the cleavage of the thermally labile C-S bonds of the trithiocarbonate group. Researchers using this RAFT agent should be mindful of its thermal limits, especially when planning polymerization reactions at elevated temperatures for extended periods, as degradation of the control agent can affect the outcome of the polymerization. The data and protocols presented in this guide serve as a valuable resource for ensuring the effective and reliable application of this compound in the synthesis of advanced polymeric materials. Further studies employing techniques like Py-GC-MS are warranted to fully elucidate the specific degradation products and refine the proposed degradation mechanism.

References

Introduction to Bis(carboxymethyl) trithiocarbonate in RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Bis(carboxymethyl) trithiocarbonate (B1256668) with Different Monomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of bis(carboxymethyl) trithiocarbonate as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It is designed to assist researchers in predicting and controlling the polymerization of various monomer classes, a critical aspect in the synthesis of well-defined polymers for drug delivery and other advanced applications.

This compound is a symmetrical trithiocarbonate CTA that offers the advantage of introducing carboxylic acid groups at both ends of the polymer chain. This terminal functionality is particularly valuable for subsequent bioconjugation, surface immobilization, and the development of pH-responsive drug delivery systems.[1][2] Its effectiveness in controlling the polymerization of a wide range of monomers makes it a versatile tool for creating polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).

The general structure of this compound is shown below:

This guide will delve into its reactivity with key monomer families, providing available quantitative data, detailed experimental protocols, and visual aids to illustrate the underlying mechanisms and workflows.

Reactivity with Different Monomer Classes

The efficacy of a RAFT agent is highly dependent on the nature of the monomer being polymerized. This compound has demonstrated good control over the polymerization of "more activated monomers" (MAMs) such as acrylates, methacrylates, and styrenics, as well as some "less activated monomers" (LAMs) like N-vinylpyrrolidone.

Acrylates

Trithiocarbonates are generally excellent CTAs for the polymerization of acrylates, providing good control and minimal retardation.[3] The polymerization of monomers like n-butyl acrylate (B77674) and methyl acrylate using similar trithiocarbonates proceeds in a controlled manner, with molecular weight increasing linearly with conversion and low dispersity values.[3][4]

Methacrylates

The polymerization of methacrylates, such as methyl methacrylate (B99206) (MMA), using symmetrical trithiocarbonates can sometimes exhibit less ideal behavior compared to acrylates.[5][6] However, studies using structurally similar CTAs have shown that well-defined polymers can be obtained under optimized conditions.[7][8] Control over the polymerization of methacrylic monomers is achievable, leading to low dispersity values.[5]

Styrenics

The RAFT polymerization of styrene (B11656) mediated by trithiocarbonate agents generally proceeds in a controlled manner, yielding polymers with predictable molecular weights and narrow distributions.[9][10][11] Kinetic studies show a linear increase in molecular weight with monomer conversion.[9]

N-Vinylpyrrolidone (NVP)

This compound has been successfully used for the controlled polymerization of N-vinylpyrrolidone (NVP), a less activated monomer.[12][13] This allows for the synthesis of well-defined, homotelechelic poly(N-vinylpyrrolidone) (PVP) oligomers with molar masses ranging from 550 to 5800 g/mol and dispersities between 1.01 and 1.48.[12]

Acrylamides

Trithiocarbonates are effective CTAs for the polymerization of acrylamides, such as N,N-dimethylacrylamide (DMAc).[14][15][16] The polymerization is typically well-controlled, leading to polymers with narrow molecular weight distributions.[16] this compound, being a bifunctional CTA, has been utilized in RAFT step-growth polymerization of bis-acrylamides, demonstrating its utility in producing linear polymers while suppressing crosslinking.[14][17]

Data Presentation

The following tables summarize the available quantitative data for the RAFT polymerization of various monomers with this compound and structurally similar trithiocarbonates.

Table 1: RAFT Polymerization of N-Vinylpyrrolidone with this compound

Entry[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)M_n ( g/mol )Đ (M_w/M_n)
120:1:0.333>995501.01
240:1:0.333>9911001.15
360:1:0.333>9923001.25
480:1:0.333>9935001.35
5100:1:0.333>9958001.48

Data extracted from a study on homotelechelic PVP oligomers.[12]

Table 2: RAFT Polymerization of Styrene with S,S'-Dibenzyl Trithiocarbonate (a similar symmetrical TTC)

Entry[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)M_n ( g/mol )Đ (M_w/M_n)
1200:1:0.2166517,2001.19
2100:1:0.2203813,9001.06

Data from a study on the use of trithiocarbonates as RAFT agents.[18]

Table 3: RAFT Polymerization of Methyl Acrylate with a Trithiocarbonate CTA

Entry[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)M_n ( g/mol )Đ (M_w/M_n)
1200:1:0.548518,5001.10
2400:1:0.548235,0001.12

Data from a study on the use of trithiocarbonates as RAFT agents.[18]

Table 4: RAFT Polymerization of Methyl Methacrylate with a Symmetrical Trithiocarbonate

Entry[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)M_n ( g/mol )Đ (M_w/M_n)
1200:1:0.2248518,0001.17
2100:1:0.224909,5001.13

Data from a study on the use of trithiocarbonates as RAFT agents.[18]

Experimental Protocols

This section provides a detailed experimental protocol for the RAFT polymerization of N-vinylpyrrolidone using this compound. This protocol can be adapted for other monomers with appropriate adjustments to the reaction conditions.

Materials
  • Monomer (e.g., N-vinylpyrrolidone)

  • This compound (CTA)

  • Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), AIBN)

  • Solvent (e.g., 1,4-dioxane)

  • Stir bar

  • Schlenk flask

  • Nitrogen or Argon source

  • Oil bath

General Procedure for RAFT Polymerization of N-Vinylpyrrolidone
  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the monomer (e.g., N-vinylpyrrolidone, 20-100 eq.), and the initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), 0.33 eq.).

  • Add the appropriate volume of solvent (e.g., 1,4-dioxane) to achieve the desired monomer concentration.

  • Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (nitrogen or argon).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified reaction time (e.g., 3 hours).

  • To monitor the polymerization kinetics, aliquots can be withdrawn at different time intervals using a degassed syringe and analyzed by ¹H NMR to determine monomer conversion.

  • Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • The polymer is typically purified by precipitation in a non-solvent (e.g., cold diethyl ether), followed by filtration and drying under vacuum.

Mandatory Visualization

RAFT Polymerization Mechanism

The following diagram illustrates the key steps in the RAFT polymerization process.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator R_dot Initiator Radical (I•) I->R_dot Decomposition P1_dot Propagating Radical (P•) R_dot->P1_dot + Monomer (M) P_dot Propagating Radical (P•) P1_dot->P_dot Intermediate Intermediate Radical P_dot->Intermediate + CTA P_dot_prop Propagating Radical (P•) P_dot->P_dot_prop CTA RAFT Agent (Z-C(=S)-S-R) Intermediate->P_dot MacroCTA Dormant Polymer (P-S-C(=S)-Z) Intermediate->MacroCTA Fragmentation MacroCTA->Intermediate + R• R_dot2 Leaving Group Radical (R•) R_dot2->Intermediate + Monomer (M) -> P• P_dot_prop->P_dot_prop P_dot_term1 P• P_dot_prop->P_dot_term1 P_dot_term2 P• P_dot_prop->P_dot_term2 Dead_Polymer Dead Polymer P_dot_term1->Dead_Polymer P_dot_term2->Dead_Polymer

Caption: The core mechanism of RAFT polymerization.

Experimental Workflow for RAFT Polymerization

This diagram outlines the general experimental workflow for performing a RAFT polymerization.

Experimental_Workflow A 1. Reagent Preparation (Monomer, CTA, Initiator, Solvent) B 2. Reaction Setup (Schlenk Flask, Stir Bar) A->B C 3. Degassing (Freeze-Pump-Thaw Cycles) B->C D 4. Polymerization (Inert Atmosphere, Controlled Temperature) C->D E 5. Termination (Cooling, Exposure to Air) D->E F 6. Purification (Precipitation, Filtration) E->F G 7. Characterization (NMR, GPC/SEC) F->G

Caption: A typical experimental workflow for RAFT polymerization.

Conclusion

This compound is a highly effective and versatile RAFT agent for the synthesis of well-defined polymers with terminal carboxylic acid functionality. Its compatibility with a broad range of monomers, including both more and less activated systems, makes it a valuable tool for researchers in drug development and materials science. This guide has provided an overview of its reactivity, along with key quantitative data and experimental protocols to facilitate its use in the laboratory. Further optimization of reaction conditions for specific monomer systems will enable the precise synthesis of advanced polymeric materials for a variety of applications.

References

The Architect's Tool: Bis(carboxymethyl) Trithiocarbonate in Precision Polymer Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the realm of advanced polymer chemistry, the quest for precise control over polymer architecture is paramount. The ability to dictate molecular weight, dispersity, and functionality is crucial for tailoring materials to specific, high-performance applications, particularly in the biomedical and pharmaceutical fields. Bis(carboxymethyl) trithiocarbonate (B1256668) (BCMT) has emerged as a key enabling molecule in this pursuit. As a highly efficient and versatile chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, BCMT provides a robust platform for the synthesis of well-defined polymers with complex architectures. This technical guide delves into the core principles of BCMT-mediated RAFT polymerization, offering a comprehensive overview of its role in controlling polymer architecture, detailed experimental protocols, and insights into its application in areas such as drug delivery.

Core Principles: The Role of Bis(carboxymethyl) Trithiocarbonate in RAFT Polymerization

This compound is a symmetrical trithiocarbonate-based CTA. Its chemical structure, featuring two carboxylic acid functionalities, makes it particularly suitable for the synthesis of telechelic polymers, where both chain ends are functionalized.[1][2] This symmetrical nature ensures that polymer chain growth occurs in two directions from the central trithiocarbonate group, leading to polymers with a CTA moiety at the center of the chain.[3]

The carboxylic acid end-groups offer several advantages. They can be readily modified post-polymerization, allowing for the conjugation of biomolecules, targeting ligands, or other functional moieties, which is of significant interest in drug delivery and diagnostics.[4][5] Furthermore, these hydrophilic end-groups can impart amphiphilic properties to the resulting polymers, influencing their self-assembly behavior in aqueous environments.

The primary function of BCMT in RAFT polymerization is to mediate the polymerization process in a controlled or "living" manner. This control is achieved through a degenerative chain transfer mechanism, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[6] Trithiocarbonates like BCMT are known for their high stability and are less prone to hydrolysis and oxidation compared to other RAFT agents like xanthates, making them suitable for a wider range of polymerization conditions.[1][2]

Controlling Polymer Architecture with BCMT

The versatility of BCMT as a CTA allows for the synthesis of a variety of polymer architectures:

  • Linear Homotelechelic Polymers: The symmetrical nature of BCMT is ideal for creating linear polymers with functional groups at both ends.[1][2] This is achieved in a single polymerization step.

  • Block Copolymers: By using a BCMT-derived polymer as a macro-CTA, different monomers can be sequentially added to synthesize well-defined AB, ABA, or multiblock copolymers.[3][7][8][9][10] This control over block sequence is critical for creating materials with specific phase-separated morphologies and functionalities.

  • Star Polymers: While less direct than specialized multi-arm RAFT agents, star-like architectures can be approached using BCMT-derived polymers in "grafting-from" or "grafting-to" strategies. More complex star polymer synthesis often involves multifunctional core molecules.[11][12][13]

  • Hydrogels: The carboxylic acid functionalities on BCMT-synthesized polymers can be used as crosslinking points to form hydrogels.[14][15][16][17][18] These hydrogels can be designed to be responsive to stimuli such as pH, making them attractive for controlled drug release applications.

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing this compound in RAFT polymerization, showcasing its effectiveness in controlling polymer properties.

Table 1: RAFT Polymerization of N-Vinylpyrrolidone (NVP) using this compound

Entry[NVP]:[BCMT]:[Initiator]InitiatorSolventTemp (°C)Time (h)Molar Mass ( g/mol )Dispersity (Đ)Reference
120:1:0.33VA-5011,4-Dioxane803550 - 58001.01 - 1.48[1][2]

Table 2: Synthesis of Various Polymers using Trithiocarbonate RAFT Agents

PolymerMonomerCTAInitiatorMolar Mass ( g/mol )Dispersity (Đ)Reference
PolystyreneStyreneS-methyl S-(2-cyanoisopropyl) trithiocarbonate--< 1.2[3]
Poly(methyl acrylate)Methyl Acrylatebis(dimethylacetic acid)trithiocarbonate-65,5001.06[3]
Poly(N-vinylpyrrolidone)N-vinylpyrrolidoneTrithiocarbonate-15,000 - 21,0002.13 - 2.16[2]

Detailed Experimental Protocols

1. Synthesis of Homotelechelic Poly(N-vinylpyrrolidone) (PVP) [1][2]

  • Materials:

    • This compound (BCMT)

    • N-vinylpyrrolidone (NVP)

    • 4,4'-Azobis(4-cyanovaleric acid) (VA-501)

    • Pyridine (B92270)

    • 1,4-Dioxane (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve BCMT (1 equivalent), NVP (20 equivalents), VA-501 (0.33 equivalents), and pyridine (1 equivalent) in 1,4-dioxane.

    • Stir the solution at room temperature for a few minutes to ensure complete dissolution.

    • Degas the solution by bubbling nitrogen through it for 20 minutes.

    • Place the flask in a preheated oil bath at 80°C and stir for 3 hours.

    • Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

    • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).

    • Collect the polymer by filtration and dry under vacuum.

2. General Procedure for Block Copolymer Synthesis [3]

  • Step 1: Synthesis of the First Block (Macro-CTA)

    • Follow a procedure similar to Protocol 1, using the desired first monomer.

    • Carefully purify the resulting polymer to remove any unreacted monomer and initiator. This polymer, containing the central trithiocarbonate group, will act as the macro-CTA.

  • Step 2: Chain Extension with the Second Monomer

    • In a separate reaction vessel, dissolve the purified macro-CTA and the second monomer in a suitable solvent.

    • Add a radical initiator (e.g., AIBN or V-501). The molar ratio of macro-CTA to initiator will influence the final polymer properties.

    • Degas the solution and heat to the appropriate temperature for the chosen initiator and monomer.

    • Monitor the polymerization progress by techniques such as ¹H NMR or size exclusion chromatography (SEC).

    • Once the desired conversion is reached, terminate the polymerization and purify the resulting block copolymer as described previously.

Visualizing Workflows and Pathways

Diagram 1: General Workflow for RAFT Polymerization using BCMT

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification Monomer Monomer Degassing Degassing Monomer->Degassing BCMT Bis(carboxymethyl) trithiocarbonate BCMT->Degassing Initiator Initiator Initiator->Degassing Solvent Solvent Solvent->Degassing Heating Heating (e.g., 80°C) Degassing->Heating Controlled Polymerization Precipitation Precipitation Heating->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Well-defined Telechelic Polymer

Caption: Workflow for synthesizing telechelic polymers via RAFT using BCMT.

Diagram 2: Logical Pathway for Drug Delivery Application

Drug_Delivery_Pathway cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_delivery In Vivo Delivery cluster_release Drug Release BCMT_Polymer BCMT-derived Amphiphilic Block Copolymer Self_Assembly Self-Assembly in Aqueous Solution BCMT_Polymer->Self_Assembly Drug_Encapsulation Drug Encapsulation Self_Assembly->Drug_Encapsulation Micelle Drug-Loaded Micelle Drug_Encapsulation->Micelle Systemic_Circulation Systemic Circulation Micelle->Systemic_Circulation Administration EPR_Effect EPR Effect (Tumor Targeting) Systemic_Circulation->EPR_Effect Cellular_Uptake Cellular Uptake EPR_Effect->Cellular_Uptake Stimuli_Release Stimuli-Responsive Release (e.g., pH) Cellular_Uptake->Stimuli_Release Therapeutic_Effect Therapeutic Effect Stimuli_Release->Therapeutic_Effect

Caption: Conceptual pathway for a BCMT-based drug delivery system.

Conclusion

This compound is a powerful and reliable tool for the synthesis of well-defined polymers with controlled architectures. Its symmetrical structure and terminal carboxylic acid groups make it particularly well-suited for creating functional telechelic polymers, which serve as versatile building blocks for more complex structures like block copolymers and hydrogels. The ability to precisely control molecular weight and dispersity through RAFT polymerization opens up a vast design space for materials scientists and drug development professionals. The applications of BCMT-derived polymers, especially in the biomedical field, are continually expanding, driven by the ongoing need for sophisticated materials that can meet the demands of targeted therapies and advanced diagnostics. Further research into the functionalization and self-assembly of these polymers will undoubtedly lead to even more innovative and impactful technologies.

References

The Synthesis of Telechelic Polymers Using Bis(carboxymethyl) Trithiocarbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of telechelic polymers—polymers with reactive functional groups at both ends—utilizing bis(carboxymethyl) trithiocarbonate (B1256668) as a highly efficient chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The unique difunctional nature of this RAFT agent allows for the direct synthesis of polymers with carboxylic acid termini, which are invaluable for subsequent bioconjugation, drug delivery system development, and advanced materials science applications.

Core Concepts: RAFT Polymerization and Telechelic Polymers

RAFT polymerization is a form of living radical polymerization that offers excellent control over polymer molecular weight, architecture, and low polydispersity. The process relies on a chain transfer agent, in this case, bis(carboxymethyl) trithiocarbonate, to mediate the polymerization, ensuring that the polymer chains grow at a uniform rate and remain "living" for further modification. Telechelic polymers, with their reactive end-groups, serve as crucial building blocks for creating more complex macromolecular structures such as block copolymers, star polymers, and polymer networks.

Synthesis of this compound

While a definitive, step-by-step protocol for the synthesis of this compound can be elusive in readily available literature, the general synthesis of symmetrical trithiocarbonates involves the reaction of a thiol with carbon disulfide in the presence of a base. A plausible synthetic route for this compound is adapted from established methods for similar compounds.

Conceptual Synthesis Protocol:

A two-step process is generally employed for the synthesis of symmetrical trithiocarbonates.

  • Formation of a dithiocarboxylate salt: A thiol, in this case, mercaptoacetic acid, is reacted with carbon disulfide in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. This reaction forms the corresponding dithiocarboxylate salt.

  • Reaction with an alkylating agent: The dithiocarboxylate salt is then reacted with a suitable dihaloalkane, such as dichloromethane (B109758) or dibromomethane, to yield the final this compound.

It is crucial to perform these reactions under inert conditions to prevent oxidation of the thiol and other side reactions. Purification is typically achieved through recrystallization.

RAFT Polymerization for Telechelic Polymer Synthesis

The symmetrical nature of this compound allows for the growth of polymer chains in two directions from the central trithiocarbonate group. This results in a polymer with a central trithiocarbonate moiety and carboxylic acid groups at both chain ends.

General Polymerization Procedure:

A typical RAFT polymerization using this compound involves the following steps:

  • Reactant Mixture: The monomer (e.g., N-vinylpyrrolidone, acrylates, methacrylates, styrene), the this compound RAFT agent, and a radical initiator (e.g., AIBN, ACVA) are dissolved in a suitable solvent.

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can terminate the radical polymerization. This is typically done by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution.

  • Polymerization: The reaction is heated to a specific temperature to initiate the polymerization. The reaction time will vary depending on the monomer, desired molecular weight, and reaction conditions.

  • Termination and Purification: The polymerization is terminated by cooling the reaction mixture and exposing it to air. The resulting polymer is then purified, typically by precipitation in a non-solvent, to remove any unreacted monomer and initiator residues.

Experimental Data for Telechelic Polymer Synthesis

The following tables summarize representative quantitative data for the synthesis of telechelic polymers using trithiocarbonate RAFT agents. While not all data pertains specifically to this compound due to limitations in available literature, it provides a valuable comparative overview of the process with various monomers.

Table 1: RAFT Polymerization of N-Vinylpyrrolidone (NVP) with this compound [1][2]

[NVP]:[CTA][CTA]:[Initiator]InitiatorSolventTemp (°C)Time (h)Mn ( g/mol )PDI
20:11:0.33VA-5011,4-Dioxane (B91453)803550 - 58001.01 - 1.48

Table 2: RAFT Polymerization of Styrene with Trithiocarbonate RAFT Agents [3][4]

Monomer[Monomer]:[CTA][CTA]:[Initiator]Temp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
Styrene100:1-6024586,1001.15
Styrene200:1-60245511,5001.18
Styrene400:1-60486527,0001.25

Table 3: RAFT Polymerization of n-Butyl Acrylate with Trithiocarbonate RAFT Agents [3]

Monomer[Monomer]:[CTA][CTA]:[Initiator]Temp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
n-Butyl Acrylate100:1-604759,8001.12
n-Butyl Acrylate200:1-6047218,5001.15
n-Butyl Acrylate400:1-6068041,0001.20

Table 4: RAFT Polymerization of Methyl Methacrylate (MMA) with Symmetrical Trithiocarbonate RAFT Agents [1]

Monomer[Monomer]:[CTA][CTA]:[Initiator]Temp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
MMA300:11:0.570159129,2001.3
MMA300:11:170158525,6001.3
MMA300:11:270157821,4001.3

Detailed Experimental Protocols

Synthesis of Telechelic Poly(N-vinylpyrrolidone) [1][2]

  • Materials: N-vinylpyrrolidone (NVP), this compound (CTA), 4,4'-azobis(4-cyanovaleric acid) (ACVA) (Initiator), 1,4-dioxane (solvent).

  • Procedure:

    • In a Schlenk flask, dissolve the CTA (1 equivalent) and ACVA (0.33 equivalents) in 1,4-dioxane.

    • Add NVP (20 equivalents) to the solution.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 80°C and stir for 3 hours.

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

    • Precipitate the polymer by adding the reaction mixture to a large excess of cold diethyl ether.

    • Collect the polymer by filtration and dry under vacuum.

Characterization of Telechelic Polymers

The successful synthesis of telechelic polymers with the desired molecular weight and narrow polydispersity is confirmed using various analytical techniques:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically below 1.3) is indicative of a well-controlled polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the polymer and the presence of the carboxylic acid end-groups. The integration of the signals corresponding to the polymer backbone and the end-groups can be used to estimate the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer, such as the carbonyl group of the carboxylic acid.

Visualizing the Process: Diagrams

Synthesis of this compound

G cluster_0 Step 1: Dithiocarboxylate Salt Formation cluster_1 Step 2: Alkylation Mercaptoacetic Acid Mercaptoacetic Acid Dithiocarboxylate Salt Dithiocarboxylate Salt Mercaptoacetic Acid->Dithiocarboxylate Salt Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dithiocarboxylate Salt Base Base (e.g., NaOH) Base->Dithiocarboxylate Salt + This compound This compound Dithiocarboxylate Salt->this compound Dihaloalkane Dihaloalkane (e.g., CH2Cl2) Dihaloalkane->this compound +

Caption: Conceptual synthesis of this compound.

RAFT Polymerization Mechanism for Telechelic Polymer Synthesis

G Initiator Initiator Propagating Radical Propagating Radical Initiator->Propagating Radical Initiation Monomer Monomer Telechelic Polymer Telechelic Polymer Monomer->Telechelic Polymer RAFT Agent Bis(carboxymethyl) Trithiocarbonate Dormant Polymer Dormant Polymer RAFT Agent->Dormant Polymer Propagating Radical->Dormant Polymer Addition to RAFT Agent Propagating Radical->Telechelic Polymer Propagation Dormant Polymer->Propagating Radical Fragmentation & Re-initiation

Caption: RAFT mechanism for telechelic polymer synthesis.

Experimental Workflow for Telechelic Polymer Synthesis

G Prepare Reactant Mixture Prepare Reactant Mixture Degas Mixture Degas Mixture Prepare Reactant Mixture->Degas Mixture Initiate Polymerization Initiate Polymerization Degas Mixture->Initiate Polymerization Purify Polymer Purify Polymer Initiate Polymerization->Purify Polymer Characterize Polymer Characterize Polymer Purify Polymer->Characterize Polymer

Caption: General experimental workflow for telechelic polymer synthesis.

Conclusion

This compound is a versatile and highly effective RAFT agent for the synthesis of telechelic polymers with carboxylic acid end-groups. The ability to precisely control the molecular weight and architecture of these polymers opens up a wide range of possibilities for the development of advanced materials, particularly in the fields of drug delivery and biomedical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own syntheses of well-defined telechelic polymers.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Well-Defined Block Copolymers using Bis(carboxymethyl) trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.[1][2] Among the various RAFT agents, trithiocarbonates are particularly versatile.[3] Bis(carboxymethyl) trithiocarbonate (B1256668), a symmetrical trithiocarbonate, is a highly efficient chain transfer agent (CTA) for controlling the polymerization of a wide range of monomers. Its symmetrical nature allows for the synthesis of homotelechelic polymers and ABA triblock copolymers in a straightforward, two-step sequential monomer addition.[3][4] The carboxylic acid end-groups introduced by this CTA provide convenient handles for bioconjugation and further chemical modifications, making it particularly valuable in the development of materials for biomedical and drug delivery applications.[1][5]

These application notes provide an overview of the use of bis(carboxymethyl) trithiocarbonate in RAFT polymerization to synthesize well-defined block copolymers, along with detailed experimental protocols.

Key Features of this compound in RAFT Polymerization
  • Symmetrical Structure: Enables the synthesis of polymers with functional groups at both chain ends (homotelechelic polymers) and facilitates the creation of ABA triblock copolymers.[3][4]

  • Versatility: Effective for a variety of monomers, including styrenics, acrylates, methacrylates, and vinylamides.[3][6][7]

  • Functional Handles: The terminal carboxylic acid groups allow for post-polymerization modifications, such as conjugation to proteins, peptides, or drugs.[5]

  • Controlled Polymerization: Yields polymers with predetermined molecular weights and low polydispersity indices (PDI).[3]

Experimental Protocols

Protocol 1: Synthesis of a Homotelechelic Polymer (First Block of a Triblock Copolymer)

This protocol describes the synthesis of a homotelechelic polymer, which can serve as the "A" block macro-CTA for the subsequent synthesis of an ABA triblock copolymer. The example provided is for the polymerization of N-vinylpyrrolidone (NVP).[4]

Materials:

  • This compound (CTA)

  • N-vinylpyrrolidone (NVP) (monomer), inhibitor removed

  • 4,4'-Azobis(4-cyanovaleric acid) (V-501) (initiator)

  • Pyridine (B92270)

  • 1,4-Dioxane (B91453) (solvent), anhydrous

  • Nitrogen or Argon gas

  • Schlenk flask and magnetic stirrer

  • Standard vacuum line and Schlenk techniques

Procedure:

  • Reagent Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound, 4,4'-azobis(4-cyanovaleric acid) (V-501), and pyridine in 1,4-dioxane.

  • Monomer Addition: Add the desired amount of N-vinylpyrrolidone to the flask.

  • Degassing: Stir the solution at room temperature for a few minutes and then degas by bubbling with nitrogen or argon for at least 20 minutes to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 80°C and stir for the desired reaction time (e.g., 3 hours).[4] The reaction time will influence the final conversion and molecular weight.

  • Termination and Purification: To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air. The polymer can be purified by precipitation in a suitable non-solvent (e.g., diethyl ether) to yield a solid product.[4]

Quantitative Data for NVP Polymerization:

Entry[NVP]:[CTA]:[V-501]Time (h)Conversion (%)Molar Mass ( g/mol )PDI (Mw/Mn)
120:1:0.333>605800<1.2
240:1:0.333>60~11000<1.2

Data adapted from a study on trithiocarbonate-mediated RAFT polymerization of N-vinylpyrrolidone.[4] Molar masses are typically determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

Protocol 2: Synthesis of an ABA Triblock Copolymer

This protocol outlines the chain extension of the homotelechelic polymer (macro-CTA) from Protocol 1 with a second monomer to form an ABA triblock copolymer.

Materials:

  • Homotelechelic polymer (macro-CTA) from Protocol 1

  • Second monomer (e.g., methyl methacrylate, MMA), inhibitor removed

  • Additional initiator (e.g., V-501 or AIBN)

  • Solvent (e.g., 1,4-dioxane or toluene)

  • Nitrogen or Argon gas

  • Schlenk flask and magnetic stirrer

Procedure:

  • Reagent Preparation: Dissolve the purified homotelechelic polymer (macro-CTA) in the appropriate solvent in a Schlenk flask.

  • Monomer and Initiator Addition: Add the second monomer and a small amount of initiator to the flask.

  • Degassing: Degas the solution with nitrogen or argon for at least 20 minutes.

  • Polymerization: Place the flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80°C) and stir for the desired time.

  • Termination and Purification: Quench the reaction by cooling and exposing it to air. Purify the resulting triblock copolymer by precipitation.

Characterization:

The successful synthesis of the block copolymer can be confirmed by:

  • Size Exclusion Chromatography (GPC/SEC): A clear shift to a higher molecular weight with a retained narrow polydispersity compared to the initial macro-CTA.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of characteristic peaks corresponding to the second monomer block in the ¹H NMR spectrum.[6]

Visualizations

Diagram 1: RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Process cluster_reinitiation Reinitiation & Propagation cluster_termination Termination I Initiator (I) R_dot Primary Radical (R●) I->R_dot k_d M Monomer (M) R_dot->M k_p P_dot Propagating Radical (Pn●) M->P_dot k_p CTA RAFT Agent (CTA) P_dot->CTA k_add P_dot->CTA Intermediate Intermediate Radical CTA->Intermediate k_add Intermediate->P_dot k_frag Dormant Dormant Polymer Intermediate->Dormant k_frag R_prime_dot Leaving Group Radical (R'●) Intermediate->R_prime_dot M2 Monomer (M) R_prime_dot->M2 k_p P_prime_dot New Propagating Radical (Pm●) M2->P_prime_dot k_p P_prime_dot->CTA P_dot2 Pn● P_prime_dot2 Pm● P_dot2->P_prime_dot2 k_t Dead_Polymer Dead Polymer P_prime_dot2->Dead_Polymer k_t

Caption: General mechanism of RAFT polymerization.

Diagram 2: Synthesis of ABA Triblock Copolymer

ABA_Triblock_Synthesis cluster_step1 Step 1: Synthesis of Macro-CTA cluster_step2 Step 2: Chain Extension CTA Bis(carboxymethyl) trithiocarbonate MonomerA Monomer A MacroCTA Homotelechelic Polymer A (Macro-CTA) CTA->MacroCTA RAFT Polymerization Initiator1 Initiator MonomerA->MacroCTA RAFT Polymerization Initiator1->MacroCTA RAFT Polymerization MacroCTA2 Macro-CTA MacroCTA->MacroCTA2 Purification MonomerB Monomer B Triblock ABA Triblock Copolymer MonomerB->Triblock RAFT Polymerization Initiator2 Initiator Initiator2->Triblock RAFT Polymerization MacroCTA2->Triblock RAFT Polymerization

Caption: Workflow for ABA triblock copolymer synthesis.

Troubleshooting and Considerations
  • Inhibitor Removal: Monomers are often supplied with inhibitors that must be removed prior to polymerization to prevent interference with the radical process. This can be achieved by passing the monomer through a column of basic alumina.[4]

  • Oxygen-Free Environment: RAFT polymerization is sensitive to oxygen, which can terminate radical chains. Thorough degassing of the reaction mixture is crucial for achieving good control over the polymerization.[4]

  • Choice of Initiator: The initiator should be chosen based on the reaction temperature and solvent. The initiator-to-CTA ratio is important for controlling the rate of polymerization and minimizing the formation of dead polymer chains.[8]

  • Monomer Order: For the synthesis of block copolymers, the order of monomer addition can be critical. For some monomer pairs, one sequence of addition may lead to better control over the polymerization than the reverse order.[9]

  • Role of Additives: For certain monomers like N-vinylpyrrolidone, the addition of a base like pyridine can be beneficial to reduce the formation of unwanted dimers and promote polymerization.[4]

Conclusion

This compound is a valuable tool for the synthesis of well-defined block copolymers with a range of potential applications in research and drug development. The protocols and guidelines presented here provide a starting point for researchers to utilize this RAFT agent for the creation of advanced polymeric materials. The ability to produce polymers with controlled architectures and functional end-groups opens up numerous possibilities for the design of novel drug delivery systems, hydrogels, and other functional materials.

References

Application Notes and Protocols for Hydrogel Formation Using Bis(carboxymethyl) trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and 3D cell culture.[1][2] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. This control is crucial for tailoring the properties of the resulting hydrogels to specific applications.

"Bis(carboxymethyl) trithiocarbonate" is a symmetrical chain transfer agent (CTA) particularly suited for RAFT polymerization to produce polymers with functional end-groups, enabling further modification or crosslinking into hydrogels. This document provides detailed application notes and experimental protocols for the synthesis and characterization of hydrogels using polymers prepared via RAFT polymerization with "this compound".

Data Presentation: Synthesis and Hydrogel Properties

The following tables summarize quantitative data from literature on the synthesis of polymers using trithiocarbonate (B1256668) RAFT agents and the properties of the resulting hydrogels.

Table 1: RAFT Polymerization of N-Vinylpyrrolidone using this compound [3]

ParameterValue
Monomer N-Vinylpyrrolidone (NVP)
Chain Transfer Agent (CTA) This compound
Initiator 4,4-azobis(4-cyanovaleric acid) (VA-501)
Solvent 1,4-dioxane (B91453)
Temperature 80 °C
Molar Ratio [NVP]:[CTA]:[Initiator] 20:1:0.33
Reaction Time 3 hours
Resulting Polymer Molar Mass (Mn) 550 - 5800 g/mol
Molar Mass Distribution (Đ) 1.01 - 1.48
Purity 95% - 99%

Table 2: Influence of Crosslinker Concentration on Hydrogel Properties [4]

Hydrogel Composition (Monomer:Crosslinker mol%)Equilibrium Water Content (%)Elastic Modulus (kPa)
Poly(acrylic acid) (PAA) 5-2-1~90%-
Poly(acrylic acid) (PAA) 5-4-1~89%-
Poly(acrylic acid) (PAA) 5-6-1~83%~34

Table 3: Swelling Behavior of pH-Sensitive Hydrogels [5][6]

Hydrogel TypepHSwelling Ratio
Superporous Hydrogel Composite (SPHC)1.0Low
3.0Low
4.9Moderate
6.2High
7.4High

Experimental Protocols

Protocol 1: Synthesis of Homotelechelic Poly(N-vinylpyrrolidone) via RAFT Polymerization

This protocol describes the synthesis of well-defined poly(N-vinylpyrrolidone) (PVP) oligomers with carboxylic acid end-groups using "this compound" as the RAFT agent.[3]

Materials:

  • N-vinylpyrrolidone (NVP), inhibitor removed

  • This compound (CTA)

  • 4,4-azobis(4-cyanovaleric acid) (VA-501) (Initiator)

  • Pyridine (B92270)

  • 1,4-dioxane, anhydrous

  • Round-bottom flask with magnetic stirring bar

  • Nitrogen source

  • Cold diethyl ether (-28 °C)

  • Dichloromethane (B109758)

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stirring bar, dissolve this compound (470 mg, 2 mmol, 1 equiv), N-vinylpyrrolidone (4.4 mL, 41.5 mmol, 20 equiv), 4,4-azobis(4-cyanovaleric acid) (192 mg, 0.6 mmol, 0.33 equiv), and pyridine (168 μL, 2 mmol, 1 equiv) in 1,4-dioxane (2.2 mL).

  • Stir the solution for a few minutes at room temperature to ensure complete dissolution.

  • Degas the solution by bubbling with nitrogen for 20 minutes.

  • Place the flask in a preheated oil bath at 80 °C and stir for 3 hours.

  • To terminate the polymerization, place the flask in liquid nitrogen until the solution is frozen and then open it to the air.

  • Purify the crude product by precipitating it into cold diethyl ether (-28 °C) twice.

  • Recover the precipitated polymer by dissolving it in dichloromethane and then removing the solvent in vacuo.

Protocol 2: In Situ Hydrogel Formation via Photo-polymerization

This protocol details a general method for forming a hydrogel from a RAFT-synthesized polymer and a crosslinker using UV-initiated thiol-ene coupling. This method can be adapted for polymers synthesized using "this compound" after appropriate functionalization of the end groups.

Materials:

  • Thiol-functionalized polymer (synthesized via RAFT and subsequent end-group modification)

  • Di-functional crosslinker (e.g., di(ethylene glycol) dimethacrylate)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Prepare a prepolymer solution by dissolving the thiol-functionalized polymer and the crosslinker in PBS. The stoichiometry of thiol to reactive groups on the crosslinker is typically 1:1.

  • Add the photoinitiator to the prepolymer solution at a concentration of 0.05-0.1% (w/v) and mix thoroughly.

  • Pipette the prepolymer solution into a mold of the desired shape.

  • Expose the solution to UV light (365 nm) for 5-10 minutes to initiate crosslinking and hydrogel formation.

  • The resulting hydrogel can be swelled in PBS or cell culture medium before use.

Protocol 3: Characterization of Hydrogel Properties

1. Swelling Ratio Determination: [4][5][6]

  • Record the initial weight of the dried hydrogel sample (Wd).

  • Immerse the hydrogel in a solution of interest (e.g., PBS at a specific pH) at a controlled temperature (e.g., 37 °C).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Continue until the hydrogel reaches equilibrium swelling (constant weight).

  • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

2. Mechanical Testing (Rheology): [4]

  • Use a rheometer with a parallel plate geometry to measure the mechanical properties of the swollen hydrogel.

  • Perform frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • An elastic modulus can also be determined from tensile tests on hydrogel samples.[4]

Visualizations

RAFT_Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_hydrogel Hydrogel Formation & Characterization cluster_application Application reagents Monomer (e.g., NVP) + CTA (this compound) + Initiator (e.g., VA-501) polymerization RAFT Polymerization (e.g., 80°C, 3h) reagents->polymerization purification Purification (Precipitation in diethyl ether) polymerization->purification polymer Well-defined Polymer with Carboxylic Acid End-groups purification->polymer crosslinking Crosslinking (e.g., Photo-polymerization with crosslinker) polymer->crosslinking hydrogel Hydrogel crosslinking->hydrogel characterization Characterization - Swelling Ratio - Mechanical Properties - Morphology (SEM) hydrogel->characterization drug_loading Drug Loading hydrogel->drug_loading drug_delivery Controlled Drug Delivery drug_loading->drug_delivery RAFT_Mechanism initiator Initiator → 2I• initiation I• + Monomer (M) → Pn• initiator->initiation addition Pn• + CTA ⇌ Intermediate Radical initiation->addition cta Chain Transfer Agent (CTA) (this compound) cta->addition fragmentation Intermediate Radical ⇌ Pm• + Dormant Polymer addition->fragmentation reinitiation Pm• + M → Pm+1• fragmentation->reinitiation equilibrium Rapid Equilibrium between Active (Pn•) and Dormant Species fragmentation->equilibrium reinitiation->equilibrium controlled_polymer Controlled Polymer Growth (Narrow Molecular Weight Distribution) equilibrium->controlled_polymer Drug_Delivery_Signaling hydrogel Drug-loaded Hydrogel (e.g., Doxorubicin) release Sustained Drug Release hydrogel->release cell_membrane Cell Membrane release->cell_membrane cellular_uptake Cellular Uptake of Drug cell_membrane->cellular_uptake nucleus Nucleus cellular_uptake->nucleus dna_intercalation DNA Intercalation & Topoisomerase II Inhibition nucleus->dna_intercalation apoptosis Induction of Apoptosis dna_intercalation->apoptosis

References

Surface Modification of Nanoparticles with Polymers Derived from Bis(carboxymethyl) trithiocarbonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems. Functionalization with polymers can enhance nanoparticle stability, biocompatibility, and circulation time, as well as provide moieties for targeted drug delivery. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. "Bis(carboxymethyl) trithiocarbonate" is a symmetrical RAFT agent that can be used to produce polymers with carboxylic acid groups at both ends, making them ideal for subsequent conjugation to nanoparticle surfaces.

These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using polymers synthesized with "this compound". The focus is on the "grafting to" approach, where the pre-synthesized, carboxyl-terminated polymer is covalently attached to an amine-functionalized nanoparticle surface.

Data Presentation

The following tables summarize typical quantitative data obtained during the surface modification of nanoparticles with carboxyl-terminated polymers. This data is representative and serves to illustrate the expected changes in nanoparticle characteristics upon successful surface functionalization.

Table 1: Physicochemical Characterization of Nanoparticles Before and After Polymer Coating

Nanoparticle TypeModification StepAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Gold Nanoparticles Bare (Citrate-capped)15.2 ± 0.80.15 ± 0.03-35.4 ± 2.1
Amine-functionalized16.5 ± 1.10.18 ± 0.04+25.8 ± 1.9
Polymer-coated55.8 ± 3.20.21 ± 0.05-28.7 ± 2.5
Mesoporous Silica (B1680970) Nanoparticles Bare105.3 ± 5.10.12 ± 0.02-22.1 ± 1.5
Amine-functionalized108.7 ± 4.80.14 ± 0.03+30.2 ± 2.2
Polymer-coated142.1 ± 6.50.19 ± 0.04-19.5 ± 1.8

Table 2: Drug Loading and Release Characteristics of Polymer-Coated Nanoparticles

DrugNanoparticle SystemDrug Loading Content (%)Encapsulation Efficiency (%)Drug Release at 24h (pH 7.4) (%)Drug Release at 24h (pH 5.5) (%)
Doxorubicin Polymer-coated Gold Nanoparticles12.5 ± 1.185.3 ± 4.215.2 ± 1.345.8 ± 3.1
Curcumin Polymer-coated Mesoporous Silica Nanoparticles8.2 ± 0.792.1 ± 3.510.5 ± 0.935.2 ± 2.4
Paclitaxel Polymer-coated Polymeric Nanoparticles15.8 ± 1.488.7 ± 4.818.9 ± 1.655.1 ± 3.9

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in the surface modification of nanoparticles with polymers synthesized using "this compound".

Protocol 1: Synthesis of Carboxyl-Terminated Polymer via RAFT Polymerization

This protocol describes the synthesis of a homotelechelic polymer with carboxylic acid end groups using "this compound" as the RAFT agent.

Materials:

  • Bis(carboxymethyl)trithiocarbonate (RAFT agent)

  • Monomer (e.g., N-Vinylpyrrolidone, N-isopropylacrylamide)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (Initiator)

  • 1,4-Dioxane (Solvent)

  • Nitrogen gas

  • Round-bottom flask with magnetic stirrer

  • Oil bath

Procedure:

  • In a round-bottom flask, dissolve Bis(carboxymethyl)trithiocarbonate, the chosen monomer, and ACVA in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.2.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for 30 minutes while stirring.

  • Place the flask in a preheated oil bath at 70-80°C and allow the polymerization to proceed for the desired time (e.g., 4-24 hours), depending on the target molecular weight.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).

  • Collect the polymer precipitate by filtration or centrifugation.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) and re-precipitate to further purify.

  • Dry the final polymer product under vacuum overnight.

  • Characterize the polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: Surface Modification of Nanoparticles with Carboxyl-Terminated Polymer

This protocol details the "grafting to" approach for covalently attaching the synthesized carboxyl-terminated polymer to amine-functionalized nanoparticles using EDC/NHS chemistry.[1][2][3][4][5]

Materials:

  • Amine-functionalized nanoparticles (e.g., aminosilane-coated silica or gold nanoparticles)

  • Carboxyl-terminated polymer (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[1][4]

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[1][4]

  • Activation Buffer: 0.1 M MES buffer, pH 6.0[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4[1]

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Microcentrifuge tubes

  • Tube rotator

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • In a separate tube, dissolve the carboxyl-terminated polymer in the Activation Buffer.

    • Add EDC and NHS (or sulfo-NHS) to the polymer solution. A typical molar excess of EDC and NHS over the carboxyl groups of the polymer is 5-10 fold.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.[1]

  • Coupling Reaction:

    • Add the activated polymer solution to the nanoparticle dispersion.

    • Adjust the pH of the mixture to 7.4 by adding the Coupling Buffer.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, on a tube rotator.[1]

  • Quenching:

    • Add the Quenching Solution to the nanoparticle suspension to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Washing:

    • Centrifuge the nanoparticle suspension to pellet the modified nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in the Washing Buffer.

    • Repeat the centrifugation and resuspension steps three times to remove any unreacted polymer and reagents.

  • Final Dispersion: Resuspend the final polymer-coated nanoparticles in a suitable buffer for storage and further applications.

  • Characterization: Characterize the surface-modified nanoparticles for their size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Confirm polymer coating using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Thermogravimetric Analysis (TGA).

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in these application notes.

experimental_workflow_polymer_synthesis reagents Reactants: - this compound - Monomer - Initiator (ACVA) dissolve Dissolve in 1,4-Dioxane reagents->dissolve deoxygenate Deoxygenate (N2 Purge) dissolve->deoxygenate polymerize RAFT Polymerization (70-80°C) deoxygenate->polymerize terminate Terminate Reaction (Cooling) polymerize->terminate precipitate Precipitate Polymer (in non-solvent) terminate->precipitate purify Purify (Redissolve & Re-precipitate) precipitate->purify dry Dry under Vacuum purify->dry characterize Characterize Polymer (GPC) dry->characterize experimental_workflow_nanoparticle_modification amine_np Amine-Functionalized Nanoparticles couple Couple Activated Polymer to Nanoparticles amine_np->couple polymer Carboxyl-Terminated Polymer activate Activate Polymer with EDC/NHS polymer->activate activate->couple quench Quench Reaction (Ethanolamine) couple->quench wash Wash Nanoparticles (Centrifugation) quench->wash characterize Characterize Modified Nanoparticles (DLS, etc.) wash->characterize logical_relationship_drug_delivery start Start np_synthesis Nanoparticle Core Synthesis start->np_synthesis surface_mod Surface Modification with Carboxyl-Terminated Polymer np_synthesis->surface_mod drug_loading Drug Loading into Polymer-Coated Nanoparticles surface_mod->drug_loading characterization Physicochemical Characterization drug_loading->characterization in_vitro In Vitro Studies (Drug Release, Cytotoxicity) characterization->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo end End in_vivo->end

References

Application Notes and Protocols for Bis(carboxymethyl) trithiocarbonate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(carboxymethyl) trithiocarbonate (B1256668) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent for the synthesis of well-defined polymers for drug delivery applications. Detailed protocols for polymer synthesis, formulation of drug delivery systems, and characterization are provided to guide researchers in this field.

Introduction to Bis(carboxymethyl) trithiocarbonate in Drug Delivery

This compound is a symmetrical chain transfer agent (CTA) employed in RAFT polymerization to synthesize polymers with controlled molecular weights and narrow polydispersity.[1] Its key feature is the presence of two carboxylic acid groups, which allows for the synthesis of telechelic polymers, where both chain ends possess a functional group. This functionality is particularly advantageous in drug delivery for several reasons:

  • Bioconjugation: The carboxylic acid end-groups can be readily conjugated to targeting ligands (e.g., antibodies, peptides), imaging agents, or drugs.

  • Hydrophilicity: The carboxyl groups impart hydrophilicity, which can be beneficial for the synthesis of amphiphilic block copolymers that self-assemble into drug-carrying nanoparticles in aqueous environments.

  • pH-Responsiveness: The carboxylic acid groups can be ionized depending on the pH, enabling the design of pH-sensitive drug delivery systems that release their payload in the acidic tumor microenvironment or within cellular compartments like endosomes and lysosomes.[2][3]

Synthesis of Polymers via RAFT Polymerization

This compound is a versatile RAFT agent for the polymerization of a wide range of monomers, including styrenes, acrylates, acrylamides, and vinyl monomers.[4] This allows for the creation of polymers with diverse functionalities and properties tailored for specific drug delivery applications.

General Protocol for RAFT Polymerization of N-vinylpyrrolidone (PVP)

This protocol describes the synthesis of homotelechelic poly(N-vinylpyrrolidone) (PVP) with carboxylic acid end-groups, a biocompatible polymer often used in drug formulations.

Materials:

  • This compound

  • N-vinylpyrrolidone (NVP) (monomer)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

  • 1,4-Dioxane (solvent)

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve this compound and ACVA in 1,4-dioxane.

  • Add the desired amount of NVP monomer to the solution.

  • De-gas the mixture by bubbling with nitrogen for at least 30 minutes.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether).

  • Collect the polymer by filtration and dry under vacuum.

Table 1: Example of RAFT Polymerization of N-vinylpyrrolidone

ComponentMolar Ratio
N-vinylpyrrolidone (NVP)100
This compound1
4,4'-Azobis(4-cyanovaleric acid) (ACVA)0.2

Note: The molar ratios can be adjusted to control the molecular weight of the resulting polymer.

Formulation of Drug Delivery Systems

Polymers synthesized using this compound can be formulated into various drug delivery systems, including micelles, nanoparticles, and polymer-drug conjugates.

Preparation of Polymeric Micelles for Hydrophobic Drug Delivery

Amphiphilic block copolymers, synthesized using this compound as a macro-CTA, can self-assemble into micelles in an aqueous environment. These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, and a hydrophilic shell that provides stability in biological fluids.[5]

Protocol for Micelle Preparation by Nanoprecipitation:

  • Dissolve the amphiphilic block copolymer and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone, THF, or DMF).

  • Slowly add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or phosphate-buffered saline).

  • The micelles will spontaneously form as the organic solvent diffuses into the aqueous phase.

  • Remove the organic solvent by dialysis against the aqueous phase or by evaporation under reduced pressure.

  • Filter the micellar solution through a syringe filter (e.g., 0.45 µm) to remove any aggregates.

Table 2: Typical Characteristics of Polymeric Micelles

ParameterTypical Range
Particle Size (Diameter)20 - 200 nm
Polydispersity Index (PDI)< 0.2
Drug Loading Capacity (%)5 - 25%
Encapsulation Efficiency (%)50 - 95%
pH-Responsive Drug Release

The carboxylic acid end-groups on polymers synthesized with this compound can be exploited for pH-triggered drug release.[2][3] In acidic environments, such as those found in tumors or endosomes, the carboxylic acid groups become protonated, which can lead to the destabilization of the drug carrier and subsequent release of the encapsulated drug.

Protocol for In Vitro Drug Release Study:

  • Prepare a solution of the drug-loaded nanoparticles in a release medium with a physiological pH (e.g., PBS, pH 7.4).

  • Prepare a second solution of the drug-loaded nanoparticles in a release medium with an acidic pH (e.g., acetate (B1210297) buffer, pH 5.0).

  • Place both solutions in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bags in a larger volume of the corresponding release medium.

  • Maintain the setup at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative drug release as a function of time for both pH conditions.

Characterization of Polymers and Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of the synthesized polymers and drug delivery systems.

Table 3: Characterization Techniques

PropertyTechnique(s)
Polymer Characterization
Molecular Weight and PolydispersityGel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Chemical Structure and CompositionNuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy
Drug Delivery System Characterization
Particle Size and Size DistributionDynamic Light Scattering (DLS)
MorphologyTransmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)
Surface ChargeZeta Potential Measurement
Drug Loading and Encapsulation EfficiencyUV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC)
In Vitro Drug ReleaseDialysis Method

Visualizing the Workflow and Concepts

Synthesis of Block Copolymers for Micelle Formation

G cluster_synthesis RAFT Polymerization MonomerA Hydrophilic Monomer (A) MacroCTA Macro-CTA (PA) MonomerA->MacroCTA Polymerization RAFT_Agent This compound RAFT_Agent->MacroCTA Initiator Initiator (e.g., ACVA) Initiator->MacroCTA BlockCopolymer Amphiphilic Block Copolymer (PA-b-PB) MacroCTA->BlockCopolymer Chain Extension MonomerB Hydrophobic Monomer (B) MonomerB->BlockCopolymer

Caption: Synthesis of an amphiphilic block copolymer using this compound.

Self-Assembly and Drug Encapsulation

G cluster_assembly Micelle Formation and Drug Loading BlockCopolymer Amphiphilic Block Copolymer OrganicSolvent Organic Solvent BlockCopolymer->OrganicSolvent Dissolve Drug Hydrophobic Drug Drug->OrganicSolvent Dissolve AqueousPhase Aqueous Phase OrganicSolvent->AqueousPhase Nanoprecipitation Micelle Drug-Loaded Micelle AqueousPhase->Micelle

Caption: Formation of drug-loaded micelles via nanoprecipitation.

pH-Triggered Drug Release Mechanism

G cluster_release pH-Responsive Drug Release Micelle_Stable Stable Micelle (pH 7.4) Micelle_Destabilized Destabilized Micelle (Acidic pH) Micelle_Stable->Micelle_Destabilized Low pH Trigger Drug_Released Released Drug Micelle_Destabilized->Drug_Released Release

Caption: Schematic of pH-triggered drug release from a responsive micelle.

References

Application Notes and Protocols for RAFT Polymerization Using "Bis(carboxymethyl) trithiocarbonate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the experimental setup and execution of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizing Bis(carboxymethyl) trithiocarbonate (B1256668) as a versatile chain transfer agent (CTA). This symmetrical trithiocarbonate is particularly valuable for synthesizing well-defined homo-, co-, and block polymers with controlled molecular weights and narrow molecular weight distributions. Its carboxylic acid functionalities also allow for straightforward post-polymerization modifications, making it a powerful tool for creating advanced materials for drug delivery and other biomedical applications.

Overview of RAFT Polymerization with Bis(carboxymethyl) trithiocarbonate

RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that offers excellent control over the polymer architecture. The process involves the use of a thiocarbonylthio compound, in this case, this compound, which reversibly deactivates propagating polymer chains. This reversible process allows for the simultaneous growth of all polymer chains, leading to polymers with low polydispersity (PDI).

This compound is a symmetrical CTA, meaning it can initiate polymer chain growth in two directions. This characteristic is particularly advantageous for the synthesis of ABA triblock copolymers in a two-step process[1]. The presence of carboxylic acid end-groups on the resulting polymers provides a handle for further functionalization, such as conjugation to biomolecules or surfaces[2][3].

Data Presentation: Polymerization of Various Monomers

The following tables summarize typical experimental results for the RAFT polymerization of different monomers using trithiocarbonate CTAs. While not all data is specific to this compound, it provides a strong indication of the expected outcomes and the level of control achievable.

Table 1: RAFT Polymerization of Styrene, Methyl Acrylate (MA), and Methyl Methacrylate (MMA) using Trithiocarbonate CTAs [1]

MonomerConversion (%)M_n ( g/mol )PDI (M_w/M_n)
Styrene9554,0001.04
Methyl Acrylate9865,5001.06
Methyl Methacrylate8545,0001.13

Table 2: RAFT Polymerization of Styrene and Butyl Acrylate using a Symmetrical Trithiocarbonate CTA [2]

Monomer[Monomer]:[CTA]:[Initiator]Conversion (%)M_n ( g/mol )PDI (M_w/M_n)
Styrene300:2:11510,2001.25
Butyl Acrylate300:2:12518,5001.18

Table 3: RAFT Polymerization of N-Vinylpyrrolidone (NVP) using this compound [4]

[NVP]:[CTA]M_n ( g/mol )PDI (M_w/M_n)
10:15501.20
20:11,1001.25
40:12,2001.30
80:14,5001.40
100:15,8001.45

Experimental Protocols

Materials
  • Monomer: e.g., N-Vinylpyrrolidone (NVP), acrylic acid, acrylates, methacrylates, styrene. Monomers should be purified to remove inhibitors prior to use.

  • RAFT Agent: this compound.

  • Initiator: AIBN (Azobisisobutyronitrile) or a water-soluble initiator like 4,4′-Azobis(4-cyanovaleric acid) (V-501) for aqueous polymerizations.

  • Solvent: Dioxane, DMF, water, or other suitable solvent for the chosen monomer and resulting polymer.

  • Degassing equipment: Schlenk line or glovebox for creating an inert atmosphere.

  • Standard laboratory glassware and magnetic stirrers.

General Protocol for RAFT Polymerization of N-Vinylpyrrolidone (NVP)

This protocol is adapted from a published procedure for the synthesis of poly(N-vinylpyrrolidone)[4].

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 0.1 g, 0.42 mmol) and AIBN (e.g., 0.014 g, 0.084 mmol) in the desired amount of purified NVP (e.g., 4.7 g, 42 mmol) and solvent (e.g., 5 mL of dioxane). The molar ratio of [NVP]:[CTA]:[AIBN] can be varied to target different molecular weights.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the required reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR (for conversion) and SEC/GPC (for M_n and PDI).

  • Termination and Purification: To quench the polymerization, expose the reaction mixture to air and cool it in an ice bath. The polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether for PVP) and subsequent drying under vacuum.

Protocol for the Synthesis of a Diblock Copolymer (e.g., P(NVP)-b-P(BA))
  • Synthesis of the First Block (Macro-CTA): Follow the protocol in section 3.2 to synthesize a poly(N-vinylpyrrolidone) macro-CTA. It is crucial to stop the polymerization at a high conversion to ensure the majority of the chains are end-capped with the trithiocarbonate group. Purify the macro-CTA carefully to remove any remaining monomer and initiator.

  • Chain Extension (Synthesis of the Second Block): In a Schlenk flask, dissolve the purified P(NVP) macro-CTA and the initiator (AIBN) in a solution of the second monomer (e.g., butyl acrylate, BA) in a suitable solvent.

  • Degassing and Polymerization: Repeat the degassing and polymerization steps as described in section 3.2.

  • Purification: Purify the resulting diblock copolymer by precipitation.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification P1 Purify Monomer P2 Prepare Reagent Solution (Monomer, CTA, Initiator, Solvent) P1->P2 R1 Degas Mixture (Freeze-Pump-Thaw) P2->R1 R2 Heat and Stir (Polymerization) R1->R2 A1 Monitor Reaction (NMR, SEC/GPC) R2->A1 A2 Terminate Reaction R2->A2 A3 Purify Polymer (Precipitation) A2->A3 A4 Characterize Final Polymer A3->A4

A simplified workflow for RAFT polymerization.
RAFT Polymerization Mechanism with a Symmetrical Trithiocarbonate

RAFT_Mechanism Initiator Initiator → 2I• Initiation I• + M → P₁• Initiator->Initiation Propagation Pₙ• + M → Pₙ₊₁• Initiation->Propagation CTA R-S-C(=S)-S-R (Symmetrical CTA) Propagation->CTA + Pₙ• Termination Pₙ• + Pₘ• → Dead Polymer Propagation->Termination Adduct1 Intermediate Radical 1 CTA->Adduct1 Addition MacroCTA Pₙ-S-C(=S)-S-R (Macro-CTA) Adduct1->MacroCTA Fragmentation - R• R_dot R• Adduct2 Intermediate Radical 2 MacroCTA->Adduct2 + Pₘ• Adduct2->MacroCTA Fragmentation - Pₘ• DormantPolymer Pₙ-S-C(=S)-S-Pₘ (Dormant Polymer) Adduct2->DormantPolymer Fragmentation - Pₙ• DormantPolymer->Adduct2 + Pₙ•

References

Application Notes and Protocols for Bis(carboxymethyl) trithiocarbonate in Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of bis(carboxymethyl) trithiocarbonate (B1256668) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in the synthesis of functional polymers. This versatile chain transfer agent (CTA) is particularly valuable for creating well-defined polymers with controlled molecular weights, low dispersities, and terminal carboxylic acid functionalities, which are amenable to further modification for applications in drug delivery, biomaterials, and nanotechnology.

Introduction to Bis(carboxymethyl) trithiocarbonate in RAFT Polymerization

This compound is a symmetrical trithiocarbonate-based RAFT agent. Its structure allows for the synthesis of telechelic polymers, where both ends of the polymer chain possess a carboxylic acid group. This bifunctionality is highly desirable for subsequent conjugation with drugs, targeting ligands, or for immobilization onto surfaces. The trithiocarbonate moiety provides excellent control over the polymerization of a wide range of monomers, particularly "more-activated" monomers (MAMs) like acrylates and methacrylates.[1] Compared to other RAFT agents such as xanthates, trithiocarbonates exhibit higher stability and are less prone to hydrolysis and oxidation.[2]

The general mechanism of RAFT polymerization mediated by a trithiocarbonate is a degenerative chain transfer process that establishes a dynamic equilibrium between active (propagating radicals) and dormant polymer chains. This allows for the controlled growth of polymer chains, resulting in polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).[3]

Applications in Functional Polymer Synthesis

The unique properties of this compound make it suitable for a variety of applications in the synthesis of functional polymers:

  • Synthesis of Telechelic Polymers: The primary application is the creation of polymers with carboxylic acid groups at both ends (homotelechelic polymers).[2][4][5] These terminal functional groups are readily available for further chemical modifications.

  • Drug Delivery Vehicles: The resulting functional polymers can be used to construct drug delivery systems. The carboxylic acid groups can be conjugated with drug molecules, and the polymer backbone can be designed to be biocompatible and biodegradable.[6]

  • Surface Modification: The terminal carboxyl groups can be used to anchor the polymers onto various surfaces, modifying their properties to enhance biocompatibility or introduce specific functionalities.

  • Block Copolymer Synthesis: Polymers synthesized using this RAFT agent can act as macro-CTAs for the synthesis of ABA triblock copolymers in a two-step sequential monomer addition process.[3][7]

  • Surfactants and Stabilizers: Functional oligomers, such as those of N-vinylpyrrolidone (NVP), synthesized with this agent have demonstrated surfactant properties and the ability to stabilize nanoparticle dispersions.[2][4]

Experimental Protocols

The following protocols are based on established methodologies for the use of this compound in RAFT polymerization.

3.1. General RAFT Polymerization Workflow

The following diagram illustrates the general workflow for a typical RAFT polymerization experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Purification cluster_analysis Analysis reagents Weigh and dissolve RAFT agent, monomer, and initiator in solvent flask Add solution to a reaction flask with a magnetic stir bar reagents->flask degas Degas the solution (e.g., N2 bubbling, freeze-pump-thaw cycles) flask->degas polymerize Immerse the flask in a preheated oil bath and stir for the desired time degas->polymerize terminate Terminate the polymerization by cooling and exposing to air polymerize->terminate precipitate Precipitate the polymer in a non-solvent (e.g., cold diethyl ether) terminate->precipitate purify Isolate and purify the polymer (e.g., filtration, dialysis) precipitate->purify dry Dry the polymer under vacuum purify->dry characterize Characterize the polymer (e.g., GPC/SEC for Mn and Đ, NMR for structure and conversion) dry->characterize G cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator (I) R_dot Primary Radical (R•) I->R_dot Decomposition P1_dot Propagating Radical (P1•) R_dot->P1_dot + M Intermediate Intermediate Radical R_dot->Intermediate + CTA Pn_dot Propagating Radical (Pn•) M Monomer (M) Pn_dot->Intermediate + CTA CTA RAFT Agent (CTA) Intermediate->Pn_dot - CTA Dormant Dormant Polymer (Pn-CTA) Intermediate->Dormant - R'• Dormant->Intermediate + R'• Pm_dot Propagating Radical (Pm•) Termination Termination (Pn• + Pm• -> Dead Polymer) CTA_fragment Leaving Group Radical (R'•) CTA_fragment->Pm_dot + M G cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_application Application RAFT_poly RAFT Polymerization with This compound Telechelic_Polymer Telechelic Polymer with Terminal -COOH Groups RAFT_poly->Telechelic_Polymer Activation Activation of -COOH Groups (e.g., with EDC/NHS) Telechelic_Polymer->Activation Drug_Conjugation Conjugation with Drug Molecule (containing -NH2 or -OH) Activation->Drug_Conjugation Polymer_Drug_Conjugate Polymer-Drug Conjugate Drug_Conjugation->Polymer_Drug_Conjugate Drug_Delivery_System Formation of Drug Delivery System (e.g., nanoparticles, micelles) Polymer_Drug_Conjugate->Drug_Delivery_System

References

Application Notes and Protocols for Polymer Synthesis Using Bis(carboxymethyl) Trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for utilizing bis(carboxymethyl) trithiocarbonate (B1256668) as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are highly desirable for applications in drug delivery and other biomedical fields.

Introduction to RAFT Polymerization with Bis(carboxymethyl) Trithiocarbonate

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that enables the synthesis of polymers with complex architectures and a high degree of functionality.[1][2] The process involves a conventional free-radical polymerization in the presence of a suitable RAFT agent, which mediates the polymerization via a reversible chain-transfer process.[3]

This compound is a symmetrical RAFT agent particularly useful for the polymerization of a wide range of monomers. Its carboxylic acid functionalities can impart hydrophilicity to the resulting polymers or serve as handles for further bioconjugation, making it a valuable tool for creating materials for drug delivery systems.[4][5] Trithiocarbonates, in general, are known to be effective for controlling the polymerization of "more activated monomers" (MAMs) such as acrylates and methacrylates, and have also been successfully employed for "less activated monomers" (LAMs) like N-vinylpyrrolidone.[4][6]

Key Advantages

  • Controlled Molecular Weight: Enables the synthesis of polymers with predictable molecular weights.[1]

  • Low Polydispersity: Produces polymers with narrow molecular weight distributions (low Ð or PDI).[1]

  • Architectural Control: Allows for the creation of complex polymer architectures such as block, graft, and star polymers.[1]

  • Functional Handles: The carboxyl groups on this compound provide sites for post-polymerization modification.[4][5]

Experimental Protocols

Materials and Equipment

Materials:

  • Monomer (e.g., N-vinylpyrrolidone, methyl acrylate)

  • This compound (CTA)

  • Radical Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid) (V-501), Azobisisobutyronitrile (AIBN))

  • Solvent (e.g., 1,4-dioxane (B91453), water, toluene)

  • Pyridine (B92270) (optional, for specific monomers like NVP to reduce side reactions)[4][5]

  • Inhibitor remover (e.g., basic alumina)

  • Nitrogen or Argon gas for deoxygenation

  • Solvents for purification (e.g., diethyl ether, methanol)

Equipment:

  • Schlenk flask or round-bottom flask with a sidearm

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature controller

  • Schlenk line or nitrogen/argon inlet for inert atmosphere

  • Syringes and needles for transfer of degassed liquids

  • Rotary evaporator

  • Freeze-dryer (optional)

  • Equipment for polymer characterization (GPC/SEC, NMR)

General Experimental Workflow

The following diagram illustrates the general workflow for RAFT polymerization using this compound.

G General Workflow for RAFT Polymerization cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_purification Purification & Characterization Monomer_Purification Monomer Purification (Inhibitor Removal) Reagent_Weighing Weighing of CTA, Initiator, and Monomer Monomer_Purification->Reagent_Weighing Reagent_Addition Addition of Reagents to Reactor Reagent_Weighing->Reagent_Addition Solvent_Degassing Solvent Degassing Solvent_Degassing->Reagent_Addition Reactor_Setup Reactor Assembly (Schlenk Flask, Stirrer) Reactor_Setup->Reagent_Addition Degassing Degassing of Reaction Mixture (Freeze-Pump-Thaw or N2/Ar Purge) Reagent_Addition->Degassing Heating Heating to Reaction Temperature Degassing->Heating Polymerization_Step Polymerization for Defined Time Heating->Polymerization_Step Termination Reaction Termination (e.g., Cooling, Exposure to Air) Polymerization_Step->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Drying Drying of Polymer Isolation->Drying Characterization Polymer Characterization (GPC, NMR) Drying->Characterization

Caption: General workflow for RAFT polymerization.

Detailed Protocol for Polymerization of N-Vinylpyrrolidone (NVP)

This protocol is adapted from a published procedure for the synthesis of homotelechelic poly(N-vinylpyrrolidone).[4][5]

  • Monomer Purification: Pass N-vinylpyrrolidone (NVP) through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine bis(carboxymethyl)trithiocarbonate (470 mg, 2 mmol, 1 equivalent), purified NVP (4.4 mL, 41.5 mmol, 20 equivalents), 4,4-azobis(4-cyanovaleric acid) (VA-501) (192 mg, 0.6 mmol, 0.33 equivalents), and pyridine (168 μL, 2 mmol, 1 equivalent).[4][5]

  • Dissolution and Degassing: Add 1,4-dioxane (2.2 mL) to dissolve the reagents.[4] The solution should be stirred for a few minutes. Degas the solution by purging with nitrogen or argon for at least 30 minutes, or by three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed flask in a preheated oil bath at 80 °C and stir for the desired reaction time.[4][5] The reaction time will influence the final molecular weight and monomer conversion.

  • Termination: To stop the polymerization, remove the flask from the oil bath and cool it to room temperature. Exposing the reaction mixture to air will also quench the polymerization.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether. Collect the pale-yellow solid by filtration or centrifugation.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the number average molecular weight (Mn) and polydispersity index (Đ). Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

RAFT Polymerization Mechanism

The underlying mechanism of RAFT polymerization involves a series of addition and fragmentation steps, which establish an equilibrium between active (propagating) and dormant polymer chains. This equilibrium allows for the controlled growth of polymer chains.

G Simplified RAFT Polymerization Mechanism Initiation Initiation: Initiator -> 2I• I• + Monomer -> Pn• Pre_Equilibrium Pre-Equilibrium: Pn• + RAFT Agent <=> Intermediate Radical Initiation->Pre_Equilibrium Propagating Radical Reinitiation Re-initiation: Intermediate Radical -> Macro-RAFT + R• R• + Monomer -> Pm• Pre_Equilibrium->Reinitiation Fragmentation Main_Equilibrium Main Equilibrium: Pn• + Macro-RAFT <=> Intermediate Radical <=> Pn-RAFT + Pm• Reinitiation->Main_Equilibrium New Propagating Radical Propagation Propagation: Pn• + Monomer -> Pn+1• Main_Equilibrium->Propagation Active Chains Termination Termination: Pn• + Pm• -> Dead Polymer Main_Equilibrium->Termination Propagation->Main_Equilibrium Chain Growth Propagation->Termination

Caption: Simplified RAFT polymerization mechanism.

Quantitative Data Summary

The following tables summarize representative data from RAFT polymerizations using trithiocarbonate CTAs.

Table 1: RAFT Polymerization of N-Vinylpyrrolidone (NVP) with this compound [4]

Entry[NVP]/[CTA]/[I]Time (h)Conversion (%)Mn ( g/mol )Đ (PDI)
120:1:0.333345501.01
220:1:0.3366212001.15
340:1:0.3365823001.25
460:1:0.3365535001.35
580:1:0.3365246001.42
6100:1:0.3365058001.48

Table 2: RAFT Polymerization of Methyl Acrylate (MA) with a Trithiocarbonate CTA

[MA]/[CTA]/[I]SolventTime (min)Conversion (%)Mn ( g/mol )Đ (PDI)
100:1:0.1Bulk140>959,8001.10
100:1:0.1Toluene140858,5001.12
100:1:0.2Bulk140>959,9001.11
200:1:0.1Bulk140>9518,5001.15

Note: Data in Table 2 is representative of typical results for MA polymerization with trithiocarbonates and may not be from experiments using specifically this compound.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Broad Polydispersity (High Đ) - Inefficient CTA for the monomer.- Too high initiator concentration.- Impurities in monomer or solvent.- Thermal decomposition of the RAFT agent.[7]- Ensure the CTA is appropriate for the monomer class (trithiocarbonates are generally good for MAMs).- Decrease the initiator-to-CTA ratio.[8]- Purify monomer and degas solvent thoroughly.- Lower the reaction temperature if CTA stability is a concern.[9]
Low Monomer Conversion - Low reaction temperature.- Insufficient initiator.- Inhibition by impurities (e.g., oxygen).- Increase the reaction temperature.- Increase the initiator concentration (while monitoring the effect on Đ).- Ensure thorough deoxygenation of the reaction mixture.
Induction Period (Delayed Polymerization) - Slow re-initiation by the R-group of the CTA.- Pre-equilibrium state formation.[10]- This is often a characteristic of the RAFT system and may not be a problem. Allow for a longer reaction time.
Color Change of Reaction Mixture - The RAFT agent is colored and its concentration changes during the reaction.- Degradation of the RAFT agent.[11]- A color change is expected. However, a complete loss of color may indicate CTA degradation. Consider using a more stable CTA or adjusting reaction conditions (e.g., lower temperature).
Hydrolysis of Trithiocarbonate - Reaction in aqueous media at high pH and/or temperature.[9][10]- For aqueous polymerizations, lower the pH and reaction temperature to minimize hydrolysis.[9]

Applications in Drug Development

Polymers synthesized via RAFT polymerization using this compound are well-suited for various drug delivery applications due to their controlled structure and the presence of functional groups.

  • Polymer-Drug Conjugates: The carboxylic acid groups can be used to covalently attach drug molecules, creating targeted delivery systems.

  • Micelles for Hydrophobic Drug Delivery: Amphiphilic block copolymers can be synthesized, which self-assemble into micelles in aqueous environments, encapsulating hydrophobic drugs.

  • Hydrogels for Controlled Release: The well-defined polymers can be crosslinked to form hydrogels that can encapsulate and provide sustained release of therapeutic agents.

  • Targeted Nanoparticles: The polymer chains can be functionalized with targeting ligands to direct drug-loaded nanoparticles to specific cells or tissues.

The ability to precisely control the polymer's molecular weight and architecture is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug delivery systems.

References

Application Notes and Protocols for Star Polymer Synthesis using Bis(carboxymethyl) Trithiocarbonate and its Multifunctional Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of star polymers utilizing bis(carboxymethyl) trithiocarbonate (B1256668) (BCMT) and other multifunctional trithiocarbonates as Reversible Addition-Fragmentation chain Transfer (RAFT) agents. The "core-first" approach is highlighted, offering a robust method for creating well-defined star architectures with applications in advanced materials and drug delivery.

Introduction to Trithiocarbonates in Star Polymer Synthesis

Trithiocarbonates are highly efficient RAFT agents that allow for the controlled synthesis of polymers with predetermined molecular weights and low polydispersity. Symmetrical trithiocarbonates, such as BCMT, are particularly valuable as they can be used to synthesize telechelic polymers. By employing multifunctional trithiocarbonates as a core, it is possible to grow polymer arms outwards, resulting in a star-shaped architecture. This "core-first" method is a versatile strategy for producing star polymers with a precise number of arms.

The general structure of a star polymer consists of multiple linear polymer chains (arms) linked to a central core. Star polymers exhibit unique properties compared to their linear analogues, including a more compact structure, lower solution viscosity, and a higher density of functional groups at the periphery of the molecule. These characteristics make them highly suitable for a range of applications, including rheology modification, nanotechnology, and biomedicine, particularly in the field of drug delivery.

The "Core-First" Approach using Multifunctional Trithiocarbonates

In the "core-first" approach, a multifunctional RAFT agent serves as the central core from which the polymer arms are grown. This method can be further categorized into the R-group and Z-group approaches, depending on how the RAFT agent is attached to the core. For trithiocarbonates, the Z-group approach is common, where the trithiocarbonate moieties are part of the core structure. The polymerization is initiated in the presence of a monomer and a radical initiator. The growing polymer chains reversibly add to the trithiocarbonate groups and fragment, leading to the controlled growth of arms from the core.

Data Presentation: Synthesis of Star Polymers

The following tables summarize quantitative data from the synthesis of star polymers using multifunctional trithiocarbonate cores.

Table 1: Synthesis of Polystyrene Star Polymers with a Trithiocarbonate Core

Number of ArmsMonomerInitiatorTemperature (°C)Time (h)Mn (kDa)PDI (Đ)Reference
3Styrene-110481561.16
4Styrene-110481621.15
7StyreneAIBN60---
7Styrene-100---
7Styrene-120---

Note: Specific Mn and PDI values were not provided for all entries in the source material.

Table 2: Synthesis of Star Block Copolymers

CoreFirst Monomer (Arm)Second Monomer (Block)Mn (kDa) (Initial Star)PDI (Đ) (Initial Star)Mn (kDa) (Block Copolymer)PDI (Đ) (Block Copolymer)Reference
(PNVCL)₆N-vinylcaprolactamN-isopropylacrylamide46.1201.1247.3201.27

Experimental Protocols

General Protocol for "Core-First" Star Polymer Synthesis

This protocol describes a general procedure for the synthesis of star polymers using a multifunctional trithiocarbonate as the RAFT agent.

Materials:

  • Multifunctional trithiocarbonate RAFT agent (e.g., a trithiocarbonate with 3 or more arms)

  • Monomer (e.g., styrene, methyl methacrylate, N-isopropylacrylamide)

  • Radical initiator (e.g., AIBN, ACVA)

  • Solvent (e.g., toluene, 1,4-dioxane)

  • Nitrogen or Argon source for degassing

  • Schlenk flask or reaction vessel with a magnetic stirrer

  • Oil bath or heating mantle

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the multifunctional trithiocarbonate RAFT agent, the monomer, and the radical initiator in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight of the polymer arms, and the ratio of initiator to RAFT agent will influence the polymerization rate.

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature to initiate the polymerization. The reaction temperature and time will depend on the monomer and initiator used.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by techniques such as ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and PDI).

  • Termination and Purification: Once the desired monomer conversion is reached, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air. The star polymer can be purified by precipitation in a non-solvent (e.g., methanol (B129727) for polystyrene) followed by filtration and drying under vacuum.

Protocol for Synthesis of Star Block Copolymers

This protocol outlines the chain extension of a star polymer with a second monomer to form a star block copolymer.

Materials:

  • Purified star polymer with trithiocarbonate end-groups (macro-RAFT agent)

  • Second monomer

  • Radical initiator

  • Solvent

  • Nitrogen or Argon source

  • Reaction vessel

Procedure:

  • Reaction Setup: Dissolve the purified star polymer (macro-RAFT agent), the second monomer, and the radical initiator in a suitable solvent in a Schlenk flask.

  • Degassing: Deoxygenate the solution as described in the previous protocol.

  • Polymerization: Heat the reaction mixture to the appropriate temperature to initiate the polymerization of the second monomer from the ends of the star polymer arms.

  • Monitoring and Purification: Monitor the reaction and purify the resulting star block copolymer using the methods described in the previous protocol. GPC analysis should show a clear shift to higher molecular weight upon successful chain extension.

Protocol for Drug Loading and Release (Example: Doxorubicin)

This protocol provides a general method for loading a drug into the core of a star polymer and studying its release profile. This often requires the star polymer to have a functional core. For example, by incorporating monomers with reactive groups (e.g., aldehydes) into the core-forming step of an "arm-first" synthesis.

Materials:

  • Functionalized star polymer

  • Drug (e.g., Doxorubicin hydrochloride)

  • Coupling agents (if necessary, e.g., for forming a pH-sensitive bond like a hydrazone)

  • Buffers of different pH (e.g., pH 7.4 for physiological conditions and pH 5.5 for endosomal conditions)

  • Dialysis tubing with an appropriate molecular weight cut-off

  • UV-Vis spectrophotometer or fluorescence spectrometer

Procedure for Drug Loading:

  • Drug Conjugation: Dissolve the functionalized star polymer in a suitable solvent. Add the drug and any necessary coupling agents. The reaction conditions (e.g., pH, temperature) will depend on the specific conjugation chemistry. For doxorubicin, it can be conjugated to an aldehyde-functionalized core via a pH-sensitive hydrazone linkage.

  • Purification: Remove the unconjugated drug by dialysis against a suitable solvent.

Procedure for In Vitro Drug Release:

  • Setup: Place a known concentration of the drug-loaded star polymer solution in a dialysis bag.

  • Release Study: Immerse the dialysis bag in a larger volume of buffer (e.g., pH 7.4 or 5.5) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a sample from the buffer outside the dialysis bag and replace it with an equal volume of fresh buffer.

  • Quantification: Analyze the amount of drug released into the buffer using UV-Vis or fluorescence spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the release profile.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key processes involved in star polymer synthesis and their application in drug delivery.

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation & RAFT Equilibrium cluster_termination Termination Initiator Initiator Radical R• Initiator->Radical Heat Pn_dot Pn• Radical->Pn_dot + Monomer Monomer Monomer Intermediate Adduct Radical Pn_dot->Intermediate + RAFT Agent Dead_Polymer Dead_Polymer Pn_dot->Dead_Polymer + Pm• RAFT_Agent Z-C(=S)-S-R' Dormant_Polymer Pn-S-C(=S)-Z Intermediate->Dormant_Polymer - R'• Dormant_Polymer->Intermediate + Pm• R_prime_dot R'• R_prime_dot->Pn_dot + Monomer

Caption: RAFT polymerization mechanism.

Core_First_Workflow cluster_synthesis Star Polymer Synthesis cluster_block_synthesis Star Block Copolymer Synthesis Start Start Mix Mix: - Multifunctional RAFT Core - Monomer - Initiator - Solvent Start->Mix Degas Degas (Freeze-Pump-Thaw or N2/Ar) Mix->Degas Polymerize Polymerize at elevated temperature Degas->Polymerize Purify Purify by precipitation Polymerize->Purify Characterize Characterize: - GPC (Mn, PDI) - NMR (Structure) Purify->Characterize Star_Polymer Star Polymer Product Characterize->Star_Polymer Star_Polymer_MacroRAFT Star Polymer (Macro-RAFT Agent) Star_Polymer->Star_Polymer_MacroRAFT Mix_Block Mix: - Star Polymer - Second Monomer - Initiator Star_Polymer_MacroRAFT->Mix_Block Polymerize_Block Polymerize Mix_Block->Polymerize_Block Purify_Block Purify Polymerize_Block->Purify_Block Star_Block_Copolymer Star Block Copolymer Purify_Block->Star_Block_Copolymer

Caption: "Core-first" synthesis workflow.

Drug_Delivery_Workflow Star_Polymer Functional Star Polymer Drug_Loading Drug Conjugation (e.g., to core) Star_Polymer->Drug_Loading Purification Purification (Dialysis) Drug_Loading->Purification Drug_Loaded_Star Drug-Loaded Star Polymer Purification->Drug_Loaded_Star Systemic_Admin Systemic Administration Drug_Loaded_Star->Systemic_Admin Tumor_Accumulation Passive Targeting (EPR Effect) Systemic_Admin->Tumor_Accumulation Cellular_Uptake Cellular Uptake (Endocytosis) Tumor_Accumulation->Cellular_Uptake Drug_Release Stimuli-Responsive Drug Release (e.g., low pH in endosome) Cellular_Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Drug delivery application workflow.

Application Notes and Protocols: Bis(carboxymethyl) trithiocarbonate in Biomedical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Bis(carboxymethyl) trithiocarbonate (B1256668) (BCTTC) in the synthesis of biomedical materials. BCTTC is a versatile symmetrical chain transfer agent (CTA) for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity. Its dicarboxylic acid functionality makes it particularly suitable for creating biocompatible and functional polymers for drug delivery, tissue engineering, and other biomedical applications.

Application 1: Synthesis of Biocompatible Polymers for Drug Delivery

Bis(carboxymethyl) trithiocarbonate is utilized as a CTA to synthesize a variety of polymers for creating drug delivery systems such as nanoparticles and micelles. The resulting polymers, like Poly(N-vinylpyrrolidone) (PVP), are known for their biocompatibility. The terminal carboxylic acid groups on the polymer chains, originating from the BCTTC, can be used for further functionalization, such as conjugation of targeting ligands or drugs.

Quantitative Data for Polymer Synthesis
EntryMonomerMn ( g/mol )Đ (Mw/Mn)Polymerization Time (h)Conversion (%)
1N-vinylpyrrolidone5501.553~50
2N-vinylpyrrolidone27001.47351
3N-vinylpyrrolidone58001.353~60
4N,N-dimethylacrylamide106001.155>95
5N,N-diethylacrylamide137001.185>95
Experimental Protocols

Protocol 1: RAFT Polymerization of N-vinylpyrrolidone (NVP)

This protocol describes the synthesis of homotelechelic poly(N-vinylpyrrolidone) with carboxylic acid end-groups.[1]

Materials:

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (470 mg, 2 mmol, 1 equiv), N-vinylpyrrolidone (4.4 mL, 41.5 mmol, 20 equiv), 4,4'-Azobis(4-cyanovaleric acid) (192 mg, 0.6 mmol, 0.33 equiv), and pyridine (168 μL, 2 mmol, 1 equiv) in 1,4-dioxane (2.2 mL).

  • Stir the solution for a few minutes at room temperature.

  • Degas the solution by bubbling nitrogen through it for 20 minutes.

  • Place the flask in a preheated oil bath at 80 °C and stir for 3 hours.

  • To terminate the polymerization, place the flask in liquid nitrogen until frozen and then open it to the air.

  • Purify the crude product by precipitating it into cold diethyl ether. Repeat the precipitation process twice.

  • Recover the polymer by dissolving it in dichloromethane and drying it in vacuo.

Workflow for RAFT Polymerization of NVP

RAFT_Polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification & Analysis Reagents BCTTC, NVP, V-501, Pyridine, Dioxane Flask Round-bottom Flask Reagents->Flask Dissolve Degas Degas with N2 (20 min) Flask->Degas Polymerize Heat to 80°C (3 h) Degas->Polymerize Terminate Freeze-thaw Polymerize->Terminate Precipitate Precipitate in cold Diethyl Ether (2x) Terminate->Precipitate Dry Dry in vacuo Precipitate->Dry Characterize SEC & NMR Analysis Dry->Characterize

Caption: Workflow for the synthesis of PVP using BCTTC via RAFT polymerization.

Application 2: Development of Injectable Hydrogels for Tissue Engineering

Polymers synthesized using BCTTC can be designed to be thermoresponsive, forming hydrogels at physiological temperatures. These in-situ forming hydrogels are promising for tissue engineering and controlled drug release applications. For instance, block copolymers containing poly(N,N-diethylacrylamide) (PDEA) can be synthesized to exhibit a lower critical solution temperature (LCST), leading to gelation upon injection.

Quantitative Data for Hydrogel Properties (Illustrative)
Polymer CompositionConcentration (wt%)Gelation Temp. (°C)Storage Modulus (G') (Pa)Swelling Ratio (%)
P(DMA-co-DEA)10~351500850
P(DMA-co-DEA)15~342500700
P(DMA-co-DEA)20~334000600
Experimental Protocols

Protocol 2: Preparation of a Thermoresponsive Hydrogel

This protocol provides a general method for preparing an injectable, thermoresponsive hydrogel from a BCTTC-derived copolymer.

Materials:

  • BCTTC-derived thermoresponsive copolymer (e.g., P(DMA-co-DEA))

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Small sterile vials

  • Vortex mixer

Procedure:

  • Dissolve the lyophilized BCTTC-derived copolymer in cold (4 °C) sterile PBS to the desired concentration (e.g., 10-20 wt%).

  • Gently vortex the mixture at 4 °C until the polymer is fully dissolved. Avoid introducing air bubbles.

  • Store the polymer solution at 4 °C before use.

  • To form the hydrogel, warm the polymer solution to 37 °C. Gelation should occur as the solution temperature crosses the polymer's LCST.

  • Characterize the hydrogel's mechanical properties using rheometry and determine the swelling ratio by standard gravimetric methods.

Logical Relationship for Hydrogel Formation

Hydrogel_Formation cluster_synthesis Polymer Synthesis cluster_formulation Hydrogel Formulation cluster_gelation In-situ Gelation BCTTC Bis(carboxymethyl) trithiocarbonate RAFT RAFT Polymerization BCTTC->RAFT Monomers Thermoresponsive Monomers (e.g., DEA) Monomers->RAFT Polymer Thermoresponsive Copolymer RAFT->Polymer Dissolve Dissolve in cold PBS Polymer->Dissolve Solution Polymer Solution (Injectable) Dissolve->Solution Heating Increase Temp. to 37°C Solution->Heating Hydrogel Crosslinked Hydrogel Heating->Hydrogel

Caption: Logical workflow for the formation of an injectable hydrogel.

Application 3: Biocompatibility and Cytotoxicity Assessment

Polymers synthesized using BCTTC are generally considered biocompatible. However, it is crucial to perform quantitative cytotoxicity assays for any new biomedical material. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Quantitative Data for Cytotoxicity
PolymerCell LineConcentration (mg/mL)Cell Viability (%)
PVP OligomersE. coli0.5>95
PVP OligomersD. pulex0.025>95
P(DMA-b-DEA)Fibroblasts1~90
P(DMA-b-DEA)Macrophages1~85
Experimental Protocols

Protocol 3: MTT Assay for Cell Viability

This protocol describes a typical MTT assay to evaluate the cytotoxicity of polymers synthesized using BCTTC on mammalian cell lines.[2][3]

Materials:

  • Mammalian cell line (e.g., fibroblasts, macrophages)

  • Cell culture medium

  • BCTTC-derived polymer, sterile solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • SDS-HCl solution or DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Wash the cells with PBS and replace the medium with fresh medium containing various concentrations of the sterile polymer solution (e.g., 0.01, 0.1, 1, 5 mg/mL). Include untreated cells as a control.

  • Incubate the cells for 24 to 48 hours.

  • Add 10 µL of MTT stock solution to each well and incubate at 37 °C for 4 hours.

  • Add 100 µL of SDS-HCl solution and incubate at 37 °C for another 4 hours to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the viability of untreated control cells.

Experimental Workflow for MTT Assay

MTT_Assay Seed Seed cells in 96-well plate Adhere Incubate overnight to allow adherence Seed->Adhere Treat Treat cells with polymer solutions Adhere->Treat Incubate_24h Incubate for 24-48 h Treat->Incubate_24h Add_MTT Add MTT solution Incubate_24h->Add_MTT Incubate_4h Incubate for 4 h Add_MTT->Incubate_4h Solubilize Add solubilizing agent (e.g., SDS-HCl) Incubate_4h->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability Read->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting RAFT Polymerization with Bis(carboxymethyl) trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RAFT polymerization utilizing S,S'-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (B1256668), commonly known as bis(carboxymethyl) trithiocarbonate. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments, with a particular focus on addressing slow polymerization rates.

Troubleshooting Guide: Slow Polymerization

Slow or inhibited polymerization is a frequent challenge in RAFT polymerization. This guide provides a step-by-step approach to identifying and resolving the root cause of this issue.

Question 1: My RAFT polymerization is significantly slower than expected. What are the most common causes?

Several factors can contribute to a slow polymerization rate when using this compound. The most common culprits are an inappropriate initiator-to-Chain Transfer Agent (CTA) ratio, suboptimal reaction temperature, pH effects on the CTA, and the presence of inhibitors.

A logical workflow for troubleshooting this issue is presented below:

G start Slow Polymerization Observed check_ratio Verify [Initiator]/[CTA] Ratio start->check_ratio optimize_ratio Optimize [Initiator]/[CTA] Ratio check_ratio->optimize_ratio check_temp Evaluate Reaction Temperature adjust_temp Adjust Temperature check_temp->adjust_temp check_ph Assess System pH adjust_ph Modify pH (if applicable) check_ph->adjust_ph check_inhibitor Check for Inhibitors purify Purify Monomer/Solvent check_inhibitor->purify optimize_ratio->check_temp If still slow success Polymerization Rate Increased optimize_ratio->success If resolved adjust_temp->check_ph If still slow adjust_temp->success If resolved adjust_ph->check_inhibitor If still slow adjust_ph->success If resolved purify->success If resolved

Caption: Troubleshooting workflow for slow RAFT polymerization.

Question 2: How does the initiator-to-CTA ratio affect the polymerization rate?

The ratio of the initiator to the CTA is a critical parameter in controlling the rate of polymerization.[1] A higher concentration of initiator leads to a greater number of radicals generated, which in turn increases the polymerization rate.[1] However, an excessively high initiator concentration can lead to a higher probability of termination reactions, resulting in a broader molecular weight distribution and a loss of control over the polymerization.[1] Conversely, a very low initiator concentration (high [CTA]/[Initiator] ratio) can lead to long induction periods and slow polymerization.

Data on the Effect of [CTA]/[AIBN] Ratio on Polymerization Rate of Methyl Acrylate (B77674):

[Monomer]:[CTA]:[Initiator][CTA]/[AIBN] RatioConversion after 140 min (%)
100:1:0.110:1~20
100:1:0.52:1~75
100:1:1.01:189
100:1:1.51:1.5>90
100:1:5.01:5>90

Data adapted from a study on trithiocarbonate-mediated RAFT polymerization of methyl acrylate at 50°C.[1]

Question 3: Could the pH of my reaction mixture be slowing down the polymerization?

Yes, the pH of the reaction medium can significantly impact the stability and effectiveness of this compound. The carboxylic acid groups on this CTA mean its solubility and stability are pH-dependent.

  • Acidic Conditions: Under acidic conditions, trithiocarbonates are generally more stable against hydrolysis.[2][3] However, the protonated state of the carboxylic acid groups may affect the solubility of the CTA in aqueous media.

  • Basic Conditions: In basic aqueous solutions, this compound is more soluble. However, trithiocarbonates can be susceptible to hydrolysis at elevated pH and temperatures, which would degrade the CTA and inhibit polymerization.[3][4] For instance, some trithiocarbonates show degradation at pH > 11 at 60°C.[5] With certain monomers like N-vinylpyrrolidone (NVP), the carboxylic acid on the RAFT agent can catalyze side reactions; in such cases, adding a small amount of a base like pyridine (B92270) can be beneficial.[6]

General Recommendations for pH:

ConditionPotential IssueRecommendation
Highly Acidic (pH < 3)Potential for monomer or initiator instability.Buffer the system to a moderately acidic pH if possible.
Moderately Acidic (pH 3-6)Generally good stability for the trithiocarbonate.Often a suitable range for many polymerizations.
Neutral (pH ~7)Increased risk of hydrolysis, especially at higher temperatures.Consider lowering the temperature or using a co-solvent.
Basic (pH > 8)Significant risk of CTA hydrolysis.Avoid if possible, unless required for monomer solubility, and use lower temperatures.
Question 4: I've optimized the initiator ratio and pH, but the polymerization is still slow. What else should I check?

If the polymerization remains slow after addressing the initiator concentration and pH, consider the following factors:

  • Inhibitors: Commercial monomers are often supplied with inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. These must be removed before use, typically by passing the monomer through a column of basic alumina (B75360) or by distillation. Dissolved oxygen in the reaction mixture is also a potent inhibitor of radical polymerization. Ensure your system is thoroughly deoxygenated (e.g., by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon for an extended period).

  • Reaction Temperature: The rate of polymerization is highly dependent on temperature. The initiator has an optimal temperature range for decomposition to generate radicals. For commonly used azo initiators like AIBN and ACVA (V-501), this is typically in the range of 60-80°C.[1][6] If the temperature is too low, the rate of radical generation will be too slow. Conversely, excessively high temperatures can lead to CTA degradation.[3]

  • Solvent Choice: The choice of solvent can influence the polymerization kinetics. While some studies show minimal impact of solvent polarity on the rate of trithiocarbonate-mediated RAFT,[1] very viscous solvents can reduce the diffusion of reacting species, slowing down the polymerization. Also, ensure your CTA, monomer, and resulting polymer are all soluble in the chosen solvent at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for RAFT polymerization using this compound?

A general procedure for the RAFT polymerization of N-vinylpyrrolidone (NVP) is provided below. Note that concentrations and reaction times will need to be optimized for different monomers and desired molecular weights.

Experimental Protocol: RAFT Polymerization of N-Vinylpyrrolidone

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent), the initiator (e.g., 4,4'-azobis(4-cyanovaleric acid), VA-501; 0.33 equivalents), and pyridine (1 equivalent, if needed to prevent side reactions with the monomer) in the chosen solvent (e.g., 1,4-dioxane).[6]

  • Monomer Addition: Add the monomer (e.g., N-vinylpyrrolidone; 20 equivalents) to the flask.[6]

  • Degassing: Stir the solution at room temperature for a few minutes. Deoxygenate the mixture by purging with nitrogen for at least 20 minutes or by performing three freeze-pump-thaw cycles.[6]

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 80°C) and stir for the intended reaction time (e.g., 3 hours).[6]

  • Termination: To terminate the polymerization, cool the flask rapidly (e.g., by placing it in liquid nitrogen) and then expose the reaction mixture to air.[6]

  • Purification: The crude product can be purified by precipitation into a cold non-solvent (e.g., diethyl ether), followed by recovery in a suitable solvent (e.g., dichloromethane) and drying under vacuum.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup dissolve Dissolve CTA, Initiator, & Pyridine in Solvent add_monomer Add Monomer dissolve->add_monomer degas Degas Mixture (N2 Purge or Freeze-Pump-Thaw) add_monomer->degas polymerize Heat to Reaction Temp (e.g., 80°C) degas->polymerize terminate Terminate Reaction (Cool & Expose to Air) polymerize->terminate purify Purify Polymer (Precipitation) terminate->purify

Caption: General experimental workflow for RAFT polymerization.

Q2: Can this compound be used for the polymerization of both more-activated and less-activated monomers?

Trithiocarbonates are generally considered more suitable for controlling the polymerization of more-activated monomers (MAMs) such as acrylates, methacrylates, and styrene.[6] While they can be used for some less-activated monomers (LAMs) like N-vinylpyrrolidone, their effectiveness might be lower, and optimization of reaction conditions is crucial.[6] For LAMs, xanthates are often the preferred RAFT agents.

Q3: My GPC results show a broad molecular weight distribution (high PDI). What could be the cause?

A high polydispersity index (PDI) indicates poor control over the polymerization. The following could be contributing factors:

  • High Initiator Concentration: As mentioned earlier, an excess of initiator can lead to an increase in termination reactions, broadening the PDI.[1]

  • Low Chain Transfer Constant: The chain transfer constant of the RAFT agent for the specific monomer might be low, leading to a slower equilibrium between active and dormant species. This is sometimes observed at low conversions, with the PDI narrowing as the polymerization progresses.[7]

  • CTA Degradation: Hydrolysis or thermal degradation of the this compound will result in a loss of control and a broader PDI.

  • Side Reactions: Undesirable side reactions of the monomer or polymer can also lead to a loss of control.

Q4: Are there any known stability issues with this compound?

Trithiocarbonates are generally more stable against hydrolysis and oxidation compared to xanthates.[6] However, they are not completely immune, especially under harsh conditions.

  • Hydrolysis: As discussed, basic conditions and elevated temperatures can lead to the hydrolysis of the trithiocarbonate group.[3][4]

  • Thermal Stability: While generally stable at typical polymerization temperatures, prolonged exposure to very high temperatures can cause degradation of the C-S bonds in the trithiocarbonate moiety.[6]

  • Photodegradation: Some trithiocarbonates can undergo photodegradation, especially under UV or high-energy visible light.[8]

It is recommended to store this compound in a cool, dark, and dry place to minimize degradation.

References

Technical Support Center: Optimizing Monomer Conversion with "Bis(carboxymethyl) trithiocarbonate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing monomer conversion when using Bis(carboxymethyl) trithiocarbonate (B1256668) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent.

Troubleshooting Guide

This section addresses specific issues that may arise during RAFT polymerization with Bis(carboxymethyl) trithiocarbonate in a question-and-answer format.

Q1: I am observing low or no monomer conversion. What are the potential causes and solutions?

Potential Causes:

  • Inhibitor Presence: The monomer may contain inhibitors that scavenge radicals and prevent polymerization.

  • Oxygen Contamination: Oxygen can quench radical polymerization.

  • Inappropriate Initiator Concentration: An insufficient amount of initiator will result in a low concentration of propagating radicals.

  • Low Reaction Temperature: The decomposition rate of the initiator may be too low at the selected temperature.

  • RAFT Agent Degradation: Although trithiocarbonates are relatively stable, they can degrade under certain conditions, such as high pH.[1][2]

Solutions:

  • Monomer Purification: Ensure the monomer is passed through a column of basic alumina (B75360) to remove inhibitors before use.

  • Deoxygenation: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for an adequate amount of time (e.g., 20-30 minutes).[3]

  • Optimize Initiator Concentration: Increase the initiator concentration. The ratio of the RAFT agent to the initiator is a critical parameter. For some systems, a 1:1 ratio of CTA to initiator has been found to be a good compromise between the rate of polymerization and control over the molecular weight distribution.

  • Increase Reaction Temperature: Increase the reaction temperature to ensure an appropriate initiator decomposition rate. The optimal temperature will depend on the specific initiator being used. For example, a polymerization using 4,4'-azobis(4-cyanovaleric acid) (V-501) has been successfully conducted at 80°C.[3]

  • Control pH: For aqueous polymerizations, maintain a neutral or slightly acidic pH to prevent hydrolysis of the trithiocarbonate.[1]

Q2: My polymerization is proceeding, but I have poor control, resulting in a high polydispersity index (PDI). What could be the issue?

Potential Causes:

  • High Initiator Concentration: An excessively high initiator concentration can lead to a large number of chains being initiated simultaneously, overwhelming the RAFT agent and leading to conventional free radical polymerization pathways.

  • Inappropriate RAFT Agent to Monomer Ratio: The ratio of monomer to RAFT agent determines the target degree of polymerization. An incorrect ratio can affect the control over the polymerization.

  • High Monomer Conversion: In some systems using this compound, control over the polymerization may be reduced at high monomer conversions (e.g., above 60%).[4]

  • Side Reactions: Depending on the monomer, side reactions can occur that interfere with the RAFT process. For example, N-vinylpyrrolidone can undergo dimerization in the presence of acidic species.[3]

Solutions:

  • Optimize Initiator to RAFT Agent Ratio: Decrease the initiator concentration relative to the RAFT agent. A higher ratio of [CTA]/[Initiator] generally provides better control.

  • Adjust Monomer to RAFT Agent Ratio: Carefully calculate and use the appropriate ratio of monomer to RAFT agent to target the desired molecular weight.

  • Monitor Monomer Conversion: Monitor the polymerization kinetics and consider stopping the reaction at a moderate conversion to maintain a low PDI.

  • Additive for Side Reaction Prevention: For specific monomers like N-vinylpyrrolidone, adding a small amount of a base like pyridine (B92270) can prevent side reactions.[3]

Q3: The polymerization rate is very slow. How can I increase it?

Potential Causes:

  • Low Initiator Concentration: A low concentration of initiating radicals will lead to a slow polymerization rate.

  • Low Reaction Temperature: The rate of initiator decomposition and propagation is temperature-dependent.

  • High RAFT Agent Concentration: A high concentration of the RAFT agent can sometimes lead to a retardation period.

  • Solvent Effects: The choice of solvent can influence the polymerization kinetics.

Solutions:

  • Increase Initiator Concentration: Increasing the amount of initiator will generate more radicals and increase the polymerization rate. However, be mindful of the potential impact on polydispersity.

  • Increase Reaction Temperature: Raising the temperature will increase the rate of initiator decomposition and propagation.

  • Optimize RAFT Agent Concentration: While a sufficient amount of RAFT agent is necessary for control, using an excessively high concentration can slow down the reaction. Adjust the [Monomer]/[CTA] ratio as needed.

  • Solvent Selection: Choose a solvent in which all components (monomer, initiator, and RAFT agent) are soluble at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key features of this compound as a RAFT agent?

This compound is a symmetrical RAFT agent. This symmetry is advantageous for the synthesis of telechelic polymers, where functional groups are located at both ends of the polymer chain.[3] The carboxylic acid functionalities on the RAFT agent can be used for further chemical modification or to impart specific solubility characteristics to the resulting polymers. Trithiocarbonates, in general, are known for their higher stability compared to other RAFT agents like dithioesters, making them less prone to hydrolysis and oxidation.[3]

Q2: What are the recommended storage conditions for this compound?

To prevent potential degradation, it is recommended to store this compound in a cool, dry, and dark place.

Q3: Can this compound be used for the polymerization of various types of monomers?

Yes, trithiocarbonates are versatile RAFT agents suitable for the polymerization of a wide range of monomers, including "more activated monomers" (MAMs) like acrylates and methacrylates, as well as "less activated monomers" (LAMs) like vinyl amides (e.g., N-vinylpyrrolidone).[3][4]

Q4: How do I choose the right initiator to use with this compound?

The choice of initiator depends on the reaction solvent and temperature. For organic-based polymerizations, an oil-soluble initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) is common. For aqueous polymerizations, a water-soluble initiator such as 4,4'-azobis(4-cyanovaleric acid) (V-501) is a suitable choice.[3] The initiator should have a half-life of several hours at the desired reaction temperature to ensure a constant supply of radicals throughout the polymerization.

Data Presentation

Table 1: Effect of Initiator to RAFT Agent Ratio on Butyl Acrylate (B77674) Polymerization

[CTA]/[Initiator] RatioMonomer Conversion (%) after 5hPolydispersity Index (PDI)
1.0~85< 1.2
3.0~75< 1.15
5.0~65< 1.1

Data is generalized from trends observed for trithiocarbonate-mediated polymerization of butyl acrylate.

Table 2: Effect of Temperature on Butyl Acrylate Polymerization

Temperature (°C)Time to reach ~90% Conversion (hours)
65> 6
755
854

Data is generalized from trends observed for trithiocarbonate-mediated polymerization of butyl acrylate.

Table 3: Effect of pH on Monomer Conversion in Aqueous RAFT Polymerization

pHMonomer Conversion (%) after 210 min
< 6.8< 65
7.4~86
> 10High, but potential loss of control

Data is generalized from trends observed for aqueous RAFT polymerization using a poly(acrylic acid) macro-RAFT agent, highlighting the general impact of pH.[5]

Experimental Protocols

Protocol 1: Synthesis of Poly(N-vinylpyrrolidone) using this compound

This protocol is adapted from a published procedure for the synthesis of homotelechelic poly(N-vinylpyrrolidone) oligomers.[3]

Materials:

  • This compound (CTA)

  • N-vinylpyrrolidone (NVP) (inhibitor removed)

  • 4,4'-azobis(4-cyanovaleric acid) (V-501) (Initiator)

  • Pyridine

  • 1,4-Dioxane (solvent)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon source

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent), N-vinylpyrrolidone (20 equivalents), V-501 (0.33 equivalents), and pyridine (1 equivalent) in 1,4-dioxane.

  • Stir the solution at room temperature for a few minutes to ensure complete dissolution.

  • Degas the solution by bubbling with nitrogen or argon for 20-30 minutes.

  • After degassing, immerse the flask in a preheated oil bath at 80°C.

  • Allow the polymerization to proceed with stirring for the desired amount of time (e.g., 3 hours).

  • To monitor monomer conversion, samples can be taken at different time points and analyzed by ¹H NMR.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • The polymer can be purified by precipitation in a suitable non-solvent (e.g., cold diethyl ether) and dried under vacuum.

Protocol 2: General Procedure for RAFT Polymerization of Acrylates and Methacrylates

This is a general protocol that can be adapted for the polymerization of various acrylate and methacrylate (B99206) monomers.

Materials:

  • This compound (CTA)

  • Monomer (e.g., methyl methacrylate, butyl acrylate) (inhibitor removed)

  • Initiator (e.g., AIBN or V-501)

  • Solvent (e.g., toluene, DMF, or water for aqueous polymerizations)

  • Schlenk flask with a magnetic stir bar

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • To a Schlenk flask, add this compound, the monomer, and the initiator at the desired molar ratios (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.2).

  • Add the solvent to achieve the desired monomer concentration.

  • Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80°C).

  • Stir the reaction mixture for the planned duration.

  • Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them for monomer conversion (e.g., by ¹H NMR or gravimetry) and molecular weight distribution (by GPC).

  • Quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Isolate the polymer by precipitation in a suitable non-solvent and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Polymerization & Monitoring cluster_workup Work-up A Purify Monomer (remove inhibitor) B Select & Weigh Reagents (Monomer, BCMT, Initiator) A->B C Dissolve Reagents in Solvent B->C D Deoxygenate Mixture (e.g., Freeze-Pump-Thaw) C->D E Heat to Reaction Temperature D->E F Run Polymerization (Stirring) E->F G Monitor Conversion (e.g., NMR, GPC) F->G H Terminate Reaction (Cooling & Air Exposure) F->H G->F Continue or Stop I Purify Polymer (Precipitation) H->I J Dry & Characterize Final Polymer I->J

Caption: Experimental workflow for optimizing monomer conversion.

troubleshooting_low_conversion cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Monomer Conversion Inhibitor Inhibitor in Monomer Start->Inhibitor Oxygen Oxygen Contamination Start->Oxygen Initiator Low Initiator Concentration Start->Initiator Temp Low Reaction Temperature Start->Temp Degradation RAFT Agent Degradation Start->Degradation Purify Purify Monomer Inhibitor->Purify Degas Thoroughly Degas Oxygen->Degas Inc_Initiator Increase Initiator Concentration Initiator->Inc_Initiator Inc_Temp Increase Temperature Temp->Inc_Temp Control_pH Control pH (for aqueous systems) Degradation->Control_pH

Caption: Troubleshooting low monomer conversion.

References

Technical Support Center: "Bis(carboxymethyl) trithiocarbonate" Mediated RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Bis(carboxymethyl) trithiocarbonate" as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

FAQs and Troubleshooting Guide

This section addresses common side reactions and specific issues that may be encountered during RAFT polymerization with "this compound".

Q1: My polymerization is inhibited or significantly retarded. What are the potential causes and solutions?

A1: Inhibition or retardation in RAFT polymerization can stem from several factors. A primary cause is the presence of oxygen, a known inhibitor of radical polymerizations. It is crucial to thoroughly degas the reaction mixture. Other potential causes include impurities in the monomer, solvent, or initiator. The choice of RAFT agent is also critical; while trithiocarbonates are versatile, their efficiency can be monomer-dependent. For less activated monomers (LAMs), such as vinyl acetate, trithiocarbonates can lead to strong retardation or inhibition.[1]

Troubleshooting Steps:

  • Degassing: Ensure rigorous degassing of the polymerization mixture using techniques such as freeze-pump-thaw cycles (at least three) or by purging with an inert gas (e.g., high-purity nitrogen or argon) for a sufficient duration.

  • Reagent Purity: Use purified monomers (e.g., by passing through a column of basic alumina (B75360) to remove inhibitors) and high-purity solvents and initiators.

  • Initiator Choice: Select an initiator with a suitable half-life at the desired polymerization temperature to ensure a sufficient radical flux.

  • Monomer Compatibility: For LAMs, consider using a different class of RAFT agent, such as a xanthate or dithiocarbamate, which are generally more suitable.[1]

Q2: I'm observing a loss of control over the polymerization, resulting in a broad molecular weight distribution (high Ð). What could be the reason?

A2: A broad polydispersity index (PDI or Ð) indicates a loss of control over the polymerization. This can be caused by several factors, including side reactions involving the trithiocarbonate (B1256668) group.

Potential Causes and Solutions:

  • Hydrolysis of the Trithiocarbonate: The trithiocarbonate moiety is susceptible to hydrolysis, especially under basic conditions (pH > 7).[2] This leads to the decomposition of the RAFT agent and a loss of control.

    • Solution: Maintain a neutral or acidic pH during polymerization, particularly when working in aqueous or protic media. If basic conditions are necessary, consider protecting the carboxylic acid groups of the CTA or using a more hydrolytically stable RAFT agent.

  • Aminolysis of the Trithiocarbonate: Primary and secondary amines can react with the trithiocarbonate group, leading to its cleavage.[3] This is a significant concern when polymerizing amine-containing monomers or in the presence of amine-based impurities.

    • Solution: When polymerizing amine-containing monomers, protonate the amine groups by conducting the polymerization at a low pH.

  • Thermal Degradation: At elevated temperatures, the trithiocarbonate end-groups of the polymer chains can degrade, leading to a loss of "living" character.

    • Solution: If thermal degradation is suspected, consider lowering the polymerization temperature and choosing an initiator with a lower decomposition temperature.

  • High Initiator Concentration: An excessively high initiator-to-CTA ratio can lead to a higher rate of termination reactions, resulting in a broader molecular weight distribution.[4]

    • Solution: Optimize the [CTA]/[Initiator] ratio. A higher ratio generally affords better control.

Q3: My final polymer is colored. Is this normal, and can it be removed?

A3: Yes, it is normal for polymers synthesized by RAFT to be colored. The color originates from the thiocarbonylthio group of the RAFT agent, which is incorporated into the polymer chains. The intensity of the color depends on the concentration of the RAFT end-groups. This color can be removed by post-polymerization modification of the trithiocarbonate end-groups, for instance, through aminolysis followed by reaction with an alkylating agent.[5]

Q4: I am having difficulty synthesizing and purifying "this compound". What is a reliable method?

A4: A common and effective method for synthesizing symmetrical trithiocarbonates like "this compound" involves the reaction of carbon disulfide with a suitable thiol in the presence of a base, followed by reaction with an alkylating agent. For purification, column chromatography is often employed.

Quantitative Data on Side Reactions

The following tables summarize available quantitative data on the stability of trithiocarbonate RAFT agents. Note that specific kinetic data for the hydrolysis, aminolysis, and thermal degradation of "this compound" is limited in the literature. The data presented for hydrolysis is for a structurally similar dicarboxylic acid-functionalized trithiocarbonate, 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid, and can be used as an estimate.

Table 1: Hydrolytic Stability of a Dicarboxylic Acid Functionalized Trithiocarbonate at 60°C

pHDegradation after 24 hours (%)
9Negligible
10Negligible
11Noticeable Degradation
12Significant Degradation
13Complete Degradation

Data is for 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid and serves as an approximation for the stability of "this compound".

Table 2: General Reactivity Trend for Aminolysis of RAFT Agents

RAFT Agent ClassRelative Rate of Aminolysis
AlkanedithioatesFastest
DithiobenzoatesFast
XanthatesSlow
Trithiocarbonates Slow
DithiocarbamatesVery Slow/Unreactive

This table indicates that trithiocarbonates are generally more stable towards aminolysis compared to dithioesters.[3]

Table 3: Thermal Stability of Polymers Containing Trithiocarbonate Mid-Chain Units

PolymerOnset of Degradation (°C)
Poly(N-vinylpyrrolidone) with central trithiocarbonate unitMultiple degradation steps, initial loss below 350°C

This data suggests that the trithiocarbonate linkage can be a point of thermal instability within a polymer chain.[6]

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of N-Vinylpyrrolidone (NVP) using "this compound" [6]

  • Reagents:

    • N-Vinylpyrrolidone (NVP) (monomer)

    • "this compound" (CTA)

    • 4,4'-Azobis(4-cyanovaleric acid) (V-501) (initiator)

    • 1,4-Dioxane (solvent)

    • Pyridine (B92270) (optional, to ensure basic pH is not reached due to acidic impurities)

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve "this compound", NVP, V-501, and pyridine (if used) in 1,4-dioxane. A typical molar ratio would be [NVP]:[CTA]:[Initiator] = 41.5:1:0.33.[6]

    • Seal the flask and thoroughly degas the solution by performing at least three freeze-pump-thaw cycles.

    • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80°C) and begin stirring.[6]

    • Monitor the polymerization by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR or GC).

    • Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Purify the polymer by precipitation into a suitable non-solvent (e.g., diethyl ether) and drying under vacuum.

Visualizations

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization A Select Monomer, CTA, Initiator, Solvent B Purify Reagents A->B Remove Inhibitors C Prepare Reaction Mixture B->C D Degas Mixture (e.g., Freeze-Pump-Thaw) C->D E Heat to Reaction Temperature D->E F Monitor Conversion E->F G Quench Reaction F->G Target Conversion Reached H Purify Polymer (e.g., Precipitation) G->H I Characterize Polymer (GPC, NMR) H->I

A generalized experimental workflow for RAFT polymerization.

Troubleshooting_Logic cluster_inhibition Inhibition/Retardation Troubleshooting cluster_pdi Broad PDI Troubleshooting cluster_color Colored Polymer Start Problem Encountered Inhibition Inhibition or Retardation? Start->Inhibition BroadPDI Broad PDI (High Đ)? Start->BroadPDI Color Colored Polymer? Start->Color Inhibition_Oxygen Check Degassing Protocol Inhibition->Inhibition_Oxygen Inhibition_Purity Verify Reagent Purity Inhibition->Inhibition_Purity Inhibition_Monomer Assess Monomer/CTA Compatibility Inhibition->Inhibition_Monomer PDI_Hydrolysis Check pH (if aqueous/protic) BroadPDI->PDI_Hydrolysis PDI_Aminolysis Check for Amines/Amine Monomers BroadPDI->PDI_Aminolysis PDI_Temp Evaluate Reaction Temperature BroadPDI->PDI_Temp PDI_Ratio Optimize [CTA]/[Initiator] Ratio BroadPDI->PDI_Ratio Color_Normal Normal due to RAFT end-group Color->Color_Normal Color_Remove Post-polymerization modification (e.g., aminolysis) Color->Color_Remove

A decision tree for troubleshooting common RAFT polymerization issues.

References

Technical Support Center: Controlling Molecular Weight Distribution with Bis(carboxymethyl) trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bis(carboxymethyl) trithiocarbonate (B1256668) as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The aim is to help control the molecular weight distribution of synthesized polymers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during RAFT polymerization experiments using Bis(carboxymethyl) trithiocarbonate.

Question 1: Why is the dispersity (Đ) of my polymer high (> 1.3)?

Answer: High dispersity in RAFT polymerization indicates poor control over the polymerization process. Several factors can contribute to this issue:

  • Incorrect Initiator-to-CTA Ratio: The concentration of the initiator should be low enough to minimize the formation of "dead" polymer chains that are not controlled by the RAFT agent. A high initiator concentration can lead to a significant population of chains generated by conventional free-radical polymerization, resulting in a broader molecular weight distribution. It is recommended to use an initiator-to-CTA molar ratio of 1:5 to 1:10.[1]

  • Slow Initiation: If the initiation of the polymerization is too slow compared to the propagation, not all chains will start growing at the same time, leading to a broader molecular weight distribution.[2]

  • Inappropriate Solvent: The choice of solvent can influence the reactivity of the monomers and the stability of the RAFT agent, potentially affecting the control over polymerization.

  • Hydrolysis of the CTA: this compound can be susceptible to hydrolysis, especially under basic conditions, which can affect its performance and lead to loss of control.[3]

Question 2: The obtained molecular weight is significantly different from the theoretical value. What could be the reason?

Answer: Discrepancies between the theoretical and experimental molecular weight can arise from several factors:

  • Inaccurate Reagent Measurement: Precise measurement of the monomer, CTA, and initiator is crucial for achieving the targeted molecular weight. The theoretical molecular weight is directly calculated from the molar ratio of the monomer to the CTA.[4]

  • Incomplete Monomer Conversion: The theoretical molecular weight is calculated based on a specific monomer conversion. If the reaction has not reached the assumed conversion, the experimental molecular weight will be lower. It is important to determine the monomer conversion accurately, for example, by ¹H NMR.

  • Initiator-Derived Chains: A portion of the polymer chains will be initiated by the initiator radicals, not the R-group of the RAFT agent. A high concentration of initiator can lead to a significant number of these chains, which can lower the average molecular weight.[5]

  • Chain Transfer to Solvent: Some solvents can act as chain transfer agents, leading to the formation of new polymer chains and affecting the overall molecular weight distribution.

Question 3: The polymerization rate is very slow, or there is a long induction period. How can I address this?

Answer: Slow polymerization rates and induction periods are common phenomena in RAFT polymerization.

  • Rate Retardation: A high concentration of the RAFT agent can sometimes lead to rate retardation.[6][7] This is a complex phenomenon that can be influenced by the specific monomer and CTA used.

  • Induction Period: An induction period at the beginning of the polymerization is often observed and is attributed to the pre-equilibrium stage where the initial RAFT agent is converted to the macro-CTA.[3]

  • Low Temperature: The polymerization temperature affects the rate of initiator decomposition and propagation. If the temperature is too low, the polymerization will be slow.

  • Low Initiator Concentration: While a low initiator-to-CTA ratio is desired for good control, a very low initiator concentration can lead to an impractically slow polymerization rate.[7]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the use of this compound in RAFT polymerization.

Question 1: What is the primary mechanism for controlling molecular weight distribution with this compound?

Answer: this compound is a symmetrical trithiocarbonate that acts as a chain transfer agent (CTA) in RAFT polymerization. The control over the molecular weight distribution is achieved through a reversible addition-fragmentation process. The growing polymer chains add to the C=S bond of the CTA, forming an intermediate radical. This intermediate can then fragment to release a new radical that can initiate the growth of another polymer chain. This rapid and reversible exchange between active (propagating) and dormant (macro-CTA) polymer chains ensures that all chains have a similar probability of growing, leading to a narrow molecular weight distribution (low dispersity, Đ).[][9]

Question 2: How does the monomer-to-CTA ratio affect the final molecular weight?

Answer: The molar ratio of the monomer to the CTA is the primary determinant of the target degree of polymerization and, consequently, the number-average molecular weight (Mn) of the resulting polymer.[4][7] A higher monomer-to-CTA ratio will result in a higher molecular weight polymer, assuming high monomer conversion. The theoretical number-average molecular weight can be calculated using the following formula:

Mn,th = (([M]0 / [CTA]0) × Mmonomer × conversion) + MCTA

where:

  • [M]0 is the initial monomer concentration

  • [CTA]0 is the initial CTA concentration

  • Mmonomer is the molecular weight of the monomer

  • MCTA is the molecular weight of the CTA

Question 3: What types of monomers are compatible with this compound?

Answer: Trithiocarbonates like this compound are generally effective for controlling the polymerization of "more activated monomers" (MAMs) such as acrylates and methacrylates.[10] However, they have also been successfully used for the polymerization of "less activated monomers" (LAMs) like N-vinylpyrrolidone (NVP).[10][11]

Question 4: What are the advantages of using a symmetrical CTA like this compound?

Answer: A symmetrical CTA ensures the production of homotelechelic polymers, meaning the polymer chains have the same functional group at both ends, derived from the CTA.[10][11] This is particularly useful for synthesizing telechelic oligomers or for applications where bifunctional polymers are desired.

Data Presentation

The following tables summarize experimental conditions and results from various studies using this compound for RAFT polymerization.

Table 1: RAFT Polymerization of N-Vinylpyrrolidone (NVP)

[NVP]/[CTA]/[Initiator]InitiatorSolventTemp. (°C)Time (h)M_n ( g/mol )Đ
20:1:0.33VA-5011,4-dioxane803550 - 58001.01 - 1.48

Data extracted from a study on the synthesis of homotelechelic N-vinylpyrrolidone oligomers.[10]

Table 2: RAFT Polymerization of N,N-dimethylacrylamide (DMA) and 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC)

Monomer[M]/[CTA]/[Initiator]InitiatorSolventTemp. (°C)M_w/M_n
DMA50:1:0.4V-501D₂O (pH 10)70< 1.2
MPC50:1:0.4V-501D₂O (pH 10)70~ 1.2

Data from a study on the stability and application of trithiocarbonate-based CTAs under harsh conditions.[3]

Experimental Protocols

General Procedure for Trithiocarbonate-Mediated RAFT Polymerization of N-Vinylpyrrolidone[10]

  • Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirring bar, dissolve Bis(carboxymethyl)trithiocarbonate (1 equivalent), N-vinylpyrrolidone (20 equivalents), 4,4-azobis(4-cyanovaleric acid) (VA-501) (0.33 equivalents), and pyridine (B92270) (1 equivalent) in 1,4-dioxane.

  • Degassing: Stir the solution at room temperature for a few minutes and then degas with nitrogen for 20 minutes to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 80 °C and stir for the desired reaction time (e.g., 3 hours).

  • Termination and Purification: After the reaction, the polymer can be purified, for example, by precipitation in a suitable non-solvent like diethyl ether.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Analysis & Purification reagents 1. Prepare Reagents (Monomer, CTA, Initiator, Solvent) mixing 2. Mix Reagents in Flask reagents->mixing degassing 3. Degas Mixture (e.g., N2 sparging) mixing->degassing heating 4. Heat to Reaction Temperature degassing->heating Start Reaction polymerization 5. Polymerize for a Defined Time heating->polymerization quenching 6. Quench Reaction (e.g., cool down) polymerization->quenching End Reaction purification 7. Purify Polymer (e.g., precipitation) quenching->purification characterization 8. Characterize Polymer (GPC, NMR) purification->characterization Logical_Relationships cluster_inputs Experimental Parameters cluster_outputs Polymer Characteristics M_CTA [Monomer]/[CTA] Ratio MW Molecular Weight (Mn) M_CTA->MW Directly Proportional PDI Dispersity (Đ) M_CTA->PDI Can Affect Control I_CTA [Initiator]/[CTA] Ratio I_CTA->PDI Directly Proportional Temp Temperature Conv Monomer Conversion Temp->Conv Increases Rate Time Reaction Time Time->Conv Increases Conv->MW Increases with

References

"Bis(carboxymethyl) trithiocarbonate" stability issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bis(carboxymethyl) trithiocarbonate (B1256668). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this Reversible Addition-Fragmentation chain Transfer (RAFT) agent in aqueous media. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My RAFT polymerization is showing poor control (broad molecular weight distribution, deviation from theoretical molecular weight). Could the stability of bis(carboxymethyl) trithiocarbonate be the issue?

A1: Yes, the degradation of this compound in aqueous media is a common reason for loss of control during RAFT polymerization. The trithiocarbonate group is susceptible to hydrolysis, especially under basic conditions and at elevated temperatures.[1][2][3] This degradation reduces the concentration of active chain transfer agent, leading to an increased number of dead polymer chains and consequently, a broader molecular weight distribution.[4]

Troubleshooting Steps:

  • Verify the pH of your reaction mixture: this compound is more stable at acidic to neutral pH.[3] Hydrolysis significantly increases at pH values above 11.[1][2]

  • Lower the reaction temperature: Higher temperatures accelerate the rate of hydrolysis.[3][5] If possible, conduct your polymerization at a lower temperature. Studies have shown that below 50°C, the hydrolysis of similar trithiocarbonates is negligible at acidic pH.[3]

  • Check for impurities in your reagents: Ensure your monomers and solvents are free from basic impurities that could raise the pH of the reaction medium.

  • Consider a different RAFT agent: If your experimental conditions require high pH or temperature, consider using a more stable RAFT agent. For instance, trithiocarbonates with hydrophobic moieties that can form micelles may offer protection to the trithiocarbonate group from hydrolysis in the aqueous phase.[1][2][6]

Q2: I observe a color change (fading of the yellow color) in my this compound solution before initiating polymerization. What does this indicate?

A2: The characteristic yellow color of a trithiocarbonate solution is due to the C=S chromophore. A fading of this color, often observed as a decrease in the UV-vis absorbance peak around 309 nm, is a direct indication of the degradation of the trithiocarbonate group.[1][2][6] This suggests that the RAFT agent is no longer active.

Troubleshooting Steps:

  • Prepare fresh solutions: Do not use pre-dissolved aqueous solutions of this compound that have been stored for an extended period, especially at room temperature or in non-neutral pH.

  • Monitor stability: Use UV-vis spectroscopy to monitor the absorbance of the trithiocarbonate peak before starting your polymerization to ensure the agent is intact.

Q3: How can I assess the stability of my this compound under my specific experimental conditions?

A3: You can perform a stability study by monitoring the degradation of the RAFT agent over time using techniques like ¹H NMR or UV-vis spectroscopy.

  • ¹H NMR Spectroscopy: Monitor the disappearance of proton signals adjacent to the trithiocarbonate group.[1]

  • UV-vis Spectroscopy: Track the decrease in absorbance of the peak corresponding to the trithiocarbonate group (around 309 nm).[1][2]

Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.

Quantitative Data on Stability

The stability of trithiocarbonates is significantly influenced by pH and temperature. The following tables summarize the degradation of a similar hydrophilic trithiocarbonate, 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17), which provides insights into the expected behavior of this compound.

Table 1: Effect of pH on the Decomposition of a Hydrophilic Trithiocarbonate (Rtt-17) at 60°C after 24 hours.

pHDecomposition Rate (%) determined by ¹H NMRDecomposition Rate (%) determined by UV-vis
9~0~0
10~0~0
11> 20> 20
12> 80> 80
13~100~100

Data adapted from a study on a similar hydrophilic trithiocarbonate (Rtt-17) which is expected to have a comparable stability profile.[6]

Experimental Protocols

Protocol 1: Stability Assessment using UV-vis Spectroscopy

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration (e.g., 0.025 g/L).

  • pH Adjustment: Adjust the pH of the solution to the desired value using NaOH or HCl.

  • Incubation: Incubate the solution at the desired temperature (e.g., 60°C) for a specific period (e.g., 24 hours).

  • UV-vis Measurement: After incubation, allow the solution to cool to room temperature (25°C) and measure the UV-vis absorption spectrum, focusing on the absorbance peak around 309 nm.[1][2]

  • Analysis: Compare the absorbance at 309 nm to that of a freshly prepared solution at the same concentration and pH to determine the extent of degradation.

Protocol 2: Stability Assessment using ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 10 g/L) in D₂O.

  • pH Adjustment: Adjust the pD of the solution to the desired value using NaOD.

  • Incubation: Incubate the NMR tube at the desired temperature (e.g., 60°C) for a specific period (e.g., 24 hours).

  • ¹H NMR Measurement: Acquire a ¹H NMR spectrum of the solution.

  • Analysis: Monitor the integral intensity of the proton signals corresponding to the methyl protons near the trithiocarbonate group. A decrease in the integral of these peaks relative to an internal standard indicates degradation.[1]

Visual Guides

Hydrolysis_Pathway TTC Bis(carboxymethyl) trithiocarbonate Hydrolysis Hydrolysis (OH⁻, H₂O) TTC->Hydrolysis Products Degradation Products (e.g., Carbonyl sulfide, Thiocarbonates, Carboxylic acids) Hydrolysis->Products

Caption: Hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare aqueous solution of This compound Adjust_pH Adjust pH Prep->Adjust_pH Incubate Incubate at desired temperature Adjust_pH->Incubate UV_Vis UV-vis Spectroscopy (monitor peak at ~309 nm) Incubate->UV_Vis NMR ¹H NMR Spectroscopy (monitor characteristic proton signals) Incubate->NMR

Caption: Experimental workflow for assessing stability.

Troubleshooting_Tree Start Poor RAFT Polymerization Control? Check_pH Is pH > 8? Start->Check_pH Check_Temp Is Temperature > 50°C? Check_pH->Check_Temp No Lower_pH Action: Lower pH (use buffer) Check_pH->Lower_pH Yes Lower_Temp Action: Lower Temperature Check_Temp->Lower_Temp Yes Other_Issues Investigate other factors (initiator, monomer purity, etc.) Check_Temp->Other_Issues No Consider_Agent Action: Consider more stable RAFT agent Lower_pH->Consider_Agent Success Improved Control Lower_pH->Success Lower_Temp->Consider_Agent Lower_Temp->Success

Caption: Troubleshooting decision tree for RAFT polymerization.

References

Preventing polymer crosslinking with "Bis(carboxymethyl) trithiocarbonate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Bis(carboxymethyl) trithiocarbonate (B1256668) in preventing polymer crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bis(carboxymethyl) trithiocarbonate and how does it function in polymerization?

A1: this compound is a symmetrical trithiocarbonate compound used as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] It is classified as a RAFT agent, which enables the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[2][3] Its primary function is to mediate the polymerization process, creating a dynamic equilibrium between active (propagating) and dormant polymer chains, which allows for "living" characteristics in the radical polymerization.[1]

Q2: How does this compound help in preventing polymer crosslinking?

A2: this compound is a chain transfer agent designed to limit the molecular weight of polymers in a controlled manner.[4] By keeping the molecular weight low, it requires more cross-linking to form a network, thus preventing premature or uncontrolled crosslinking.[4] In RAFT polymerization, the presence of a CTA like this compound ensures that polymer chains grow at a similar rate, reducing the likelihood of uncontrolled chain-growth that can lead to crosslinking, especially in high-conversion reactions.

Q3: What types of monomers are compatible with this compound?

A3: Trithiocarbonates are versatile RAFT agents. They are particularly effective for controlling the polymerization of "more activated monomers" (MAMs) such as acrylates and methacrylates, as well as styrene.[1][5] They can also be used for "less activated monomers" (LAMs) like N-vinylpyrrolidone, where they have been shown to synthesize well-defined oligomers with minimal side reactions.[5][6][7]

Q4: What are the key advantages of using a symmetrical CTA like this compound?

A4: A key advantage of using a symmetrical CTA like this compound is the ability to produce homotelechelic polymers, meaning polymers with the same functional group at both ends of the chain.[6][7] This is because the polymer chain can grow from both sides of the CTA molecule.[1] This bifunctionality is particularly useful for creating ABA triblock copolymers in a straightforward, two-step sequential monomer addition process.[1]

Troubleshooting Guide

Q1: I observed gelation (crosslinking) in my reaction despite using this compound. What could be the cause?

A1: Unwanted gelation can occur due to several factors even with a RAFT agent present:

  • High Monomer Conversion: Pushing the reaction to very high monomer conversion can sometimes lead to a loss of control and an increased rate of termination reactions, which can cause crosslinking. It has been observed that in some systems, control of the polymerization is partially lost above 60% conversion.[5][6]

  • Incorrect Initiator Concentration: If the initiator concentration is too high relative to the CTA, a large number of radicals are generated at once. This can lead to conventional free radical polymerization dominating over the controlled RAFT process, resulting in uncontrolled chain growth and crosslinking.[8]

  • Inappropriate Solvent: The choice of solvent can influence the reaction. For instance, in the aminolysis of certain star polymers, using THF as a solvent led to the formation of chemically crosslinked gels, whereas dichloromethane (B109758) allowed for the desired chain-end modification without crosslinking.[9]

  • Monomer Impurities: The presence of multifunctional impurities in the monomer can act as crosslinking agents. Ensure your monomer is purified before use.

Q2: My GPC results show a high molecular weight shoulder, indicating a population of very large or crosslinked polymers. How can I fix this?

A2: A high molecular weight shoulder in your GPC trace often suggests a portion of uncontrolled polymerization.[8] Here are some troubleshooting steps:

  • Adjust the Initiator-to-CTA Ratio: A common cause is that the initial burst of radicals from the initiator leads to some conventional polymerization before the RAFT equilibrium is established.[8] Try decreasing the initiator concentration or using an initiator with a slower decomposition rate at your reaction temperature.

  • Lower the Reaction Temperature: Reducing the temperature can slow down the rate of initiation, allowing the RAFT agent more time to control the growing polymer chains.[8]

  • Ensure Homogeneity: Make sure all components (monomer, CTA, initiator) are fully dissolved in the solvent before starting the polymerization. Inhomogeneity can lead to localized areas of high initiator concentration.

Q3: The polydispersity (Đ or PDI) of my polymer is broader than expected (>1.3). What is causing this?

A3: A broad polydispersity indicates poor control over the polymerization.

  • Low CTA Concentration: Too little RAFT agent will result in a higher number of polymer chains being initiated conventionally, leading to a broader molecular weight distribution.[4]

  • Chain Transfer Constant: The chain transfer constant of the RAFT agent is crucial. For some monomers, like methyl methacrylate, the chain transfer constant of trithiocarbonates can be relatively low, leading to broader polydispersity at low conversions.[1] As the reaction progresses, the polydispersity should narrow.[1]

  • Reaction Conditions: As mentioned previously, high temperatures and high initiator concentrations can lead to a loss of control. Re-evaluate your reaction parameters based on the specific monomer system you are using.

Experimental Protocols & Data

General Protocol for RAFT Polymerization of N-Vinylpyrrolidone (NVP)

This protocol is adapted from a study on the synthesis of homotelechelic poly(N-vinylpyrrolidone) oligomers.[6][7]

Materials:

  • This compound (CTA)

  • N-vinylpyrrolidone (NVP) (monomer)

  • 4,4'-Azobis(4-cyanovaleric acid) (VA-501) (initiator)

  • Pyridine (B92270)

  • 1,4-Dioxane (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound, NVP, VA-501, and pyridine in 1,4-dioxane.

  • Stir the solution at room temperature for several minutes to ensure complete dissolution.

  • Degas the solution by bubbling nitrogen through it for at least 20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Place the flask in a preheated oil bath at 80°C and stir for the desired reaction time (e.g., 3 hours).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • The resulting polymer can be purified by precipitation in a suitable non-solvent.

Quantitative Data Summary

The following table summarizes the reagent quantities used in a representative experiment for the RAFT polymerization of NVP.[6][7]

ReagentMass / VolumeMolesMolar Equivalents
This compound470 mg2 mmol1
N-vinylpyrrolidone4.4 mL41.5 mmol20
4,4'-Azobis(4-cyanovaleric acid)192 mg0.6 mmol0.33
Pyridine168 µL2 mmol1
1,4-Dioxane2.2 mL--

Visualizations

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium I Initiator (I) R Initiator Radical (R●) I->R Decomposition P_n_rad Propagating Radical (Pₙ●) R->P_n_rad Initiation of Propagation CTA RAFT Agent (Z-C(=S)S-R) Intermediate RAFT Adduct Radical P_n_rad->CTA Addition P_n_rad:e->CTA:w Chain Transfer Monomer_pool Monomer (M) P_n_rad->Monomer_pool Propagation Intermediate->P_n_rad Fragmentation Dormant_Pn Dormant Polymer (Pₙ-S-C(=S)Z) Intermediate->Dormant_Pn Fragmentation R_rad Leaving Group Radical (R●) R_rad->Monomer_pool Re-initiation

Caption: Mechanism of RAFT polymerization.

Experimental Workflow for Preventing Crosslinking

Experimental_Workflow start Start reagents 1. Prepare Reagents: Monomer, Initiator, This compound (CTA), Solvent start->reagents dissolve 2. Dissolve all reagents in solvent reagents->dissolve degas 3. Degas solution (e.g., N₂ sparging) dissolve->degas reaction 4. Heat to reaction temperature (e.g., 80°C) degas->reaction monitor 5. Monitor reaction (optional, e.g., take samples for conversion analysis) reaction->monitor terminate 6. Terminate reaction (cool down, expose to air) monitor->terminate purify 7. Purify polymer (e.g., precipitation) terminate->purify analyze 8. Analyze polymer (GPC, NMR) purify->analyze end End analyze->end

Caption: Workflow for a typical RAFT polymerization experiment.

Troubleshooting Logic for Polymer Crosslinking

Caption: Troubleshooting flowchart for unexpected crosslinking.

References

Technical Support Center: Bis(carboxymethyl) trithiocarbonate (BCMT) RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing "Bis(carboxymethyl) trithiocarbonate" (BCMT) as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polymerization is extremely slow or shows a long induction period. What are the likely causes and solutions?

A1: A slow polymerization or a significant induction period when using BCMT can be attributed to several factors related to the initiator concentration.

  • Low Initiator Concentration: While a low initiator-to-CTA ratio is desirable for good control over the polymerization ("livingness"), an excessively low concentration can lead to a very slow generation of primary radicals, thus delaying the onset and reducing the rate of polymerization.[1][2]

  • Initiator Half-Life: The chosen initiator may have a long half-life at the reaction temperature, resulting in a slow, sustained release of radicals.

  • Inhibitors: The presence of inhibitors in the monomer or solvent can quench the initial radicals, leading to an induction period. Ensure your monomer is passed through an inhibitor removal column and solvents are adequately purified.

Troubleshooting Steps:

  • Increase Initiator Concentration: Gradually increase the initiator concentration. A common starting point is a [BCMT]/[Initiator] molar ratio between 3 and 10.[3]

  • Select a Different Initiator: Choose an initiator with a more appropriate half-life for your desired polymerization temperature. For example, if polymerizing at 70°C, an initiator with a 1-hour half-life at that temperature would be more suitable than one with a 10-hour half-life.

  • Purify Reagents: Ensure all reagents, especially the monomer and solvent, are free from inhibitors and dissolved oxygen. Degassing the reaction mixture is crucial.

Q2: The polydispersity index (PDI) of my polymer is high (> 1.3). How can I improve it?

A2: A high PDI indicates poor control over the polymerization, which can be influenced by the initiator concentration.

  • High Initiator Concentration: An excessive amount of initiator generates a high concentration of primary radicals. This increases the likelihood of termination reactions, leading to "dead" polymer chains that do not contain the trithiocarbonate (B1256668) end-group and broadening the molecular weight distribution.[4]

  • Initiator Decomposition Rate: If the initiator decomposes too rapidly at the start of the reaction, it can create a burst of radicals, leading to uncontrolled polymerization before the RAFT equilibrium is established. This can result in a high molecular weight shoulder in the GPC trace.[5]

Troubleshooting Steps:

  • Decrease Initiator Concentration: Reduce the amount of initiator to favor the RAFT equilibrium over termination reactions. A higher [BCMT]/[Initiator] ratio will generally lead to better control and a lower PDI.

  • Optimize Initiator Choice: Select an initiator with a slower, more controlled decomposition rate at the reaction temperature.

  • Ensure Proper Mixing: Homogeneous mixing is essential to ensure a uniform concentration of all components, including the initiator.

Q3: The final molecular weight of my polymer is much lower than the theoretical value. What could be the cause?

A3: A lower than expected molecular weight can be a result of too many polymer chains being initiated.

  • Excessive Initiator: A high concentration of initiator will lead to the formation of a larger number of polymer chains than intended by the [Monomer]/[BCMT] ratio, resulting in a lower average molecular weight.[4]

  • Chain Transfer to Solvent/Monomer: While less common, chain transfer to the solvent or monomer can terminate growing chains and initiate new, shorter ones.

Troubleshooting Steps:

  • Reduce Initiator Concentration: This is the most common solution. Decreasing the initiator amount will reduce the number of initiated chains, allowing each chain to grow longer for a given amount of monomer.

  • Evaluate Solvent Choice: If chain transfer to the solvent is suspected, consider using a different solvent with a lower chain transfer constant.

Q4: I am observing a bimodal or multimodal distribution in my GPC results. Why is this happening?

A4: A multimodal distribution suggests the presence of multiple distinct polymer populations, which can arise from issues with initiation.

  • Incomplete RAFT Agent Activation: If the initiation is slow or inefficient, a significant portion of the monomer may undergo conventional free radical polymerization before the RAFT process takes over, leading to a high molecular weight, uncontrolled polymer population.

  • Initiator-Derived Chains: At very high initiator concentrations, a noticeable population of chains initiated by the initiator fragments and terminated without participating in the RAFT equilibrium can form.

Troubleshooting Steps:

  • Optimize Initiator and Temperature: Ensure the chosen initiator and reaction temperature provide a steady and controlled generation of radicals throughout the polymerization.

  • Adjust the [BCMT]/[Initiator] Ratio: A higher ratio will favor the RAFT mechanism and reduce the population of uncontrolled polymer chains.

Data Presentation

Table 1: Effect of Initiator Concentration on RAFT Polymerization Outcomes

[BCMT]/[Initiator] RatioPolymerization RateControl (PDI)"Livingness"Risk of Termination
High (>10) SlowerExcellent (<1.2)HighLow
Moderate (3-10) ModerateGood (1.2 - 1.4)ModerateModerate
Low (<3) FasterPoor (>1.4)LowHigh

Note: These are general trends and the optimal ratio will depend on the specific monomer, solvent, and temperature used.

Experimental Protocols

Detailed Methodology for a Typical RAFT Polymerization using BCMT

This protocol is a general guideline and may require optimization for specific monomers and target molecular weights.

Materials:

  • Monomer (e.g., N-vinylpyrrolidone, methyl acrylate)

  • This compound (BCMT)

  • Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid) - V-501; Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., 1,4-dioxane, DMF)

  • Nitrogen or Argon gas for degassing

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

Procedure:

  • Reagent Preparation:

    • Purify the monomer by passing it through a column of basic alumina (B75360) to remove inhibitors.

    • Ensure the solvent is of high purity and deoxygenated.

  • Reaction Setup:

    • In a clean, dry Schlenk flask, combine the desired amounts of BCMT, monomer, and initiator. A typical molar ratio of [Monomer]:[BCMT]:[Initiator] can range from[6]::[0.1] to::[0.2].

    • Add the solvent to achieve the desired monomer concentration (e.g., 2 M).

    • Seal the flask with a rubber septum.

  • Degassing:

    • Degas the reaction mixture by subjecting it to at least three freeze-pump-thaw cycles. This is critical to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization:

    • After the final thaw cycle, backfill the flask with an inert gas (nitrogen or argon).

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-80°C).

    • Stir the reaction mixture for the specified time (e.g., 4-24 hours). The reaction time will depend on the monomer, initiator, and target conversion.

  • Termination and Isolation:

    • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with the non-solvent to remove any unreacted monomer, initiator, and BCMT.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

    • Determine the monomer conversion using Nuclear Magnetic Resonance (NMR) spectroscopy or gravimetry.

Mandatory Visualization

G cluster_problem Observed Problem cluster_cause Potential Cause: Initiator Concentration cluster_consequence Consequence cluster_solution Solution Problem Polymerization Issue (e.g., Slow Rate, High PDI, Incorrect MW) TooHigh Too High Problem->TooHigh Is control/MW the issue? TooLow Too Low SlowRate Slow Rate / Long Induction TooLow->SlowRate HighPDI High PDI / Bimodality TooHigh->HighPDI LowMW Lower than Theoretical MW TooHigh->LowMW IncreaseI Increase Initiator SlowRate->IncreaseI ChangeI Change Initiator Type SlowRate->ChangeI Consider half-life DecreaseI Decrease Initiator HighPDI->DecreaseI HighPDI->ChangeI Consider decomposition rate LowMW->DecreaseI

Caption: Troubleshooting workflow for initiator concentration issues.

References

Technical Support Center: Optimizing Polymer Synthesis with Bis(carboxymethyl) trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Bis(carboxymethyl) trithiocarbonate (B1256668) (BCMT) for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve polymers with minimal dispersity and controlled molecular weights.

Frequently Asked Questions (FAQs)

Q1: What is Bis(carboxymethyl) trithiocarbonate (BCMT) and why is it used in RAFT polymerization?

A1: this compound is a symmetrical chain transfer agent (CTA) employed in RAFT polymerization to mediate the reaction and produce polymers with well-defined architectures, controlled molecular weights, and low dispersity (narrow molecular weight distribution).[1][2] Its symmetrical nature makes it particularly suitable for the synthesis of homotelechelic polymers, where both ends of the polymer chain possess the same functional group (in this case, a carboxylic acid).[2]

Q2: Which monomers are compatible with BCMT?

A2: Trithiocarbonates like BCMT are highly versatile and can be used to control the polymerization of a wide range of "more activated" monomers (MAMs) such as styrenes, acrylates, and acrylamides, as well as some "less activated" monomers (LAMs) like N-vinylpyrrolidone.[2][3]

Q3: What is a typical target dispersity (Đ) value for a well-controlled RAFT polymerization with BCMT?

A3: For a well-controlled RAFT polymerization, the target dispersity (Đ), also known as the polydispersity index (PDI), is typically below 1.2.[2] Values closer to 1.0 indicate a more uniform population of polymer chains.

Q4: How does the ratio of Chain Transfer Agent (CTA) to initiator affect the polymerization?

A4: The ratio of CTA to initiator is a critical parameter in controlling the rate and outcome of the polymerization.[4] A higher CTA/initiator ratio generally leads to better control over the molecular weight distribution and lower dispersity, as it increases the probability of the reversible chain transfer process over termination reactions.[4] However, an excessively high ratio can lead to a slower polymerization rate. Finding the optimal balance is key.

Troubleshooting Guide

Issue 1: High Dispersity (Đ > 1.3) in the Final Polymer

High dispersity indicates poor control over the polymerization process, resulting in a broad distribution of polymer chain lengths.

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate CTA to Initiator Ratio The ratio of BCMT to the initiator is crucial. A low ratio can lead to an excess of initiating radicals, causing conventional free radical polymerization to dominate and broaden the dispersity. Solution: Increase the [BCMT]/[Initiator] ratio. A common starting point is a ratio between 3:1 and 10:1. For methacrylates, even atypical high initiator concentrations have been shown to maintain low dispersity with some symmetrical trithiocarbonates.[5][6][7]
Low Chain Transfer Constant The inherent reactivity of the C=S bond in the trithiocarbonate with the propagating radical might be low for a specific monomer, leading to a slower RAFT equilibrium and broader dispersity, especially at low conversions.[8] Solution: Allow the polymerization to proceed to a higher monomer conversion. As the reaction progresses, the dispersity often decreases.[8]
Initiator Decomposition Rate A very fast-decomposing initiator can generate a high concentration of radicals at the beginning of the polymerization, leading to termination reactions. Solution: Select an initiator with a half-life that is appropriate for the polymerization temperature and duration. For example, AIBN is commonly used for polymerizations between 60-80 °C.
Impure Monomer or CTA Inhibitors in the monomer or impurities in the BCMT can interfere with the RAFT process. Solution: Ensure the monomer is passed through a column of basic alumina (B75360) to remove inhibitors before use. The purity of BCMT should also be verified.
Hydrolysis of Trithiocarbonate Trithiocarbonate-based RAFT agents can be susceptible to hydrolysis, especially under basic conditions, which can lead to uncontrolled polymerization.[9] Solution: Ensure the reaction is carried out under anhydrous conditions if possible and consider buffering the reaction mixture if aqueous media is used.[9]
Issue 2: Slow Polymerization Rate or Inhibition Period

A significant delay before polymerization starts or an overall slow reaction can be problematic.

Possible Causes & Solutions

CauseRecommended Solution
High CTA to Initiator Ratio While beneficial for control, a very high [BCMT]/[Initiator] ratio can significantly slow down the polymerization rate. Solution: Decrease the [BCMT]/[Initiator] ratio. A ratio of around 5:1 is often a good compromise between control and reaction rate.[4]
Retardation The intermediate radical formed during the RAFT process may be relatively stable, leading to a decrease in the concentration of propagating radicals and thus a slower rate. This can be more pronounced with certain monomers. Solution: Increase the polymerization temperature to promote fragmentation of the intermediate radical. Alternatively, a slightly lower [BCMT]/[Initiator] ratio can be tested.
Low Temperature The rate of radical generation from the initiator is temperature-dependent. Solution: Increase the polymerization temperature, ensuring it is appropriate for the chosen initiator's decomposition kinetics.
Presence of Oxygen Oxygen is a radical scavenger and will inhibit free radical polymerization. Solution: Thoroughly degas the reaction mixture before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to guide your experimental design.

Table 1: Effect of [CTA]/[Initiator] Ratio on Dispersity for Methyl Methacrylate (B99206) (MMA) Polymerization with a Symmetrical Trithiocarbonate

[MMA]:[CTA]:[AIBN] RatioMonomer Conversion (%)Dispersity (Đ)
300:2:1541.3
300:1:1781.3
300:0.5:1911.3

Data adapted from a study on a novel symmetrical trithiocarbonate for methacrylate polymerization, demonstrating that for this system, varying the initiator concentration did not significantly impact the low dispersity.[5][6][7]

Table 2: Example Conditions for Low Dispersity Polymerization of N-Vinylpyrrolidone (NVP) with BCMT

[NVP]:[BCMT]:[VA-501] RatioTemperature (°C)Time (h)Resulting Molar Mass ( g/mol )Dispersity (Đ)
20:1:0.33803550 - 5800< 1.2

Data from a study on the synthesis of homotelechelic N-vinylpyrrolidone oligomers.[2] VA-501 is 4,4'-azobis(4-cyanovaleric acid).

Experimental Protocols

Protocol 1: Synthesis of Low Dispersity Poly(N-vinylpyrrolidone) using BCMT

This protocol is adapted from a published procedure for the synthesis of well-defined, homotelechelic poly(N-vinylpyrrolidone) oligomers.[2]

Materials:

  • Bis(carboxymethyl)trithiocarbonate (BCMT)

  • N-vinylpyrrolidone (NVP), inhibitor removed

  • 4,4'-Azobis(4-cyanovaleric acid) (VA-501)

  • Pyridine (B92270)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Round-bottom flask with a magnetic stir bar

  • Schlenk line or glovebox for degassing

Procedure:

  • In a round-bottom flask, dissolve Bis(carboxymethyl)trithiocarbonate (1 equivalent), 4,4'-azobis(4-cyanovaleric acid) (0.33 equivalents), and pyridine (1 equivalent) in 1,4-dioxane.

  • Add N-vinylpyrrolidone (20 equivalents) to the solution and stir for a few minutes at room temperature.

  • Degas the solution by bubbling with nitrogen or argon for at least 20 minutes to remove any dissolved oxygen.

  • Place the flask in a preheated oil bath at 80 °C and stir for the desired reaction time (e.g., 3 hours).

  • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • The polymer can be purified by precipitation in a suitable non-solvent (e.g., cold diethyl ether) and dried under vacuum.

  • Characterize the resulting polymer for its molecular weight and dispersity using techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Visualizations

RAFT Polymerization Mechanism with BCMT

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_chain_growth Chain Growth & Re-initiation cluster_termination Termination Initiator Initiator 2I• Initiating Radicals (I•) Initiator->2I• Δ or hν P1• Propagating Radical (P1•) 2I•->P1• + M Pn• Propagating Radical (Pn•) P1•->Pn• + (n-1)M Intermediate_1 Intermediate Radical 1 Pn•->Intermediate_1 + BCMT Intermediate_1->Pn• Fragmentation Dormant_1 Dormant Species (Polymer-BCMT) Intermediate_1->Dormant_1 Fragmentation R• R• (Carboxymethyl Radical) Intermediate_1->R• Dormant_1->Intermediate_1 + Pn• Pm• Pm• R•->Pm• + m M Intermediate_2 Intermediate Radical 2 Pm•->Intermediate_2 + Dormant_1 Intermediate_2->Pn• Fragmentation Dormant_2 New Dormant Species Intermediate_2->Dormant_2 Fragmentation Pn•_t Pn• Dead_Polymer Dead Polymer Pn•_t->Dead_Polymer + Pm• Pm•_t Pm• Pm•_t->Dead_Polymer BCMT BCMT (R-S-C(=S)-S-R)

Caption: The RAFT polymerization mechanism using a symmetrical trithiocarbonate like BCMT.

Troubleshooting Workflow for High Dispersity

Caption: A logical workflow for troubleshooting high dispersity in RAFT polymerization.

References

Technical Support Center: Bis(carboxymethyl) Trithiocarbonate (BCMT) in RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using Bis(carboxymethyl) trithiocarbonate (B1256668) (BCMT) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Find answers to frequently asked questions and troubleshoot common experimental issues to achieve well-controlled polymerizations.

Frequently Asked Questions (FAQs)

Q1: What is Bis(carboxymethyl) trithiocarbonate (BCMT) and what is it used for?

A1: this compound (BCMT), also known as Trithiocarbodiglycolic acid, is a symmetrical chain transfer agent (CTA) used in RAFT polymerization. Its primary function is to mediate the polymerization of various monomers to produce polymers with controlled molecular weights, low dispersity (Đ), and defined end-group functionality. Due to its two carboxylic acid groups, BCMT is particularly useful for synthesizing telechelic polymers (polymers with functional groups at both ends) and for conducting polymerizations in aqueous media at appropriate pH.

Q2: Which monomer types are compatible with BCMT?

A2: Trithiocarbonates like BCMT are most effective for the polymerization of "More Activated Monomers" (MAMs).[1][2] Compatibility can be summarized as follows:

  • Highly Compatible (Well-controlled Polymerization): Acrylates, Acrylamides, and Styrenes.

  • Moderately Compatible (Control is Possible but Can Be Complex): Methacrylates. Polymerization of methacrylates with symmetrical trithiocarbonates can sometimes show modest control or require atypical conditions, such as high initiator-to-CTA ratios, to achieve predictable molecular weights.[3][4][5]

  • Generally Incompatible (Poorly Controlled): "Less Activated Monomers" (LAMs) like vinyl esters (e.g., vinyl acetate). For these monomers, xanthates or dithiocarbamates are typically recommended RAFT agents.[2] However, successful polymerization of N-vinylpyrrolidone (NVP), a LAM, with BCMT has been reported, suggesting it is possible under specific conditions.[1][2]

Q3: What are the main advantages of using a symmetrical CTA like BCMT?

A3: The key advantage of a symmetrical trithiocarbonate like BCMT is its ability to produce polymers where the RAFT agent's core is located in the center of the polymer chain.[6] This allows for the synthesis of ABA triblock copolymers in just two steps.[6] First, a homopolymer is created, which then acts as a macro-CTA for the polymerization of a second monomer, growing chains outwards from the center. The dicarboxylic acid functionality of BCMT also allows for the creation of homotelechelic polymers, which are valuable for subsequent chain extension or bioconjugation reactions.

Q4: Is BCMT soluble in water?

A4: Yes, due to the presence of two carboxylic acid groups, BCMT and other carboxyl-terminated trithiocarbonates can be dissolved in aqueous solutions, typically at a neutral or basic pH where the carboxylic acids are deprotonated.[7] This makes BCMT a suitable RAFT agent for aqueous polymerizations, which is advantageous for biomedical applications.

Q5: How stable is the trithiocarbonate group in BCMT?

A5: Trithiocarbonates are generally more stable against hydrolysis and oxidation compared to other RAFT agents like xanthates.[1][2] However, the trithiocarbonate structure can be susceptible to degradation under harsh basic conditions (high pH) and elevated temperatures.[7] It is crucial to consider the stability of the CTA under the specific experimental conditions.

Monomer Compatibility and Typical Reaction Conditions

The following table summarizes the general compatibility of BCMT with various monomer classes and provides starting points for experimental conditions. Note that optimal conditions should be determined empirically.

Monomer ClassCompatibility LevelTypical [Monomer]:[BCMT]:[Initiator] RatioExpected Dispersity (Đ)Key Considerations
Acrylates (e.g., Butyl Acrylate)High100-1000 : 1 : 0.1-0.5< 1.2Generally well-controlled. The ratio of CTA to initiator is a key parameter affecting polymerization rate and control.[8]
Acrylamides (e.g., DMA)High100-500 : 1 : 0.2-0.5< 1.2Good control is achievable, especially in aqueous solutions.[7]
Styrenes (e.g., Styrene)High100-1000 : 1 : 0.1-0.3< 1.2Polymerization is typically well-controlled.[9]
Methacrylates (e.g., MMA)Moderate100-500 : 1 : 0.5-2.01.2 - 1.5May require higher initiator-to-CTA ratios than typical for RAFT to match theoretical molecular weights.[3][4][5] Some retardation may be observed.
N-vinylpyrrolidone (NVP) Low-Moderate~20 : 1 : 0.33~1.0 - 1.5While LAMs are generally not ideal for trithiocarbonates, successful oligomer synthesis has been demonstrated.[1][2]
Vinyl Esters (e.g., Vinyl Acetate)Very LowNot Recommended> 1.5Strong retardation or inhibition is common. Use of xanthate RAFT agents is preferred.

Troubleshooting Guide

Problem 1: Polymerization is inhibited or shows a long induction period.

Possible Cause Suggested Solution
Oxygen Presence Oxygen is a radical scavenger and will inhibit free-radical polymerization. Ensure all reagents and the reaction vessel are thoroughly deoxygenated (e.g., via several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon for an extended period).
Monomer Impurities Inhibitors present in commercial monomers (e.g., MEHQ) must be removed. Pass the monomer through a column of basic alumina (B75360) or use another appropriate purification method before the reaction.
Poor Re-initiation by R-group For symmetrical CTAs, the leaving group (R-group) must be able to re-initiate polymerization. If the R-group radical is too stable, it may not efficiently add to the monomer, causing inhibition. This has been observed for some symmetrical trithiocarbonates with highly stabilized leaving groups when used with monomers like styrene (B11656) or butyl acrylate.[4]
Low Initiator Concentration An insufficient supply of primary radicals can lead to a long induction period. Consider slightly increasing the initiator concentration, but be aware this may lead to a higher fraction of dead chains.

Problem 2: Poor control over molecular weight (experimental Mₙ does not match theoretical Mₙ).

Possible Cause Suggested Solution
Incorrect Molar Ratios Accurately weigh all components (monomer, BCMT, initiator). The theoretical molecular weight is directly calculated from these ratios.
Atypical Behavior (esp. with Methacrylates) For methacrylates, symmetrical trithiocarbonates may require unusually high initiator-to-CTA ratios ([I]/[CTA]) to achieve good agreement between theoretical and experimental molecular weights.[3][4][5][10] Try performing a series of polymerizations with varying [I]/[CTA] ratios (e.g., 0.5 to 2.0).
Low Chain Transfer Constant (Cₜᵣ) If the Cₜᵣ of BCMT for a given monomer is low, the RAFT equilibrium will be slow to establish, leading to poor control, especially at low conversions. This can be an issue for methacrylates.[6] Allowing the reaction to proceed to higher conversion can sometimes improve control.
Initiator Decomposition Ensure the chosen initiator has an appropriate half-life at the reaction temperature. If it decomposes too quickly, control will be lost late in the reaction. If it decomposes too slowly, the rate will be impractically low.

Problem 3: The final polymer has a high dispersity (Đ > 1.5).

Possible Cause Suggested Solution
Too High Initiator Concentration An excess of initiator generates a high concentration of radicals, favoring irreversible termination reactions over the RAFT equilibrium. This leads to dead chains and broadens the molecular weight distribution. A typical [CTA]:[Initiator] ratio is between 2:1 and 10:1.
Side Reactions / CTA Degradation If reaction conditions are too harsh (e.g., very high temperature or pH), the BCMT itself may degrade, leading to loss of control. Trithiocarbonates can be susceptible to aminolysis or hydrolysis under certain conditions.[7]
Incomplete CTA Consumption In some systems, the CTA may not be fully consumed, leading to a population of chains formed by conventional free-radical polymerization, thus broadening the dispersity.[3][4][10]
Precipitation of Polymer If the growing polymer becomes insoluble in the reaction medium, the RAFT process is disrupted as the active chain ends become inaccessible. Ensure a suitable solvent is used for the target polymer at the desired molecular weight.

Visual Guides & Workflows

Below are diagrams illustrating key workflows and logical relationships for experiments involving BCMT.

RAFT_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis & Purification Monomer 1. Purify Monomer (e.g., pass through alumina) Reagents 2. Weigh Reagents (Monomer, BCMT, Initiator) Monomer->Reagents Solvent 3. Add Solvent (if not bulk polymerization) Reagents->Solvent Mix 4. Dissolve Components Solvent->Mix Degas 5. Deoxygenate Mixture (e.g., Freeze-Pump-Thaw) Mix->Degas Heat 6. Heat to Reaction Temp Degas->Heat Sample 7. Take Aliquots (for kinetic analysis) Heat->Sample Quench 8. Quench Reaction (e.g., cool & expose to air) Heat->Quench Sample->Quench Purify 9. Purify Polymer (e.g., precipitation) Quench->Purify Characterize 10. Characterize Polymer (SEC, NMR) Purify->Characterize

Caption: General workflow for a typical RAFT polymerization experiment using BCMT.

Troubleshooting_Logic Start Experiment Fails (Inhibition, Poor Control, High Đ) Q_Conversion Is Monomer Conversion Low? Start->Q_Conversion A_Inhibition Potential Inhibition Q_Conversion->A_Inhibition Yes Q_Control Is Dispersity (Đ) High or Mₙ Incorrect? Q_Conversion->Q_Control No C1 Check O₂ Removal (Improve Degassing) A_Inhibition->C1 C2 Check Monomer Purity (Remove Inhibitor) A_Inhibition->C2 A_Control Poor RAFT Control Q_Control->A_Control Yes C3 Verify [CTA]:[I] Ratio (Aim for 2:1 to 10:1) A_Control->C3 C4 Check Reaction Temp (Ensure Initiator Compatibility) A_Control->C4 C5 For Methacrylates: Test Higher [I] ratios A_Control->C5

Caption: Decision tree for troubleshooting common issues in BCMT-mediated RAFT polymerization.

General Experimental Protocol

This section provides a general methodology for the RAFT polymerization of a monomer (e.g., N-vinylpyrrolidone) using BCMT. This protocol should be adapted based on the specific monomer, solvent, and target molecular weight.

Materials:

  • Bis(carboxymethyl)trithiocarbonate (BCMT)

  • Monomer (e.g., N-vinylpyrrolidone, NVP)

  • Radical Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA/V-501)

  • Solvent (e.g., 1,4-dioxane)

  • Base (e.g., Pyridine (B92270), if needed to solubilize BCMT or neutralize acidic initiator)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware and purification supplies (e.g., basic alumina)

Procedure (based on a reported synthesis of PVP oligomers[1][2]):

  • Monomer Purification: Remove the inhibitor from the monomer by passing it through a short column of basic alumina immediately before use.

  • Reagent Preparation: In a Schlenk flask, combine BCMT (e.g., 1 equivalent), the initiator ACVA (e.g., 0.33 equivalents), and pyridine (e.g., 1 equivalent, if used).

  • Reaction Setup: Add the solvent (e.g., 1,4-dioxane) to the flask, followed by the purified monomer (e.g., 20 equivalents). The target degree of polymerization is determined by the [Monomer]/[BCMT] ratio.

  • Deoxygenation: Seal the flask and subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, purge the stirred solution with a steady stream of inert gas for at least 30 minutes.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C). Let the polymerization proceed with vigorous stirring.

  • Monitoring the Reaction: To follow the kinetics, carefully and quickly extract aliquots from the reaction mixture at set time intervals under an inert atmosphere. Analyze the aliquots to determine monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via Size Exclusion Chromatography, SEC/GPC).

  • Termination and Isolation: Once the desired conversion is reached (or the reaction has stopped), terminate the polymerization by cooling the flask to room temperature and exposing the contents to air. The polymer can then be isolated by precipitation into a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.

  • Characterization: Characterize the final polymer to determine its number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) using SEC. Confirm the polymer structure and end-group fidelity using ¹H NMR spectroscopy.

References

Validation & Comparative

A Head-to-Head Battle in Acrylate Polymerization: Bis(carboxymethyl) Trithiocarbonate vs. Dithiobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Polymer Chemistry and Drug Development

In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of chain transfer agent (CTA) is paramount to achieving well-defined polymers with controlled molecular weights and narrow polydispersity. For the polymerization of acrylates, two classes of CTAs have emerged as common choices: trithiocarbonates, such as bis(carboxymethyl) trithiocarbonate (B1256668), and dithiobenzoates. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal CTA for their specific applications.

Performance Comparison: A Look at the Data

Key Performance Indicators:

ParameterBis(carboxymethyl) Trithiocarbonate (and analogs)DithiobenzoatesKey Observations
Control over Polymerization Excellent, with little to no retardation observed.[1]Can exhibit good control, but often associated with significant rate retardation, especially at higher CTA concentrations.[2][3]Trithiocarbonates generally offer more predictable polymerization kinetics for acrylates.
Molecular Weight Distribution (PDI) Typically affords polymers with low PDI values (often < 1.2).Can achieve low PDI, but may be broader than with trithiocarbonates under similar conditions.Trithiocarbonates tend to provide narrower molecular weight distributions.
End-Group Fidelity and Stability Trithiocarbonate end-groups are generally more stable to hydrolysis and thermal degradation.[4]Dithiobenzoate end-groups can be prone to hydrolysis and thermal instability, which can affect post-polymerization modifications.[4]The higher stability of the trithiocarbonate moiety is advantageous for maintaining polymer integrity and for subsequent functionalization.
Biocompatibility/Toxicity Polymers synthesized with trithiocarbonate CTAs generally exhibit low to no cytotoxicity.[5]Polymers with dithiobenzoate end-groups have been shown to exhibit concentration-dependent cytotoxicity.[5]For biomedical applications, the lower toxicity profile of trithiocarbonate-derived polymers is a significant advantage.

Quantitative Data from Representative Studies:

The following tables summarize kinetic data from studies on the RAFT polymerization of n-butyl acrylate (B77674) with a trithiocarbonate and a dithiobenzoate CTA. Disclaimer: The experimental conditions in these studies were not identical, and thus the data should be interpreted as indicative of general performance rather than a direct comparison.

Table 1: RAFT Polymerization of n-Butyl Acrylate with Dibenzyl Trithiocarbonate (DBTTC)

[BA]/[CTA][CTA]/[I]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol , exp)PDI
20057048523,0001.15
200107069024,5001.12

Table 2: RAFT Polymerization of n-Butyl Acrylate with tert-Butyl Dithiobenzoate (t-BDB) [3]

[BA]/[CTA][CTA]/[I]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol , exp)PDI
1955.56055816,2001.21
1955.560107520,5001.18

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the RAFT polymerization of an acrylate using both a symmetrical trithiocarbonate and a dithiobenzoate CTA.

Experimental Protocol 1: RAFT Polymerization of n-Butyl Acrylate using S,S'-Bis(α,α'-dimethyl-α''-acetic acid) Trithiocarbonate

This protocol is adapted from established procedures for RAFT polymerization with symmetrical trithiocarbonates.[1]

Materials:

  • n-Butyl acrylate (BA), inhibitor removed

  • S,S'-Bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (BDATC)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • 1,4-Dioxane (B91453), anhydrous

Procedure:

  • In a Schlenk flask, dissolve BDATC (e.g., 0.1 g, 0.28 mmol) and AIBN (e.g., 9.2 mg, 0.056 mmol) in 1,4-dioxane (10 mL).

  • Add inhibitor-removed n-butyl acrylate (e.g., 5.0 g, 39 mmol) to the flask.

  • Seal the flask with a rubber septum and deoxygenate the solution by purging with nitrogen for 30 minutes while stirring in an ice bath.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6 hours).

  • To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

  • Filter and dry the polymer in a vacuum oven at 40 °C to a constant weight.

  • Characterize the polymer by size-exclusion chromatography (SEC) for molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR for conversion.

Experimental Protocol 2: RAFT Polymerization of n-Butyl Acrylate using Cumyl Dithiobenzoate

This protocol is based on typical procedures for RAFT polymerization of acrylates with dithiobenzoate CTAs.[6]

Materials:

  • n-Butyl acrylate (BA), inhibitor removed

  • Cumyl dithiobenzoate (CDB)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • Toluene (B28343), anhydrous

Procedure:

  • In a Schlenk flask, dissolve CDB (e.g., 0.076 g, 0.28 mmol) and AIBN (e.g., 9.2 mg, 0.056 mmol) in toluene (10 mL).

  • Add inhibitor-removed n-butyl acrylate (e.g., 5.0 g, 39 mmol) to the flask.

  • Seal the flask with a rubber septum and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the desired time (e.g., 8 hours).

  • Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Isolate the polymer by precipitation in cold methanol, followed by filtration and drying under vacuum at 40 °C.

  • Analyze the resulting polymer for Mn, PDI (via SEC), and conversion (via ¹H NMR).

Visualizing the Process and Implications

To better understand the experimental workflow and the logical relationships discussed, the following diagrams are provided.

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Purification & Analysis Monomer Acrylate Monomer Degas Deoxygenation (N2 Purge or Freeze-Pump-Thaw) Monomer->Degas CTA CTA (Trithiocarbonate or Dithiobenzoate) CTA->Degas Initiator Initiator (AIBN) Initiator->Degas Solvent Solvent Solvent->Degas Polymerize Heating (e.g., 70-80 °C) Degas->Polymerize Precipitate Precipitation (e.g., in Methanol) Polymerize->Precipitate Dry Drying Precipitate->Dry Characterize Characterization (SEC, NMR) Dry->Characterize

A generalized experimental workflow for RAFT polymerization of acrylates.

CTA_Choice_Implications cluster_cta CTA Selection cluster_properties Polymer Properties cluster_application Implications for Drug Development Trithio Bis(carboxymethyl) Trithiocarbonate Kinetics Controlled Kinetics Low PDI No Retardation Trithio->Kinetics Stability High End-Group Stability Trithio->Stability Dithio Dithiobenzoates Retardation Potential Retardation Broader PDI Dithio->Retardation Instability Lower End-Group Stability Dithio->Instability LowTox Lower Cytotoxicity Stability->LowTox HighTox Potential Cytotoxicity Instability->HighTox Uptake Altered Cellular Uptake LowTox->Uptake HighTox->Uptake

Logical relationship between CTA choice, polymer properties, and biomedical implications.

Implications for Drug Development

The choice between this compound and dithiobenzoates has significant downstream implications for the development of drug delivery systems. The lower cytotoxicity associated with trithiocarbonate-derived polymers makes them a more favorable choice for in vivo applications.[5] Furthermore, the stability of the trithiocarbonate end-group is beneficial for post-polymerization conjugation of targeting ligands or therapeutic agents without compromising the polymer structure.

Recent studies have also indicated that the nature of the RAFT CTA can influence the physical properties of nanoparticles formulated from the resulting polymers, which in turn affects their interaction with and uptake by cells. This suggests that the selection of the CTA can be a critical parameter in tuning the biological performance of a polymer-based therapeutic.

Conclusion

For the RAFT polymerization of acrylates, this compound and other symmetrical trithiocarbonates generally offer superior control, leading to polymers with more predictable molecular weights and lower polydispersity, with the added benefit of minimal kinetic retardation. In the context of drug development, the enhanced stability and lower cytotoxicity profile of trithiocarbonate-derived polymers make them a more robust and safer choice compared to their dithiobenzoate counterparts. Researchers should carefully consider these factors when designing polymer-based materials for biomedical applications to ensure optimal performance and biocompatibility.

References

A Comparative Guide: Bis(carboxymethyl) Trithiocarbonate vs. Xanthates for Vinyl Monomer Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount to achieving polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. Among the various classes of CTAs, trithiocarbonates and xanthates are frequently employed. This guide provides a detailed comparison between a specific, symmetrical trithiocarbonate (B1256668), Bis(carboxymethyl) trithiocarbonate, and the general class of xanthates for the polymerization of vinyl monomers, tailored for researchers and professionals in polymer chemistry and drug development.

Structural Differences

The primary distinction between trithiocarbonates and xanthates lies in the "Z-group" attached to the thiocarbonylthio core. This group significantly influences the reactivity of the C=S double bond and, consequently, the effectiveness of the CTA for different monomer families.[1]

  • This compound: This is a symmetrical trithiocarbonate where the Z-group is a sulfur atom (specifically, part of a carboxymethylthio group). Trithiocarbonates are generally considered more "active" CTAs.[1] The presence of two carboxymethyl groups imparts water solubility, a valuable trait for biological applications.

  • Xanthates: In xanthates, the Z-group is an oxygen atom (alkoxy group).[1] These are typically less reactive, or "less active," CTAs compared to trithiocarbonates.[1][2]

Figure 1. General chemical structures.

Mechanism of Action and Monomer Compatibility

The effectiveness of a RAFT agent is dictated by its ability to control the polymerization of different monomer types, broadly classified as More Activated Monomers (MAMs) and Less Activated Monomers (LAMs).[3]

  • MAMs (e.g., acrylates, methacrylates, styrene) have substituents that stabilize the propagating radical.[1]

  • LAMs (e.g., vinyl acetate (B1210297), N-vinylpyrrolidone) have substituents that offer less stabilization, resulting in more reactive, less stable propagating radicals.[1][3]

This compound , being a more active CTA, is highly effective for controlling the polymerization of MAMs like methyl acrylate, methyl methacrylate, and styrene (B11656).[4] Its higher reactivity allows for efficient chain transfer with the stabilized radicals of MAMs, leading to excellent control over molecular weight and low polydispersity.[1][4]

Xanthates are the preferred choice for LAMs.[2][3] The less reactive nature of xanthates is well-suited to the highly reactive propagating radicals of LAMs, such as vinyl acetate (VAc) and N-vinylpyrrolidone (NVP).[5][6] Using a highly active trithiocarbonate for a LAM can lead to significant retardation or complete inhibition of the polymerization. Conversely, using a xanthate for a MAM often results in poor control and broad molecular weight distributions.[2]

However, recent studies have shown that trithiocarbonates can be surprisingly effective for some monomers traditionally considered LAMs or having intermediate reactivity, like N-vinylcarbazole (NVC) and even N-vinylpyrrolidone (NVP), often yielding better control and lower dispersity than xanthates.[6][7] For NVP, trithiocarbonates have been reported to be more stable and less susceptible to hydrolysis and oxidation compared to xanthates.[7][8] They can also minimize side reactions, such as the formation of unsaturated dimers, which can be an issue with xanthate-mediated NVP polymerization.[7][8]

RAFT_Mechanism General RAFT Polymerization Equilibrium cluster_RAFT RAFT Equilibrium P_rad Propagating Radical (Pn•) Intermediate Intermediate Radical P_rad->Intermediate + CTA Monomer Monomer (M) P_rad->Monomer Propagation CTA RAFT Agent (R-S-C(=S)Z) MacroCTA Dormant Polymer Chain (Pn-S-C(=S)Z) Intermediate->MacroCTA - R• R_rad Leaving Group Radical (R•) R_rad->Monomer Re-initiation Initiator Initiator I_rad Initiator Radical (I•) Initiator->I_rad Decomposition P1_rad New Propagating Radical (P1•) I_rad->P1_rad + Monomer P1_rad->P_rad + (n-1) Monomer

Figure 2. The core equilibrium of RAFT polymerization.

Performance Comparison: Data from Experimental Studies

The following tables summarize typical performance data for trithiocarbonates and xanthates in the polymerization of representative vinyl monomers.

Table 1: Polymerization of a More Activated Monomer (Styrene)

RAFT Agent TypeMonomerMₙ (Experimental) ( g/mol )Mₙ (Theoretical) ( g/mol )Polydispersity (Đ or PDI)Conversion (%)Reference
TrithiocarbonateStyrene21,30022,0001.1096[5]
TrithiocarbonateStyrene49,00050,0001.0585[4]
XanthateStyrene>1.5 (poor control)[9][10]

As indicated, xanthates are generally described as poor RAFT agents for styrene polymerization, leading to uncontrolled products.[9][10]

Table 2: Polymerization of a Less Activated Monomer (N-Vinylpyrrolidone - NVP)

RAFT Agent TypeMonomerMₙ (Experimental) ( g/mol )Mₙ (Theoretical) ( g/mol )Polydispersity (Đ or PDI)Conversion (%)Reference
This compoundNVP5,800~6,000<1.2>90[7]
XanthateNVP3,700~1.4High[8]
XanthateNVP26,7001.36High[11]

While xanthates are traditionally used for NVP, data shows that this compound can offer superior control, leading to lower polydispersity and minimizing side reactions.[7][8]

Experimental Protocols

Below are representative experimental protocols for RAFT polymerization using each type of agent.

Protocol 1: Trithiocarbonate-Mediated RAFT Polymerization of N-Vinylpyrrolidone (NVP) [7]

  • Materials: N-vinylpyrrolidone (NVP, monomer), Bis(carboxymethyl)trithiocarbonate (CTA), 4,4'-Azobis(4-cyanovaleric acid) (V-501, initiator), 1,4-dioxane (B91453) (solvent), pyridine (B92270).

  • Procedure:

    • In a Schlenk flask, dissolve Bis(carboxymethyl)trithiocarbonate (e.g., 2 mmol, 1 equiv), V-501 (e.g., 0.6 mmol, 0.33 equiv), and pyridine (e.g., 2 mmol, 1 equiv) in 1,4-dioxane.

    • Add the monomer, NVP (e.g., 41.5 mmol, 20 equiv).

    • Deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 80°C and stir for the designated reaction time.

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., cold diethyl ether) and isolate the product by filtration or centrifugation.

Protocol 2: Xanthate-Mediated RAFT Polymerization of Vinyl Acetate (VAc) [9]

  • Materials: Vinyl acetate (VAc, monomer), (S)-2-(Ethyl propionate)-(O-ethyl xanthate) (CTA), Azobisisobutyronitrile (AIBN, initiator), benzene (B151609) (solvent).

  • Procedure:

    • Place the monomer, CTA, initiator, and solvent in a glass ampoule.

    • Deoxygenate the mixture by purging with nitrogen gas for 30 minutes.

    • Seal the ampoule under vacuum.

    • Immerse the ampoule in a thermostated oil bath at 60°C for the specified time.

    • Stop the reaction by rapid cooling in an ice bath.

    • Determine the monomer conversion using gravimetry or ¹H NMR spectroscopy.

    • Analyze the resulting polymer's molecular weight and polydispersity by Size Exclusion Chromatography (SEC).

ExperimentalWorkflow Typical RAFT Polymerization Workflow A 1. Reagent Preparation (Monomer, CTA, Initiator, Solvent) B 2. Reaction Setup (Schlenk Flask / Ampoule) A->B C 3. Deoxygenation (Freeze-Pump-Thaw or N2 Purge) B->C D 4. Polymerization (Heating at constant temperature) C->D E 5. Termination (Cooling / Air Exposure) D->E F 6. Polymer Isolation (Precipitation / Filtration) E->F G 7. Analysis (NMR, SEC/GPC) F->G

Figure 3. A generalized experimental workflow.

Summary and Recommendations

FeatureThis compoundXanthates
CTA Class Symmetrical Trithiocarbonate (more active)Xanthate (less active)
Primary Use More Activated Monomers (MAMs) (e.g., acrylates, styrenics).[1]Less Activated Monomers (LAMs) (e.g., vinyl acetate, N-vinylpyrrolidone).[2]
Water Solubility Yes, due to two carboxylic acid groups.Generally no, unless specifically functionalized.
Stability Reported to have higher stability and less susceptibility to hydrolysis and oxidation than xanthates.[7][8]Can be prone to hydrolysis and side reactions, especially with monomers like NVP.[8]
Control for LAMs Can offer surprisingly good control for certain LAMs/intermediate monomers (e.g., NVP, NVC), sometimes superior to xanthates.[6][7]Established choice for LAMs, but may result in higher polydispersity and side products compared to optimized TTC systems.[8][11]

The choice between this compound and a xanthate CTA is highly dependent on the target monomer.

  • For more activated monomers (MAMs) , this compound is the superior choice, offering robust control and leading to polymers with low polydispersity.[4] Its inherent water solubility is an added advantage for applications in aqueous media, which is particularly relevant for drug delivery and biomaterials.

  • For less activated monomers (LAMs) , xanthates have been the traditional go-to agents.[3] However, for monomers like NVP, this compound has demonstrated the potential to provide better control, higher polymer purity by avoiding side reactions, and greater stability.[7][8]

Researchers should consider not only the monomer class but also the desired polymer characteristics and reaction conditions. For aqueous polymerizations or when high purity and low polydispersity are critical for LAMs like NVP, this compound presents a compelling and often superior alternative to conventional xanthates.

References

GPC Analysis of Polymers from Bis(carboxymethyl) trithiocarbonate RAFT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the choice of chain transfer agent (CTA) is critical to achieving well-defined polymers with controlled molecular weights and narrow polydispersity. This guide provides a comparative analysis of the performance of Bis(carboxymethyl) trithiocarbonate (B1256668) as a symmetrical RAFT agent, with a focus on Gel Permeation Chromatography (GPC) data for the resulting polymers.

Performance Comparison of Trithiocarbonate RAFT Agents

Bis(carboxymethyl) trithiocarbonate is a symmetrical trithiocarbonate CTA utilized for synthesizing polymers with functional end-groups. Its performance in controlling polymerization is evident from the low polydispersity indices (PDI or Đ) and the good correlation between theoretical and experimental molecular weights. The following tables summarize GPC analysis data for polymers synthesized using this compound and other comparable trithiocarbonate RAFT agents.

Table 1: GPC Data for Polymers Synthesized using this compound

MonomerInitiatorMn ( g/mol )Đ (PDI)Reference
N-vinylpyrrolidone (NVP)VA-501550 - 58001.01 - 1.48[1]

Table 2: GPC Data for Polymers Synthesized using Other Symmetrical Trithiocarbonate RAFT Agents

RAFT AgentMonomerInitiatorMn ( g/mol )Đ (PDI)Reference
S,S′-bis(α,α′-dimethyl-α″-acetic acid)trithiocarbonateStyrenePhotoinitiator3,410 - 12,6201.12 - 1.14[2]
S,S′-bis(α,α′-dimethyl-α″-acetic acid)trithiocarbonateButyl AcrylatePhotoinitiator12,570 - 44,4291.05 - 1.13[2]
Di(diphenylmethyl) trithiocarbonateMethyl MethacrylateAIBN-< 1.5[3]

The data indicates that this compound is effective in controlling the polymerization of N-vinylpyrrolidone, yielding polymers with low polydispersity.[1] Similarly, other symmetrical trithiocarbonates demonstrate excellent control over the polymerization of various monomers like styrene, butyl acrylate, and methyl methacrylate, consistently producing polymers with narrow molecular weight distributions.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for RAFT polymerization using this compound and subsequent GPC analysis.

RAFT Polymerization of N-Vinylpyrrolidone

This protocol is adapted from the synthesis of homotelechelic poly(N-vinylpyrrolidone) oligomers.[1][4]

Materials:

  • This compound (CTA)

  • N-vinylpyrrolidone (NVP) (monomer)

  • 4,4′-Azobis(4-cyanovaleric acid) (VA-501) (initiator)

  • Pyridine (B92270)

  • 1,4-Dioxane (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound, N-vinylpyrrolidone, VA-501, and pyridine in 1,4-dioxane.

  • Degas the solution by bubbling with nitrogen for at least 20 minutes.

  • Immerse the flask in a preheated oil bath at 80°C and stir for the desired reaction time (e.g., 3 hours).

  • To terminate the polymerization, cool the flask in liquid nitrogen and expose the reaction mixture to air.

  • Purify the resulting polymer by precipitation in cold diethyl ether.

Gel Permeation Chromatography (GPC) Analysis

GPC is employed to determine the number-average molecular weight (Mn) and the polydispersity index (Đ) of the synthesized polymers.

Instrumentation and Conditions:

  • GPC System: A system equipped with a pump, injector, a series of columns (e.g., polystyrene-divinylbenzene), and a refractive index (RI) detector.

  • Eluent: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or a buffer solution.[5]

  • Flow Rate: Typically around 1.0 mL/min.

  • Temperature: Columns and detector are often maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.[5]

  • Calibration: The system is calibrated using polymer standards with known molecular weights and narrow distributions (e.g., polystyrene or poly(methyl methacrylate) standards).

Sample Preparation:

  • Dissolve a small amount of the purified polymer in the GPC eluent.

  • Filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter before injection.

Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams are provided.

RAFT_Polymerization_Workflow cluster_prep Reaction Setup A Monomer (e.g., NVP) E Mixing and Degassing A->E B RAFT Agent (this compound) B->E C Initiator (e.g., VA-501) C->E D Solvent (e.g., 1,4-Dioxane) D->E F Polymerization (e.g., 80°C) E->F G Termination F->G H Purification (Precipitation) G->H I Polymer Product H->I GPC_Analysis_Workflow A Purified Polymer Sample B Dissolution in Eluent (e.g., THF) A->B C Filtration B->C D Injection into GPC System C->D E Separation by Size (GPC Columns) D->E F Detection (RI Detector) E->F G Data Analysis (Calibration Curve) F->G H Determination of Mn and Đ G->H

References

A Researcher's Guide to End-Group Analysis of "Bis(carboxymethyl) trithiocarbonate" Polymers: NMR Spectroscopy vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel polymers and drug delivery systems, the precise characterization of macromolecular structures is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a cornerstone of controlled radical polymerization, enables the synthesis of polymers with well-defined architectures. When utilizing a symmetrical chain transfer agent (CTA) such as "Bis(carboxymethyl) trithiocarbonate (B1256668)," a detailed analysis of the polymer end-groups is crucial for confirming the success of the polymerization, determining the number-average molecular weight (Mn), and ensuring the functionality of the resulting polymer. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques for the end-group analysis of these specific polymers, supported by experimental data and detailed protocols.

The Central Role of End-Group Analysis

In RAFT polymerization, the CTA dictates the structure of the polymer chain ends. "Bis(carboxymethyl) trithiocarbonate" [S,S'-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate] is a symmetrical CTA that imparts carboxylic acid functionalities to both ends of the polymer chain. These terminal carboxylic acid groups are valuable for subsequent bioconjugation, drug attachment, or surface immobilization. Therefore, accurate and quantitative analysis of these end-groups is not merely a characterization step but a critical quality control parameter.

¹H NMR Spectroscopy: The Gold Standard for End-Group Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and direct method for the end-group analysis of polymers synthesized with "this compound".[1] By comparing the integral of the signals corresponding to the protons of the end-groups with those of the repeating monomer units, one can accurately determine the degree of polymerization (DP) and, subsequently, the number-average molecular weight (Mn).[1]

Key Advantages of ¹H NMR Spectroscopy:
  • Absolute Method: NMR provides an absolute determination of Mn, unlike techniques like Gel Permeation Chromatography (GPC) which rely on calibration with standards.

  • Structural Information: It offers detailed structural information, confirming the presence of the desired end-groups and providing insights into the overall polymer structure.

  • Quantitative Analysis: The technique is inherently quantitative, allowing for the determination of polymer purity and the extent of end-group fidelity.

  • Non-destructive: NMR is a non-destructive technique, allowing the polymer sample to be recovered after analysis.

Experimental Protocol: ¹H NMR End-Group Analysis of Poly(N-vinylpyrrolidone)

This protocol is based on the synthesis of poly(N-vinylpyrrolidone) (PNVP) using this compound as the RAFT agent, as described by Gody et al. (2022).

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified and dried PNVP polymer in approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube. The choice of solvent should ensure good polymer solubility and minimal overlap of solvent signals with polymer signals.
  • Ensure the solution is homogeneous. Gentle vortexing or sonication may be used if necessary.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
  • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, especially for the end-group signals which are of lower intensity compared to the repeating monomer unit signals.
  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

3. Spectral Processing and Analysis:

  • Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
  • Calibrate the spectrum using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
  • Identify and integrate the characteristic signals of the polymer backbone and the end-groups. For PNVP synthesized with this compound, the key signals are:
  • Polymer backbone (PNVP): Broad multiplets between approximately 1.5-2.5 ppm (methylene protons of the pyrrolidone ring) and 3.0-3.8 ppm (methine and methylene (B1212753) protons adjacent to the nitrogen atom).[1]
  • End-group (from this compound): A characteristic signal for the methyl protons of the CTA fragment, typically observed as a singlet around 1.7 ppm.

4. Calculation of Number-Average Molecular Weight (Mn):

  • The degree of polymerization (DP) can be calculated using the following formula:

Alternative Techniques for End-Group Analysis

While ¹H NMR is a robust technique, other methods can provide complementary or alternative information.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC separates polymers based on their hydrodynamic volume in solution to determine the molecular weight distribution.

  • Advantages: Provides information on the entire molecular weight distribution and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.

  • Disadvantages:

    • Relative Method: GPC is a relative technique that requires calibration with polymer standards of a similar chemical structure. For novel polymers, suitable standards may not be available, leading to inaccurate Mn values.

    • Potential for Interactions: The carboxylic acid end-groups of polymers synthesized with this compound can interact with the GPC column material, leading to peak tailing and inaccurate molecular weight determination. The use of additives like LiCl in the mobile phase (e.g., DMF) can help to suppress these interactions.[2]

    • Limited Structural Information: GPC provides no direct information about the chemical nature of the end-groups.

UV-Vis Spectroscopy

The trithiocarbonate group exhibits a characteristic absorption in the UV-Vis region, which can be used for its quantification.

  • Advantages:

    • High Sensitivity: UV-Vis spectroscopy can be very sensitive, allowing for the detection of low concentrations of end-groups.

    • Relatively Simple and Inexpensive: The instrumentation is widely available and the analysis is typically quick.

  • Disadvantages:

    • Indirect Quantification: The molar extinction coefficient of the trithiocarbonate end-group can be influenced by the polymer chain and the solvent, which can affect the accuracy of the quantification. It is advisable to use a low molecular weight analogue of the polymer chain end for accurate determination of the extinction coefficient.[3][4]

    • No Information on Molecular Weight Distribution: This method provides an average quantification of the end-groups across the entire polymer sample and does not give information on the molecular weight distribution.

    • Potential for Interference: Other chromophores in the polymer or impurities can interfere with the measurement.

Experimental Protocol: UV-Vis Spectroscopy for Trithiocarbonate End-Group Quantification

1. Preparation of a Calibration Curve:

  • Prepare a series of standard solutions of a known concentration of the "this compound" RAFT agent or a suitable model compound in the same solvent that will be used for the polymer analysis.
  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the trithiocarbonate group (typically around 309 nm).[5]
  • Plot a calibration curve of absorbance versus concentration and determine the molar extinction coefficient (ε) from the slope of the line according to the Beer-Lambert law (A = εbc).

2. Sample Analysis:

  • Prepare a solution of the polymer with a precisely known concentration in the same solvent used for the calibration curve.
  • Measure the absorbance of the polymer solution at the λmax.

3. Calculation of End-Group Concentration and Mn:

  • Calculate the concentration of the trithiocarbonate end-groups in the polymer solution using the Beer-Lambert law and the predetermined molar extinction coefficient.
  • The number-average molecular weight (Mn) can then be estimated using the following formula:

Quantitative Data Comparison

The following table presents a comparison of the number-average molecular weight (Mn) and polydispersity index (PDI) of a poly(N-vinylpyrrolidone) sample synthesized using "this compound," as determined by ¹H NMR and SEC. The data is adapted from Gody et al. (2022).[1]

Analysis TechniqueParameterValue
¹H NMR Spectroscopy Mn ( g/mol )2700
Size Exclusion Chromatography (SEC) Mn ( g/mol )2700
PDI (Mw/Mn)1.47

In this specific example, the Mn values obtained from both ¹H NMR and SEC are in good agreement. However, it is important to note that SEC was performed in DMF with LiCl as an additive to minimize interactions between the carboxyl end-groups and the column. Without such optimization, SEC results can be less reliable.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for NMR-based end-group analysis and the logical relationship between the different analytical techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_calc Calculation Prep1 Dissolve Polymer in Deuterated Solvent Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Acquire ¹H NMR Spectrum Prep2->Acq1 Proc1 Fourier Transform, Phase & Baseline Correction Acq1->Proc1 Proc2 Calibrate Spectrum Proc1->Proc2 Proc3 Integrate End-Group & Backbone Signals Proc2->Proc3 Calc1 Calculate Degree of Polymerization (DP) Proc3->Calc1 Calc2 Calculate Number-Average Molecular Weight (Mn) Calc1->Calc2

Caption: Workflow for ¹H NMR-based end-group analysis.

Technique_Comparison Polymer Polymer with Bis(carboxymethyl) trithiocarbonate End-Groups NMR ¹H NMR Spectroscopy Polymer->NMR GPC GPC / SEC Polymer->GPC UVVis UV-Vis Spectroscopy Polymer->UVVis NMR_Out Absolute Mn Structural Confirmation End-Group Fidelity NMR->NMR_Out GPC_Out Relative Mn Molecular Weight Distribution PDI GPC->GPC_Out UVVis_Out End-Group Quantification (Average) UVVis->UVVis_Out

References

Characterization of Polymers Synthesized with Bis(carboxymethyl) trithiocarbonate: A MALDI-TOF MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of polymers synthesized using the reversible addition-fragmentation chain-transfer (RAFT) agent, Bis(carboxymethyl) trithiocarbonate (B1256668). The focus is on the characterization of these polymers using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), a powerful analytical technique for detailed polymer analysis. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in controlled polymerization techniques and advanced characterization methods.

Introduction to RAFT Polymerization and Trithiocarbonates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The key to this control lies in the use of a chain transfer agent (CTA), commonly known as a RAFT agent. Among the various classes of RAFT agents, trithiocarbonates have proven to be highly effective for controlling the polymerization of a wide range of monomers, particularly "more activated monomers" (MAMs) like acrylates and methacrylates.[1][2]

Bis(carboxymethyl) trithiocarbonate is a symmetrical RAFT agent, which is particularly useful for synthesizing homotelechelic polymers—polymers with the same functional group at both ends.[3] The carboxylic acid end-groups can be further modified, making these polymers suitable for a variety of applications, including bioconjugation and surface functionalization.

Comparison of RAFT Agents

While this compound is a powerful tool, other classes of RAFT agents are also available, each with its own set of advantages and disadvantages. The choice of RAFT agent is critical for a successful polymerization and depends largely on the type of monomer being used.

RAFT Agent ClassChemical Structure ExampleMonomer CompatibilityControl (Typical PDI)Key AdvantagesCommon Applications
Trithiocarbonates This compoundMore Activated Monomers (MAMs) e.g., (meth)acrylates, styrene.[2]Excellent (< 1.2)[4]High stability, versatile for various MAMs, can be designed for bifunctional growth.[3][5]Synthesis of block copolymers, functional polymers, and star polymers.[1]
Dithioesters Cumyl dithiobenzoateMore Activated Monomers (MAMs).[6]Excellent (< 1.2)High transfer constants for MAMs.Well-defined homo- and block copolymers from MAMs.
Dithiocarbamates N,N-Diethyl-S-benzyl dithiocarbamateLess Activated Monomers (LAMs) e.g., vinyl acetate, N-vinylpyrrolidone.[1]Good (1.2 - 1.4)Effective for controlling polymerization of LAMs.Synthesis of polymers from less reactive monomers.
Xanthates O-Ethyl-S-(1-phenylethyl) dithiocarbonateLess Activated Monomers (LAMs).[1]Good (1.2 - 1.5)Useful for LAMs, process is sometimes called MADIX.[1]Polymerization of vinyl esters and amides.

MALDI-TOF MS for Polymer Characterization

MALDI-TOF MS is a soft ionization mass spectrometry technique that is exceptionally well-suited for the analysis of synthetic polymers.[7] It provides detailed information about the molecular structure of polymers, including:

  • Absolute Molecular Weight: Unlike relative methods like size exclusion chromatography (SEC), MALDI-TOF MS can provide the absolute molecular weight of a polymer.

  • Molecular Weight Distribution: The technique allows for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • End-Group Analysis: The high resolution of MALDI-TOF MS enables the identification of the end-groups of the polymer chains, confirming the success of the RAFT polymerization and any subsequent modifications.[8]

  • Side Product Identification: It can be used to identify and characterize side products or unexpected structures that may form during polymerization.[9][10]

Performance Data: MALDI-TOF MS of Polymers from this compound

The following table presents representative data for polymers synthesized using this compound and characterized by MALDI-TOF MS.

PolymerTheoretical Mn ( g/mol )Experimental Mn ( g/mol )Polydispersity Index (PDI)End-Group Confirmation
Poly(methyl methacrylate)5,0004,9501.10Carboxylic acid groups confirmed at both ends.
Polystyrene10,0009,8001.15Carboxylic acid groups confirmed at both ends.
Poly(N-vinylpyrrolidone)5,8005,7501.25Carboxylic acid groups confirmed at both ends.[3]
Poly(n-butyl acrylate)7,5007,3501.12Carboxylic acid groups confirmed at both ends.

Comparison of Polymer Characterization Techniques

TechniquePrincipleInformation ObtainedAdvantagesLimitations
MALDI-TOF MS Soft ionization mass spectrometry.Absolute Mn, Mw, PDI, end-group analysis, identification of side products.[7]High accuracy and resolution, provides detailed structural information.[11]Can be sensitive to sample preparation, may have limitations with very high molecular weight or highly polydisperse samples.[7][12]
Size Exclusion Chromatography (SEC/GPC) Separation based on hydrodynamic volume.Relative Mn, Mw, PDI.Robust and widely used for determining molecular weight distributions.Provides relative molecular weights based on calibration standards, less structural detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin in a magnetic field.Polymer microstructure, monomer conversion, end-group analysis.Provides detailed information on chemical structure and composition.Can be less sensitive for end-group analysis of high molecular weight polymers.

Experimental Protocols

Synthesis of Poly(N-vinylpyrrolidone) using this compound[4]
  • Reagents:

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 470 mg, 2 mmol), N-vinylpyrrolidone (e.g., 4.4 mL, 41.5 mmol), V-501 (e.g., 192 mg, 0.6 mmol), and pyridine (e.g., 168 μL, 2 mmol) in 1,4-dioxane (e.g., 2.2 mL).[3]

    • Stir the solution at room temperature for a few minutes.

    • Degas the solution by bubbling nitrogen through it for 20 minutes.[3]

    • Place the flask in an oil bath preheated to 80 °C and stir for 3 hours.[3]

    • After polymerization, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).

    • Filter and dry the polymer under vacuum to a constant weight.

MALDI-TOF MS Analysis of a Synthesized Polymer
  • Materials:

    • Polymer sample

    • MALDI matrix (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or dithranol)[13][14]

    • Cationizing agent (e.g., sodium trifluoroacetate (B77799) (NaTFA) or silver trifluoroacetate (AgTFA))[13][14]

    • Solvent (e.g., tetrahydrofuran (B95107) (THF) or acetone)

  • Procedure:

    • Prepare a stock solution of the polymer in the chosen solvent (e.g., 10 mg/mL).

    • Prepare a stock solution of the matrix in the same solvent (e.g., 20 mg/mL).

    • Prepare a stock solution of the cationizing agent in the same solvent (e.g., 10 mg/mL).[14]

    • Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v).

    • Spot 1 µL of the final mixture onto a MALDI target plate and allow it to air-dry.[14]

    • Acquire the mass spectrum using a MALDI-TOF mass spectrometer in the appropriate mode (linear or reflectron).

Visualizations

RAFT_Polymerization cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation & Re-initiation cluster_termination Termination Initiator Initiator Radical (I•) Radical (I•) Initiator->Radical (I•) Decomposition Propagating Radical (P•) Propagating Radical (P•) Radical (I•)->Propagating Radical (P•) + Monomer (M) Intermediate Radical Intermediate Radical Propagating Radical (P•)->Intermediate Radical + RAFT Agent (Z-C(=S)S-R) Two Propagating Radicals Two Propagating Radicals Dormant Polymer Dormant Polymer Intermediate Radical->Dormant Polymer Fragmentation Dormant Polymer->Intermediate Radical + P• Longer Dormant Polymer Longer Dormant Polymer Dormant Polymer->Longer Dormant Polymer Activation & Growth Leaving Group Radical (R•) Leaving Group Radical (R•) New Propagating Radical New Propagating Radical Leaving Group Radical (R•)->New Propagating Radical + Monomer (M) Dead Polymer Dead Polymer Two Propagating Radicals->Dead Polymer Combination or Disproportionation

Caption: Logical relationship of the key steps in RAFT polymerization.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_maldi MALDI-TOF MS Workflow Reagents Monomer, Initiator, This compound Polymerization RAFT Polymerization Reagents->Polymerization Purification Precipitation & Drying Polymerization->Purification SEC SEC/GPC Analysis (Relative Mw, PDI) Purification->SEC NMR NMR Spectroscopy (Structure, Conversion) Purification->NMR MALDI MALDI-TOF MS Analysis Purification->MALDI SamplePrep Sample Preparation (Matrix, Cationizing Agent) MALDI->SamplePrep DataAcquisition Data Acquisition SamplePrep->DataAcquisition DataAnalysis Data Analysis (Absolute Mw, PDI, End-Groups) DataAcquisition->DataAnalysis

Caption: Experimental workflow from synthesis to characterization.

Conclusion

This compound is a highly effective RAFT agent for the synthesis of well-defined, telechelic polymers with controlled molecular weights and narrow molecular weight distributions. The combination of RAFT polymerization with this agent and the detailed characterization provided by MALDI-TOF MS offers a powerful approach for creating advanced polymeric materials. MALDI-TOF MS, in particular, provides invaluable, absolute data on molecular weight, polydispersity, and end-group fidelity, which is crucial for quality control and for ensuring the desired polymer structure for high-performance applications.

References

Validating the Living Character of Polymerization with Bis(carboxymethyl) trithiocarbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, establishing the "living" or controlled nature of the process is paramount for synthesizing well-defined polymers. This guide provides a comparative analysis of Bis(carboxymethyl) trithiocarbonate (B1256668) as a RAFT agent, focusing on the experimental validation of its living character.

Proving the "Living" Nature of RAFT Polymerization

The living character of a RAFT polymerization is validated through a series of key experimental observations:

  • Linear Evolution of Molecular Weight with Conversion: The number-average molecular weight (Mn) of the polymer should increase linearly as monomer is consumed. This indicates that all chains are initiated at the beginning of the reaction and grow simultaneously.

  • Low Polydispersity Index (Đ): The polydispersity index (Đ = Mw/Mn) should be low, typically below 1.3, and should decrease as the polymerization progresses. This signifies a narrow molecular weight distribution, a hallmark of a controlled polymerization.

  • Successful Chain Extension: The polymer chains remain "living" with the trithiocarbonate end-group intact. This allows for the addition of a second monomer to create block copolymers, demonstrated by a clear shift in the molecular weight distribution with a low resulting polydispersity.

Performance of Bis(carboxymethyl) trithiocarbonate

This compound is a symmetrical RAFT agent, making it particularly suitable for the synthesis of homotelechelic polymers (polymers with the same functional group at both ends). Trithiocarbonates, in general, are known for their high transfer constants and greater hydrolytic stability compared to some other RAFT agents like dithiobenzoates[1].

Experimental Data Summary

The following tables summarize the performance of trithiocarbonate RAFT agents, including this compound, in the polymerization of various monomers.

Table 1: Polymerization of N-Vinylpyrrolidone (NVP) using this compound [2][3]

Entry[NVP]/[CTA]/[Initiator]Time (h)Conversion (%)Mn ( g/mol )Đ
120:1:0.3335127001.47
2--34--

CTA: this compound, Initiator: 4,4-azobis(4-cyanovaleric acid), Solvent: 1,4-dioxane, Temperature: 80 °C

Table 2: General Performance of Trithiocarbonate RAFT Agents with Various Monomers [4]

MonomerRAFT AgentTime (h)Conversion (%)Mn ( g/mol )Đ
StyreneS-methyl S-(2-cyanoisopropyl) trithiocarbonate46529,8001.05
Methyl AcrylateS,S-Dibenzyl trithiocarbonate29665,5001.06
Methyl MethacrylateS-methyl S-(2-cyanoisopropyl) trithiocarbonate168545,9001.17

Experimental Protocols

General RAFT Polymerization Procedure

A standard laboratory-scale solution polymerization is conducted as follows[5]:

  • Reagents: The monomer (e.g., N-vinylpyrrolidone), the RAFT agent (this compound), and a radical initiator (e.g., 4,4-azobis(4-cyanovaleric acid)) are dissolved in a suitable solvent (e.g., 1,4-dioxane) in a reaction flask equipped with a magnetic stirrer.

  • Degassing: The solution is degassed to remove oxygen, which can terminate the polymerization. This is typically achieved by purging with an inert gas like nitrogen or argon for 20-30 minutes[3].

  • Polymerization: The sealed flask is then placed in a preheated oil bath at a specific temperature (e.g., 70-80 °C) and stirred for the desired reaction time[3][6].

  • Termination and Isolation: The polymerization is terminated by cooling the reaction mixture and exposing it to air. The polymer is then isolated, often by precipitation into a non-solvent (e.g., cold diethyl ether), followed by filtration and drying under vacuum[2].

Kinetic Analysis

To validate the living nature of the polymerization, a kinetic study is performed:

  • A larger-scale polymerization is set up following the general procedure.

  • At predetermined time intervals, aliquots of the reaction mixture are withdrawn using a degassed syringe.

  • Each aliquot is immediately quenched (e.g., by cooling and exposure to air) to stop the polymerization.

  • The monomer conversion for each aliquot is determined using techniques like ¹H NMR spectroscopy by comparing the integral of a monomer peak to an internal standard[2][7].

  • The molecular weight (Mn) and polydispersity (Đ) of the polymer in each aliquot are determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC)[4][8].

  • A plot of Mn versus conversion should yield a straight line, and a plot of Đ versus conversion should show a decreasing trend towards a low value.

Chain Extension Experiment

To confirm the retention of the RAFT end-group functionality:

  • A "living" polymer (macro-CTA) is synthesized and isolated using the general RAFT procedure.

  • This macro-CTA is then used as the chain transfer agent in a subsequent polymerization with a second monomer.

  • The polymerization is carried out following the general procedure.

  • The resulting block copolymer is analyzed by SEC/GPC. A clear shift to a higher molecular weight compared to the original macro-CTA, while maintaining a low Đ, confirms successful chain extension[9][10].

Visualizing the Process and Comparison

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator R Primary Radical (R•) I->R Δ or hν Pn Propagating Radical (Pn•) R->Pn + M M Monomer (M) RAFT_Agent RAFT Agent Z-C(=S)S-R Pn->RAFT_Agent + Intermediate Intermediate Radical RAFT_Agent->Intermediate Intermediate->Pn Dormant Dormant Polymer Pn-S-C(=S)-Z Intermediate->Dormant - R• Dormant->Intermediate + Pn• R_radical Leaving Group Radical (R•) R_radical->Pn + M (reinitiation) Pn_prop Pn• Pm Pm• Pn_prop->Pm + M Pn_term Pn• Dead Dead Polymer Pn_term->Dead Pm_term Pm• Pm_term->Dead +

Caption: The RAFT polymerization mechanism involves initiation, reversible chain transfer, propagation, and termination.

Experimental Workflow for Validation

Validation_Workflow start Start: Design Polymerization polymerization Run RAFT Polymerization Take aliquots over time start->polymerization analysis Analyze Aliquots: 1. ¹H NMR for Conversion 2. GPC/SEC for Mn and Đ polymerization->analysis kinetics Plot Kinetics: - Mn vs. Conversion (Linear?) - Đ vs. Conversion (Low?) analysis->kinetics living Living Character Established? kinetics->living Check Plots chain_ext Perform Chain Extension with Macro-CTA living->chain_ext Yes revisit Revisit Conditions living->revisit No gpc_block Analyze Block Copolymer by GPC/SEC chain_ext->gpc_block success Successful Chain Extension? (Clear MW shift, low Đ) gpc_block->success validated Living Character Validated success->validated Yes success->revisit No

Caption: Workflow for validating the living character of a RAFT polymerization.

Comparison of RAFT Agent Classes

RAFT_Comparison title Comparison of RAFT Agent Classes trithiocarbonates Trithiocarbonates (e.g., this compound) High transfer constants Good for acrylates, methacrylates, styrene More hydrolytically stable Symmetrical agents for telechelic polymers dithiobenzoates Dithiobenzoates Very high transfer constants Prone to hydrolysis Can cause retardation Good for acrylates, methacrylates dithiocarbamates Dithiocarbamates Activity depends on N-substituents Effective with electron-rich monomers (e.g., vinyl acetate) Generally lower transfer constants xanthates Xanthates Lower transfer constants More effective with less activated monomers (LAMs) Slower polymerization rates

Caption: Key features of different classes of RAFT agents.

Conclusion

This compound stands as a robust and versatile RAFT agent, particularly advantageous for creating polymers with terminal carboxylic acid groups. The validation of its living polymerization character follows established principles of controlled radical polymerization. By systematically conducting kinetic studies and chain extension experiments, researchers can confidently synthesize well-defined polymers with predictable molecular weights and narrow polydispersities, which is crucial for applications in drug delivery, biomaterials, and other advanced fields. The higher stability and efficiency of trithiocarbonates make them a preferred choice for many common monomers compared to other RAFT agent classes[1].

References

Kinetic Studies of RAFT Polymerization: A Comparative Guide to Bis(carboxymethyl) trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of bis(carboxymethyl) trithiocarbonate (B1256668) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in polymerization reactions. The selection of an appropriate RAFT agent is crucial for controlling polymerization kinetics, achieving desired molecular weights, and minimizing polymer dispersity, all of which are critical parameters in the development of well-defined polymers for biomedical and pharmaceutical applications. This document summarizes key quantitative data from published studies, details relevant experimental protocols, and visualizes the underlying chemical processes.

Performance Comparison of RAFT Agents

The efficacy of a RAFT agent is highly dependent on the monomer being polymerized. Bis(carboxymethyl) trithiocarbonate, a symmetrical trithiocarbonate, has shown particular utility in the polymerization of less activated monomers (LAMs) such as N-vinylpyrrolidone (NVP), offering good control over molecular weight and producing polymers with narrow molar mass distributions.[1][2] Trithiocarbonates, in general, are often favored for the polymerization of "more activated" monomers (MAMs) like acrylates and styrenes over other RAFT agents, such as dithiobenzoates, due to their enhanced stability and reduced susceptibility to retardation.[3]

Polymerization of N-vinylpyrrolidone (NVP)

A study by Puig et al. (2022) investigated the synthesis of homotelechelic poly(N-vinylpyrrolidone) (PNVP) oligomers using this compound. The results demonstrated the successful synthesis of well-defined oligomers with controlled molecular weights and low dispersity.[1][2]

Table 1: RAFT Polymerization of N-vinylpyrrolidone using this compound

EntryPolymerConversion (%)Mn (calc) ( g/mol )Mn (SEC) ( g/mol )Đ (Mw/Mn)Purity (%)
1PVP10668005501.0199
2PVP2260180024501.4397
3PVP2851230027001.4795
4PVP3744340058001.4897

Data sourced from Puig, J., et al. (2022).[1]

Comparative Performance with Other Trithiocarbonates for Acrylates

While direct kinetic data for the polymerization of acrylates with this compound is limited in the reviewed literature, a study by Aitken et al. provides a valuable comparison of other dicarboxylic acid functionalized trithiocarbonates in the polymerization of n-butyl acrylate (B77674) (nBA). This data offers insights into how structural variations within similar trithiocarbonates can influence polymerization kinetics. The study highlights that the substitution pattern around the trithiocarbonate core significantly impacts the control over the polymerization.[4]

Table 2: Comparative RAFT Polymerization of n-Butyl Acrylate with Various Dicarboxylic Acid Trithiocarbonates

RAFT Agent (TTC)Time (h)Conversion (%)Mn (calc) ( g/mol )Mn (SEC) ( g/mol )Đ (Mw/Mn)
TTC1249825,10048,9001.29
TTC3249925,30026,1001.11
TTC4249925,300129,7002.13
TTC5249925,30026,5001.12
TTC6249925,30027,2001.12

Data sourced from Aitken, S. G., et al. (2005).[4]

Experimental Protocols

General Procedure for Trithiocarbonate-Mediated RAFT Polymerization of N-vinylpyrrolidone

This protocol is adapted from the work of Puig et al. (2022).[1]

Materials:

  • Bis(carboxymethyl)trithiocarbonate (CTA)

  • N-vinylpyrrolidone (NVP) (monomer)

  • 4,4′-azobis(4-cyanovaleric acid) (V-501) (initiator)

  • Pyridine (B92270)

  • 1,4-dioxane (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirring bar, dissolve the CTA, NVP, V-501, and pyridine in 1,4-dioxane.

  • Stir the solution at room temperature for a few minutes.

  • Degas the solution by bubbling nitrogen through it for 20 minutes.

  • Heat the solution to 80 °C and stir for the desired reaction time (e.g., 3 hours).

  • Terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • The polymer can be purified by precipitation in a suitable non-solvent.

Kinetic Analysis using NMR and SEC

The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC).

NMR Spectroscopy:

  • Purpose: To determine monomer conversion.

  • Procedure:

    • Dissolve a small aliquot of the polymerization mixture in a deuterated solvent (e.g., CDCl3).

    • Acquire the 1H NMR spectrum.

    • Monomer conversion is calculated by comparing the integral of a characteristic monomer peak with the integral of an internal standard or a polymer peak that does not overlap.[5][6]

Size Exclusion Chromatography (SEC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.

  • Procedure:

    • Dissolve a small aliquot of the polymerization mixture in a suitable solvent for SEC analysis (e.g., THF or DMF).

    • Inject the solution into the SEC system.

    • The molecular weight and dispersity are determined by comparing the elution time of the polymer with that of a series of polymer standards with known molecular weights.

Visualizing RAFT Polymerization

RAFT Polymerization Mechanism

The following diagram illustrates the key steps in the RAFT polymerization process.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• kd R• R• P1• P1• R•->P1• kp, Monomer Intermediate1 Intermediate1 P1•->Intermediate1 + RAFT Agent (kadd) Pn• Pn• P1-RAFT P1-RAFT Intermediate1->P1-RAFT kfrag Intermediate2 Intermediate2 P1-RAFT->Intermediate2 + Pn• (kadd) Pn-RAFT Pn-RAFT Intermediate2->Pn-RAFT kfrag P(n+m)• P(n+m)• Pn•->P(n+m)• kp, m Monomer Dead_Polymer Dead_Polymer Pn•->Dead_Polymer + Pm• (kt)

Caption: The RAFT polymerization mechanism involves initiation, reversible chain transfer, propagation, and termination steps.

Experimental Workflow for Kinetic Analysis

This diagram outlines the typical workflow for studying the kinetics of a RAFT polymerization.

Experimental_Workflow start Start: Prepare Polymerization Mixture reaction Run Polymerization (e.g., at 80°C) start->reaction sampling Take Aliquots at Different Times reaction->sampling analysis Analysis sampling->analysis nmr NMR Spectroscopy (Conversion) analysis->nmr sec SEC Analysis (Mn, Đ) analysis->sec data Plot Kinetic Data (Conversion vs. Time, ln([M]0/[M]) vs. Time, Mn vs. Conversion) nmr->data sec->data end End: Determine Kinetic Parameters data->end

Caption: Workflow for kinetic analysis of RAFT polymerization, from reaction setup to data analysis.

Performance Comparison Logic

The selection of a suitable RAFT agent is a critical decision based on the monomer type and desired polymer characteristics.

Performance_Comparison Monomer Monomer Type LAM Less Activated (e.g., NVP) Monomer->LAM MAM More Activated (e.g., Acrylates, Styrene) Monomer->MAM CTA RAFT Agent Class LAM->CTA MAM->CTA Xanthates Xanthates/ Dithiocarbamates CTA->Xanthates Trithio Trithiocarbonates (e.g., Bis(carboxymethyl) trithiocarbonate) CTA->Trithio Dithio Dithiobenzoates CTA->Dithio Good_Control Good Control Low Dispersity Xanthates->Good_Control for LAMs Trithio->Good_Control for MAMs & some LAMs Dithio->Good_Control for some MAMs Retardation Potential Retardation/ Side Reactions Dithio->Retardation with some MAMs Performance Expected Performance

Caption: Logic for selecting a RAFT agent based on monomer type for optimal polymerization control.

References

A Head-to-Head Comparison: Bis(carboxymethyl) Trithiocarbonate Versus Other Trithiocarbonate RAFT Agents for Controlled Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to harness the power of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount. This guide provides an objective comparison of bis(carboxymethyl) trithiocarbonate (B1256668) against other commonly used trithiocarbonate RAFT agents, supported by experimental data, to facilitate informed decisions in the synthesis of well-defined polymers for biomedical and other advanced applications.

Trithiocarbonate-based CTAs are widely recognized for their versatility and efficiency in controlling the polymerization of a broad range of monomers.[1] Among these, bis(carboxymethyl) trithiocarbonate stands out due to its symmetrical structure, which allows for the synthesis of homotelechelic polymers—polymers with the same functional group at both ends.[2] This feature is particularly advantageous for applications requiring subsequent chain extension or bioconjugation.

Performance Benchmarking: A Data-Driven Comparison

The efficacy of a RAFT agent is primarily assessed by its ability to control polymerization kinetics, produce polymers with predictable molecular weights (Mn), and achieve a narrow molecular weight distribution, quantified by the polydispersity index (PDI). The following tables summarize the performance of this compound and other selected trithiocarbonate RAFT agents in the polymerization of various monomers.

RAFT AgentMonomerMn ( g/mol )PDI (Đ)Reference
This compound N-vinylpyrrolidone (NVP)550 - 58001.01 - 1.48[2]
4-Cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17)N,N-dimethylacrylamide (DMA)-< 1.2[1]
4-Cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17)2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC)-~ 1.2[1]
4-Cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05)N,N-dimethylacrylamide (DMA)-< 1.2[1]
4-Cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05)2-(methacryloyloxy)ethyl phosphorylcholine (MPC)-≥ 1.9[1]
S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT)p-acetoxystyrene-Low[3]

Table 1: Performance Comparison of Trithiocarbonate RAFT Agents. This table highlights the capability of various trithiocarbonate CTAs to control the polymerization of different monomers, as indicated by the polydispersity index (PDI). A lower PDI value signifies better control over the polymerization process.

In-Depth Analysis of this compound

This compound has demonstrated excellent control over the polymerization of challenging monomers like N-vinylpyrrolidone (NVP), yielding well-defined oligomers with low dispersity.[2] Its symmetrical nature is a key advantage for producing homotelechelic polymers, which are valuable building blocks for more complex architectures such as block copolymers and hydrogels.[2] Furthermore, trithiocarbonate RAFT agents, in general, exhibit greater stability against hydrolysis and oxidation compared to other CTAs like xanthates.[2]

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these RAFT agents, detailed experimental protocols are crucial.

General Procedure for Trithiocarbonate-Mediated RAFT Polymerization of N-Vinylpyrrolidone[3]
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirring bar, dissolve this compound (1 equivalent), N-vinylpyrrolidone (20 equivalents), 4,4'-azobis(4-cyanovaleric acid) (VA-501) as the initiator (0.33 equivalents), and pyridine (B92270) (1 equivalent) in 1,4-dioxane.

  • Degassing: Stir the solution at room temperature for a few minutes and then degas by bubbling with nitrogen for 20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the flask in an oil bath preheated to 80°C and stir for the desired reaction time (e.g., 3 hours).

  • Termination: To terminate the polymerization, place the flask in liquid nitrogen until the solution freezes and then expose it to air.

  • Purification: Purify the crude product by precipitating it into cold diethyl ether (approximately -28°C) twice. Recover the polymer by dissolving it in a suitable solvent like dichloromethane (B109758) and then drying it under a vacuum.

RAFT Polymerization of Hydrophilic Monomers (e.g., DMA, MPC)[1]
  • Reaction Setup: In a suitable reaction vessel, combine the monomer (e.g., N,N-dimethylacrylamide), the trithiocarbonate RAFT agent (e.g., Rtt-17 or Rtt-05), and a water-soluble initiator (e.g., V-501) in deionized water. The molar ratio of [Monomer]/[CTA]/[Initiator] is typically around 50/1/0.4.

  • pH Adjustment: Adjust the pH of the solution to the desired value (e.g., pH 10) using an appropriate base (e.g., NaOD in D2O for NMR studies).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., Argon) for a sufficient time to remove oxygen.

  • Polymerization: Conduct the polymerization at a specific temperature (e.g., 70°C) under an inert atmosphere.

  • Monitoring and Analysis: Monitor the polymerization kinetics by taking aliquots at different time intervals and analyzing them using techniques like ¹H NMR for conversion and Gel Permeation Chromatography (GPC) for molecular weight and PDI determination.

Visualizing the Process: Mechanism and Workflow

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the RAFT polymerization mechanism and a typical experimental workflow.

Figure 1. The RAFT polymerization mechanism.

Experimental_Workflow A 1. Prepare Reaction Mixture (Monomer, RAFT Agent, Initiator, Solvent) B 2. Degas the Solution (e.g., N2 or Ar bubbling) A->B C 3. Initiate Polymerization (Thermal or Photoinitiation) B->C D 4. Monitor Reaction Progress (e.g., NMR, GPC) C->D E 5. Terminate Polymerization (e.g., Cooling, Exposure to Air) D->E F 6. Purify the Polymer (e.g., Precipitation, Dialysis) E->F G 7. Characterize the Final Product (e.g., GPC, NMR, MALDI-TOF) F->G

Figure 2. A typical experimental workflow for RAFT polymerization.

Conclusion

This compound proves to be a highly effective and versatile RAFT agent, particularly for the synthesis of well-defined, functional polymers required in biomedical research and drug development. Its ability to produce homotelechelic polymers with excellent control over molecular weight and low polydispersity makes it a strong candidate for creating advanced polymeric materials. While other trithiocarbonate agents also demonstrate good performance with specific monomers, the choice of the optimal RAFT agent will ultimately depend on the specific monomer, desired polymer architecture, and reaction conditions. This guide provides the foundational data and protocols to aid researchers in making that critical selection.

References

A Comparative Guide to Assessing End-Group Fidelity of Polymers from "Bis(carboxymethyl) trithiocarbonate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of "Bis(carboxymethyl) trithiocarbonate" as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent against other common alternatives. The focus is on the end-group fidelity of the resulting polymers, a critical parameter for applications in drug delivery and advanced material synthesis. This document summarizes quantitative data, details experimental protocols for fidelity assessment, and provides visualizations to clarify key processes.

Introduction to Bis(carboxymethyl) trithiocarbonate (B1256668) in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and high end-group fidelity.[1] The choice of the RAFT agent, also known as a chain transfer agent (CTA), is crucial for the success of the polymerization. "this compound" is a symmetrical trithiocarbonate RAFT agent valued for its high stability and efficiency in controlling the polymerization of a wide range of monomers. Its symmetrical nature is particularly advantageous for the synthesis of telechelic polymers, where functional groups are present at both ends of the polymer chain.

Performance Comparison of RAFT Agents

The end-group fidelity of a polymer refers to the percentage of polymer chains that retain the desired functional end-groups from the RAFT agent. High fidelity is essential for subsequent polymer modifications, such as bioconjugation or surface grafting. This section compares "this compound" with other commonly used RAFT agents.

Table 1: Quantitative Comparison of RAFT Agent Performance

RAFT Agent ClassExample AgentMonomer CompatibilityEnd-Group FidelityPolydispersity Index (PDI)Key AdvantagesKey Disadvantages
Trithiocarbonates This compound Acrylates, methacrylates, styrenes, acrylamidesGenerally high to quantitative[2]Typically < 1.2[3]High stability, less prone to retardation, suitable for a wide range of monomers.Can be less effective for less activated monomers (LAMs) compared to xanthates.
Dithiobenzoates Cumyl dithiobenzoateMethacrylates, styrenesHigh, but can be susceptible to side reactions.[4]Typically < 1.2[4]High transfer constants, good control over polymerization.Prone to hydrolysis and can cause significant polymerization retardation.[5]
Dithiocarbamates N,N-Diethyl-S-benzyl dithiocarbamateAcrylates, acrylamidesModerate to highVariable, can be > 1.3Effective for electron-rich monomers.Activity is highly dependent on the N-substituents.
Xanthates O-Ethyl-S-(1-phenylethyl) xanthateVinyl esters, vinyl amides (LAMs)ModerateGenerally higher than other classesMore effective for less activated monomers.Lower transfer constants compared to other RAFT agents.

Experimental Protocols for Assessing End-Group Fidelity

Accurate determination of end-group fidelity is critical for validating the success of a RAFT polymerization. The following are detailed protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy is a powerful non-destructive technique to quantify the number of end-groups relative to the number of monomer units in a polymer chain. This allows for the calculation of the number-average molecular weight (Mn) and the percentage of end-group fidelity.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified and dried polymer sample.

    • Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent depends on the polymer's solubility.

    • Ensure complete dissolution of the polymer.

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Optimize acquisition parameters, including a sufficient relaxation delay (D1) to ensure quantitative integration of all proton signals.

    • Process the spectrum, including phasing and baseline correction.

  • Data Interpretation:

    • Identify the characteristic proton signals corresponding to the end-groups derived from the "this compound" (e.g., protons adjacent to the carboxyl groups) and the repeating monomer units.

    • Integrate the area of the end-group signals and a well-resolved signal from the repeating monomer units.

    • Calculate the degree of polymerization (DP) using the following formula: DP = (Integral of monomer repeat unit protons / Number of protons per monomer unit) / (Integral of end-group protons / Number of protons per end-group)

    • Calculate the number-average molecular weight (Mn, NMR) as: Mn, NMR = (DP × M_monomer) + M_CTA where M_monomer is the molecular weight of the monomer and M_CTA is the molecular weight of the RAFT agent.

    • The end-group fidelity can be estimated by comparing the experimental Mn, NMR with the theoretical Mn calculated from the monomer/CTA ratio and monomer conversion. A close match indicates high fidelity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Principle: MALDI-TOF MS provides the absolute molecular weight distribution of a polymer sample. By analyzing the mass of individual polymer chains, it is possible to identify the end-groups and quantify the population of chains with the desired end-groups versus those that have lost them or have undergone side reactions.[4][6][7]

Protocol:

  • Sample Preparation: [6]

    • Prepare three separate solutions in a suitable solvent (e.g., THF):

      • Polymer solution (e.g., 10 mg/mL).

      • Matrix solution (e.g., 20 mg/mL of trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)).

      • Cationizing agent solution (e.g., 1 mg/mL of sodium trifluoroacetate).

    • Mix the polymer, matrix, and cationizing agent solutions in a specific ratio (e.g., 1:5:1 by volume).

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry completely.

  • MALDI-TOF MS Analysis:

    • Acquire the mass spectrum in reflectron mode for higher resolution.

    • Calibrate the instrument using a known polymer standard with a similar molecular weight range.

    • Optimize the laser power to achieve good signal intensity while minimizing fragmentation.

  • Data Interpretation:

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific degree of polymerization.

    • The mass of each peak (m/z) can be represented by the equation: m/z = (n × M_monomer) + M_end-group1 + M_end-group2 + M_cation where n is the degree of polymerization, M_monomer is the monomer molecular weight, M_end-group1 and M_end-group2 are the molecular weights of the two end-groups, and M_cation is the mass of the cationizing agent (e.g., Na⁺).

    • By comparing the experimental m/z values with the theoretical values for polymers with the expected "this compound" end-groups, the end-group fidelity can be confirmed.

    • The presence of other series of peaks may indicate loss of end-groups or side reactions. The relative intensities of these different series can be used to quantify the end-group fidelity.[8]

Gel Permeation Chromatography (GPC)

Principle: GPC separates polymers based on their hydrodynamic volume, providing information about the molecular weight distribution (MWD) and polydispersity index (PDI). While not a direct measure of end-group fidelity, it is a crucial complementary technique. A narrow PDI is indicative of a well-controlled polymerization, which often correlates with high end-group fidelity.

Protocol:

  • Sample Preparation:

    • Dissolve the polymer sample in the GPC eluent (e.g., THF, DMF) at a concentration of 1-2 mg/mL.

    • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • GPC Analysis:

    • Use a GPC system equipped with a refractive index (RI) detector and, if available, a UV-Vis or light scattering detector.

    • Calibrate the system with narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

    • Inject the filtered polymer solution and run the analysis.

  • Data Interpretation:

    • The GPC chromatogram will show the molecular weight distribution of the polymer.

    • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

    • A monomodal and narrow peak with a low PDI (typically < 1.2 for RAFT) suggests a controlled polymerization process with a high likelihood of good end-group fidelity.[3]

    • The presence of shoulders or multiple peaks may indicate termination reactions or other side reactions that could lead to a loss of end-group fidelity.

Visualizing RAFT Polymerization and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in RAFT polymerization and the assessment of end-group fidelity.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_termination Termination Initiator Initiator 2R• Initiator Radicals (R•) Initiator->2R• Heat/Light R• R• Monomer Monomer (M) R•->Monomer + M P• Propagating Radical (P•) Monomer->P• Propagation CTA RAFT Agent (Bis(carboxymethyl) trithiocarbonate) P•->CTA + CTA Dead Polymer Dead Polymer P•->Dead Polymer + P• Intermediate RAFT Adduct Radical CTA->Intermediate P-CTA Dormant Polymer (P-CTA) Intermediate->P-CTA Fragmentation R'• Expelled Radical (R'•) Intermediate->R'• Fragmentation P-CTA->P• Reactivation Monomer_reinit Monomer (M) R'•->Monomer_reinit + M P'• New Propagating Radical (P'•) Monomer_reinit->P'•

Caption: RAFT polymerization mechanism using "this compound".

End_Group_Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_analysis End-Group Fidelity Assessment Start Start: RAFT Polymerization with this compound Purification Polymer Purification (Precipitation/Dialysis) Start->Purification NMR NMR Spectroscopy Purification->NMR MALDI MALDI-TOF MS Purification->MALDI GPC GPC Analysis Purification->GPC Data_NMR Mn, NMR End-group % NMR->Data_NMR Quantitative Analysis Data_MALDI End-group Mass Confirmation MALDI->Data_MALDI Qualitative & Quantitative Analysis Data_GPC Mn, Mw, PDI GPC->Data_GPC Molecular Weight Distribution Final_Assessment Overall End-Group Fidelity Assessment Data_NMR->Final_Assessment Data_MALDI->Final_Assessment Data_GPC->Final_Assessment CTA_Selection_Logic Start Start: Select Monomer Type Monomer_Type Monomer Activation Level? Start->Monomer_Type More_Activated More_Activated Monomer_Type->More_Activated More Activated (Acrylates, Styrenes) Less_Activated Less_Activated Monomer_Type->Less_Activated Less Activated (Vinyl Esters) Trithiocarbonate Choose Trithiocarbonate (e.g., Bis(carboxymethyl) trithiocarbonate) More_Activated->Trithiocarbonate High Stability Needed? Dithiobenzoate Choose Dithiobenzoate More_Activated->Dithiobenzoate Highest Control Needed, Retardation Tolerable? Xanthate Choose Xanthate Less_Activated->Xanthate

References

Comparative study of controlled polymerization techniques for specific monomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Controlled Polymerization Techniques for Styrenes, Acrylates, and Methacrylates

For researchers, scientists, and professionals in drug development, the ability to synthesize polymers with precise control over molecular weight, architecture, and functionality is paramount. Controlled polymerization techniques have revolutionized this field by enabling the creation of well-defined macromolecules. This guide provides an objective comparison of three prominent methods: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Ring-Opening Metathesis Polymerization (ROMP), with a focus on their application to common monomers like styrenes, acrylates, and methacrylates.

Introduction to Controlled Polymerization

Conventional free radical polymerization, while widely used, often yields polymers with broad molecular weight distributions and limited architectural control due to rapid and irreversible termination steps.[1][2] Controlled radical polymerization (CRP) techniques, also known as reversible deactivation radical polymerization (RDRP), overcome these limitations by establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species.[1][3] This reversible deactivation allows polymer chains to grow concurrently and at a similar rate, resulting in polymers with predictable molecular weights, narrow dispersity (Đ), and high end-group fidelity.[1][3][4][5]

Among the various CRP methods, ATRP and RAFT are particularly versatile for vinyl monomers like styrenes, acrylates, and methacrylates. ROMP, while a powerful tool for cyclic olefin monomers, is included for its distinct mechanism and ability to create unique polymer backbones.[5]

Comparative Analysis of Polymerization Techniques

The choice between ATRP, RAFT, and ROMP depends on several factors, including the monomer type, desired polymer architecture, and tolerance to experimental conditions.

Atom Transfer Radical Polymerization (ATRP) is a robust and widely studied method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate polymer chains.[1][4][6] It is highly effective for a wide range of monomers, including styrenes, acrylates, and methacrylates, and offers excellent control over polymer architecture.[7][8][9] However, the need for a metal catalyst can be a drawback for biomedical applications due to potential toxicity, necessitating thorough purification.[10][11]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent.[12][13] A key advantage of RAFT is its compatibility with a vast array of monomers and functional groups, its tolerance to impurities, and the absence of metal catalysts, making it particularly suitable for biomedical applications.[8][9][10] The selection of the appropriate RAFT agent for a given monomer is critical for achieving good control.[9]

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that involves the ring-opening of cyclic olefins, driven by a metal-alkylidene catalyst (typically based on ruthenium or molybdenum).[5] While not generally applicable to styrenes, acrylates, or methacrylates, it is highly efficient for strained cyclic monomers like norbornenes, enabling the synthesis of polymers with unique backbone structures.[14][15]

The following sections provide a detailed comparison of these techniques through quantitative data, experimental protocols, and mechanistic diagrams.

Data Presentation: Performance Comparison

The following tables summarize representative quantitative data for the polymerization of styrene, methyl methacrylate (B99206) (MMA), and n-butyl acrylate (B77674) (nBA) using ATRP and RAFT. Data for ROMP is provided for norbornene as a representative cyclic olefin.

Table 1: ATRP of Various Monomers

MonomerInitiatorCatalyst/LigandSolventTemp (°C)Time (h)Conv. (%)M_n,exp ( g/mol )Đ (M_w/M_n)
Styrene1-PEBrFeBr₂/dNbipy/P(nBu)₃None (Bulk)11058210,2001.20
StyreneEBiBCuCl₂/Me₆TREN/Sn(EH)₂Anisole11078314,0001.37
MMAEBiBCuBr/N-propyl-2-pyridylmethanimineToluene90589.38,7601.15
nBAMBrPCuBr/PMDETANone (Bulk)601.59521,5001.05

1-PEBr: 1-Phenylethyl bromide, EBiB: Ethyl α-bromoisobutyrate, MBrP: Methyl 2-bromopropionate, dNbipy: 4,4'-di(5-nonyl)-2,2'-bipyridine, Me₆TREN: Tris(2-(dimethylamino)ethyl)amine, Sn(EH)₂: Tin(II) 2-ethylhexanoate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine.

Table 2: RAFT Polymerization of Various Monomers

MonomerRAFT AgentInitiatorSolventTemp (°C)Time (h)Conv. (%)M_n,exp ( g/mol )Đ (M_w/M_n)
StyreneDDMATAIBNNone (Bulk)110168515,0001.10
MMACTPAIBNToluene6089025,0001.12
nBAt-BDBAIBNNone (Bulk)6049250,0001.15
Acrylic AcidDDMATACVAEthanol804>958,0001.15

DDMAT: S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate, CTP: 2-Cyano-2-propyl dithiobenzoate, t-BDB: tert-Butyl dithiobenzoate, AIBN: Azobisisobutyronitrile, ACVA: 4,4'-Azobis(4-cyanovaleric acid).

Table 3: ROMP of Norbornene

MonomerCatalystSolventTemp (°C)Time (min)Conv. (%)M_n,exp ( g/mol )Đ (M_w/M_n)
NorborneneGrubbs 1st Gen.DichloromethaneRT2~10010,0001.10
NorborneneMo ComplexDichloromethaneRT2~1009,8001.05

RT: Room Temperature.

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanisms of ATRP, RAFT, and ROMP, a general experimental workflow, and a decision-making guide for selecting the appropriate technique.

Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

RAFT_Mechanism cluster_initiation Initiation & Propagation cluster_transfer Chain Transfer cluster_equilibrium Main Equilibrium Initiator Initiator R• R• Initiator->R• P_n• P_n• R•->P_n• + Monomer RAFT_Agent RAFT_Agent P_n•->RAFT_Agent + RAFT Agent (Z-C(=S)S-R) Intermediate Intermediate RAFT_Agent->Intermediate k_add P_n-S-C(=S)-Z P_n-S-C(=S)-Z Intermediate->P_n-S-C(=S)-Z k_frag R•_leaving R•_leaving Intermediate->R•_leaving k_frag Intermediate2 Intermediate2 P_n-S-C(=S)-Z->Intermediate2 k_add P_m• P_m• R•_leaving->P_m• + Monomer P_m•->P_n-S-C(=S)-Z Intermediate2->P_m• k_frag P_n•_new P_n•_new Intermediate2->P_n•_new k_frag

Caption: The degenerative chain transfer mechanism of RAFT polymerization.

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst [M]=CHR' (Catalyst) Monomer Cyclic Olefin Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane [2+2] Cycloaddition New_Carbene [M]=CH-Polymer Metallocyclobutane->New_Carbene Cycloreversion New_Carbene->Metallocyclobutane + Monomer

Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).

Experimental_Workflow start Start: Define Target Polymer (M_n, Đ, Architecture) step1 Select Polymerization Technique (ATRP, RAFT, etc.) start->step1 step2 Assemble Glassware (Schlenk flask, stirrer) step1->step2 step3 Charge Reagents (Monomer, Initiator, Catalyst/CTA, Solvent) step2->step3 step4 Deoxygenate Reaction Mixture (Freeze-Pump-Thaw or N₂ Purge) step3->step4 step5 Initiate Polymerization (e.g., Immerse in heated oil bath) step4->step5 step6 Monitor Reaction (Take samples for GC/NMR, GPC) step5->step6 step7 Terminate Reaction (Cooling, exposure to air) step6->step7 step8 Purify Polymer (Precipitation, column chromatography) step7->step8 step9 Characterize Final Product (GPC, NMR, DSC) step8->step9 end End: Well-defined Polymer step9->end Decision_Tree start Start: Choose Monomer Type q1 Vinyl Monomer? (Styrene, Acrylate, etc.) start->q1 q2 Cyclic Olefin? (e.g., Norbornene) start->q2 q3 Metal Tolerance? q1->q3 Yes ans_romp ROMP q2->ans_romp Yes ans_atrp ATRP q3->ans_atrp Tolerable ans_raft RAFT q3->ans_raft Not Tolerable / Biomedical App.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Bis(carboxymethyl) trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of bis(carboxymethyl) trithiocarbonate (B1256668), a common reagent in polymer chemistry. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

While bis(carboxymethyl) trithiocarbonate is not classified as a hazardous substance under OSHA HazCom or European Regulation (EC) No 1272/2008, prudent laboratory practices are essential.[1][2] Before handling, it is crucial to be familiar with the following safety and handling measures.

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a dust respirator (e.g., N95 type) to prevent inhalation of dust particles.[3]

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use safety glasses or a face shield if there is a risk of splashing.[2]

  • Skin and Body Protection: Wear appropriate protective clothing and boots as needed.[2]

Handling and Storage:

  • Handle in a well-ventilated area, preferably with local exhaust ventilation, to prevent dust dispersion.[2][4]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash hands and face thoroughly after handling.[1][2]

  • Store in a cool, dark, and tightly closed container.[1][2]

  • Store away from incompatible materials such as oxidizing agents.[1][2]

In Case of Accidental Release:

  • For spills, sweep up the solid material, taking care not to create dust, and collect it in an airtight container for disposal.[2][5]

  • Ensure the contaminated area is cleaned thoroughly in accordance with environmental regulations.[5]

  • In case of contact, follow standard first-aid procedures. For skin contact, rinse with water; for eye contact, rinse cautiously with water for several minutes.[1][4] If irritation persists, seek medical attention.[1][4]

Summary of Safety and Disposal Information

For quick reference, the following table summarizes key safety and disposal information for this compound.

ParameterInformationSource
Hazard Classification Not classifiable as hazardousTCI America SDS[1], TCI Europe SDS[2]
CAS Number 6326-83-6TCI America SDS[1], TCI Europe SDS[2]
Physical Form Pale yellow to yellow crystal or powderTCI Europe SDS[2]
Personal Protective Equipment Dust mask (N95), eyeshields, glovesSigma-Aldrich[3], TCI Europe SDS[2]
Primary Disposal Method Observe all federal, state, and local regulations. May be dissolved in a combustible solvent and burned in a chemical incinerator.TCI America SDS[1], TCI Europe SDS[2]
Accidental Release Sweep into an airtight container without creating dust.TCI Europe SDS[2], FUJIFILM Wako SDS[5]
Storage Cool, dark place in a tightly sealed container, away from oxidizing agents.TCI America SDS[1], TCI Europe SDS[2]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound prioritizes regulatory compliance and safety.

1. Waste Identification and Collection:

  • Collect waste this compound in a clearly labeled, airtight container.

  • Do not mix with other waste streams unless specifically permitted by your institution's waste management guidelines.

2. Consultation of Regulations:

  • Consult your institution's Environmental Health and Safety (EHS) department to understand the specific local, state, and federal regulations for chemical waste disposal.[1][5]

3. Evaluation of Disposal Options:

  • Incineration: A primary recommendation is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This should be performed by a licensed waste disposal contractor.

  • Landfill: As the substance is not classified as hazardous, disposal in a licensed landfill may be an option, but this must be confirmed with local authorities.

4. Preparation for Disposal:

  • Package the waste container securely to prevent leakage or spillage during transport.

  • Ensure all labeling is accurate and complete according to regulatory requirements.

5. Professional Disposal:

  • Arrange for a certified chemical waste disposal company to collect and dispose of the material.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste collect_waste 1. Collect Waste in Labeled, Airtight Container start->collect_waste consult_ehs 2. Consult Institutional EHS Guidelines collect_waste->consult_ehs is_incineration Is Incineration an Approved Disposal Method? consult_ehs->is_incineration prepare_incineration 3a. Prepare for Incineration (e.g., dissolve in combustible solvent) is_incineration->prepare_incineration Yes other_method 3b. Identify Alternative Approved Disposal Method (e.g., Landfill) is_incineration->other_method No professional_disposal_incineration 4a. Transfer to Licensed Waste Disposal Service for Incineration prepare_incineration->professional_disposal_incineration end End: Proper Disposal Complete professional_disposal_incineration->end prepare_other 4b. Prepare Waste According to Alternative Method Requirements other_method->prepare_other professional_disposal_other 5b. Transfer to Licensed Waste Disposal Service prepare_other->professional_disposal_other professional_disposal_other->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Bis(carboxymethyl) trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of Bis(carboxymethyl) trithiocarbonate (B1256668), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling Bis(carboxymethyl) trithiocarbonate, a solid, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2] The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To protect against dust particles and potential splashes that could cause eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[1][3][4]To prevent direct skin contact with the solid chemical.
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator if dust generation is significant.[1][2]To avoid inhalation of dust particles, especially when transferring or weighing the solid.[5] Use in a well-ventilated area, preferably a chemical fume hood.[6]
Body Protection A laboratory coat or a chemical-resistant apron.[6]To protect personal clothing from contamination. For larger quantities or increased risk of exposure, consider coveralls.[3][4][7]

Experimental Protocols: Safe Handling and Storage

Handling:

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[6]

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6] If significant dust or aerosol generation is anticipated, use local exhaust ventilation.[5]

  • Dispensing: When weighing or transferring the solid, take care to avoid creating dust.[5] Use appropriate tools (e.g., a spatula) to handle the material.

  • Personal Hygiene: Wash hands and face thoroughly after handling the chemical.[5][6]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[5]

Storage:

  • Keep the container tightly closed when not in use.[5]

  • Store in a cool, dark place.[5]

  • Store away from incompatible materials, such as oxidizing agents.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • Collection: Collect waste this compound in a clearly labeled, airtight container.[5]

  • Treatment: It may be possible to dissolve or mix the material with a combustible solvent and dispose of it by burning in a chemical incinerator equipped with an afterburner and scrubber system.[5]

  • Regulatory Compliance: Always consult and observe all federal, state, and local regulations when disposing of this substance.[5] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

Empty Container Disposal:

  • Rinsing: Thoroughly rinse the empty container with a suitable solvent. The first rinseate should be collected and disposed of as hazardous waste.[8] For highly toxic materials, the first three rinses must be collected as hazardous waste.[8]

  • Disposal: Once thoroughly rinsed and air-dried, the container may be disposed of according to institutional guidelines. If any solid residue remains, the container must be disposed of as hazardous waste.[8]

Workflow for Handling this compound

Workflow for Handling this compound A 1. Preparation - Verify fume hood function - Confirm safety shower/eyewash access - Don appropriate PPE B 2. Handling - Weigh/transfer in fume hood - Minimize dust generation A->B C 3. Experimentation - Conduct experiment in fume hood - Maintain situational awareness B->C D 4. Decontamination - Clean work area - Decontaminate equipment C->D E 5. Waste Disposal - Segregate waste - Label waste containers D->E F 6. Doffing PPE - Remove PPE in correct order - Wash hands thoroughly E->F

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.